Midodrine
Description
Propriétés
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKSEFOSCHHMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3092-17-9 (mono-hydrochloride) | |
| Record name | Midodrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023321 | |
| Record name | Midodrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 4.45e+00 g/L | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
42794-76-3, 133163-28-7 | |
| Record name | Midodrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midodrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Midodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDODRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 °C, 200 - 203 °C | |
| Record name | Midodrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Midodrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Midodrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Midodrine in the Peripheral Vasculature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midodrine is a peripherally acting alpha-1 adrenergic receptor agonist utilized in the management of symptomatic orthostatic hypotension. Administered as a prodrug, this compound is enzymatically hydrolyzed to its active metabolite, desglythis compound, which mediates its therapeutic effect. This technical guide delineates the molecular mechanism of action of this compound in the peripheral vasculature, detailing its interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and the ultimate physiological response of vasoconstriction. This document provides quantitative data on its pharmacokinetics, detailed experimental protocols for its study in vitro, and visual representations of its signaling pathway and experimental workflow to support further research and development in this area.
Introduction
This compound is a critical therapeutic agent for conditions characterized by a significant drop in blood pressure upon standing.[1][2] Its efficacy lies in its ability to increase peripheral vascular resistance, thereby elevating blood pressure.[3][4] Unlike many other vasopressors, this compound and its active metabolite, desglythis compound, do not readily cross the blood-brain barrier, thus minimizing central nervous system effects.[3][4] Furthermore, it exhibits selectivity for alpha-1 adrenergic receptors, with negligible action on cardiac beta-adrenergic receptors, which prevents direct cardiac stimulation.[5][6] This targeted peripheral action makes this compound a valuable tool in the pharmacotherapeutic armamentarium for autonomic dysfunction.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed following oral administration, with peak plasma concentrations of the prodrug occurring within 30 minutes.[4] It undergoes rapid and extensive metabolism to its active form, desglythis compound, through enzymatic hydrolysis in various tissues.[3][4] Desglythis compound reaches peak plasma concentrations approximately 1 to 2 hours after oral administration of this compound.[4] The bioavailability of this compound, when measured as its active metabolite, is approximately 93%.[7]
| Parameter | Value | Reference |
| Prodrug (this compound) | ||
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [4] |
| Half-life (t½) | ~25 minutes | [7] |
| Active Metabolite (Desglythis compound) | ||
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4] |
| Half-life (t½) | 3-4 hours | [7] |
| Bioavailability (as desglythis compound) | 93% | [7] |
Molecular Mechanism of Action
The therapeutic effects of this compound are exclusively mediated by its active metabolite, desglythis compound.[3][4] Desglythis compound is a potent and selective agonist of the alpha-1 adrenergic receptors located on the vascular smooth muscle of both arterioles and veins.[3][4]
Alpha-1 Adrenergic Receptor Activation
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 family of G proteins. There are three subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[8] Upon binding of desglythis compound to the alpha-1 adrenergic receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gq/11 protein.[9]
Intracellular Signaling Cascade
The activation of the Gq/11 protein initiates a well-defined intracellular signaling cascade:
-
Phospholipase C Activation: The activated alpha subunit of the Gq/11 protein stimulates the membrane-bound enzyme, phospholipase C (PLC).[10]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, which is the primary intracellular calcium store in smooth muscle cells. This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[9]
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC can phosphorylate various intracellular proteins, contributing to the sustained phase of smooth muscle contraction.
DOT script for Signaling Pathway Diagram
Caption: this compound's active metabolite, desglythis compound, initiates a signaling cascade.
Physiological Response: Vasoconstriction
The increase in intracellular calcium is the primary trigger for vascular smooth muscle contraction. Calcium binds to calmodulin, and the calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction. The activation of PKC by DAG contributes to the maintenance of the contractile state.
The concurrent contraction of smooth muscle in both arterioles and veins results in:
-
Arteriolar constriction: An increase in peripheral vascular resistance.[3]
-
Venous constriction: A decrease in venous capacitance and an increase in venous return to the heart.[3]
Together, these effects lead to a sustained elevation in blood pressure, counteracting the effects of orthostatic hypotension.[3][4]
Experimental Protocols
The vasoconstrictor effects of desglythis compound can be quantified in vitro using isolated blood vessel preparations, such as aortic rings, in an organ bath system.
Isolated Rat Aortic Ring Preparation and Vasoconstriction Assay
Objective: To determine the concentration-response relationship of desglythis compound-induced vasoconstriction in isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition below)[1]
-
Desglythis compound hydrochloride
-
Phentolamine hydrochloride (alpha-1 adrenergic antagonist)
-
Phenylephrine (positive control)
-
Organ bath system with force-displacement transducers
-
Dissection microscope and surgical instruments
-
Carbogen gas (95% O2, 5% CO2)
Krebs-Henseleit Solution Composition (in mM):
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11.1 |
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.[11]
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.[11] For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[11]
-
Apply a resting tension of 2 grams to each ring and allow for an equilibration period of at least 60 minutes, with solution changes every 15 minutes.
-
-
Viability and Endothelial Integrity Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
Following a washout and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelial integrity (a relaxation of >70% indicates intact endothelium).
-
-
Cumulative Concentration-Response Curve:
-
After a washout and re-equilibration period, generate a cumulative concentration-response curve for desglythis compound.[12]
-
Start with a low concentration of desglythis compound (e.g., 1 nM) and incrementally increase the concentration in the organ bath in a logarithmic or semi-logarithmic fashion (e.g., 1, 3, 10, 30, 100 nM, etc.) once the response to the previous concentration has stabilized.[12]
-
Record the contractile force at each concentration.
-
-
Antagonism Studies (Optional):
-
To confirm the involvement of alpha-1 adrenergic receptors, perform the concentration-response curve in the presence of a competitive antagonist like phentolamine (e.g., 1 µM).[13] The expected result is a rightward shift of the concentration-response curve.
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of desglythis compound (on a logarithmic scale) against the percentage of maximal contraction.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of desglythis compound that produces 50% of the maximal response) and the Emax (the maximal response).
DOT script for Experimental Workflow Diagram
Caption: Workflow for assessing desglythis compound's vasoconstrictor effect in vitro.
Logical Framework of this compound's Action
The overall mechanism of this compound can be summarized in a logical progression from drug administration to the desired clinical outcome.
DOT script for Logical Relationship Diagram
Caption: Logical flow of this compound's mechanism from administration to clinical effect.
Conclusion
This compound, through its active metabolite desglythis compound, exerts its therapeutic effect by selectively activating peripheral alpha-1 adrenergic receptors. This action initiates a well-characterized Gq/11-mediated signaling cascade, culminating in increased intracellular calcium and subsequent vasoconstriction of both arterioles and veins. The resulting increase in peripheral vascular resistance and venous return effectively elevates blood pressure, making it a cornerstone in the management of orthostatic hypotension. A thorough understanding of its molecular mechanism, supported by quantitative in vitro analysis, is paramount for the continued development and optimization of therapies for autonomic nervous system disorders.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. buffersandreagents.com [buffersandreagents.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. droracle.ai [droracle.ai]
- 5. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]
- 13. Competitive antagonism by phentolamine of responses to biogenic amines and the transmitter at a neuroglandular junction - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Midodrine and its Active Metabolite Desglymidodrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is an orally administered prodrug used for the treatment of symptomatic orthostatic hypotension.[1][2][3] Its therapeutic effects are mediated by its active metabolite, desglythis compound.[4][5] This technical guide provides an in-depth overview of the pharmacokinetics of both this compound and desglythis compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound is a peripherally-acting selective alpha-1 receptor agonist.[6] Following oral administration, this compound is rapidly and almost completely absorbed and undergoes enzymatic hydrolysis to form desglythis compound.[4][7] This conversion, known as deglycination, is responsible for the drug's pharmacological activity.[5] Desglythis compound is a potent alpha-1 adrenergic agonist that binds to alpha-1 receptors on vascular smooth muscle cells.[8] This interaction initiates a signaling cascade that leads to vasoconstriction of both arterioles and venous vasculature, resulting in an increase in peripheral vascular resistance and a subsequent elevation in blood pressure.[4][8] Desglythis compound does not stimulate cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing direct cardiac and central nervous system effects.[2][5]
Pharmacokinetics
The pharmacokinetic profiles of this compound and desglythis compound are distinct, reflecting the prodrug-active metabolite relationship.
Absorption
This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) of the prodrug reached within approximately 30 minutes.[2][5] The absolute bioavailability of this compound, when measured as its active metabolite desglythis compound, is high, at approximately 93%.[2][3] The presence of food does not significantly affect the bioavailability of desglythis compound.[2]
Distribution
Neither this compound nor its active metabolite, desglythis compound, binds significantly to plasma proteins.[1][2] Desglythis compound has a poor ability to cross the blood-brain barrier, which accounts for its limited central nervous system effects.[9]
Metabolism
This compound is a prodrug that is extensively metabolized to its active form, desglythis compound, through a process of deglycination.[5] This conversion occurs in various tissues, including the liver.[1][4] Desglythis compound is approximately 15 times more potent than this compound in producing vasoconstriction.[10]
Excretion
The elimination of the parent drug, this compound, via the kidneys is insignificant.[2] In contrast, desglythis compound is primarily cleared from the body through the kidneys, with about 80% of its elimination occurring via active renal secretion.[2][5] The renal clearance of desglythis compound is approximately 385 mL/minute.[2][11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and desglythis compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~0.5 hours | [2][5] |
| Half-life (t½) | ~25 minutes | [2][5] |
| Protein Binding | Not significant | [1][2] |
Table 2: Pharmacokinetic Parameters of Desglythis compound
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [2][5] |
| Half-life (t½) | 3 - 4 hours | [2][5] |
| Absolute Bioavailability (from this compound) | 93% | [2][3] |
| Protein Binding | Not significant | [1][2] |
| Renal Clearance | ~385 mL/minute | [2][11] |
Experimental Protocols
The quantification of this compound and desglythis compound in biological matrices, typically plasma, is essential for pharmacokinetic studies. A common and robust analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A typical sample preparation method involves protein precipitation or liquid-liquid extraction. For instance, plasma samples can be prepared by liquid-liquid extraction using tert-butyl methyl ether.[12]
Chromatographic Separation
High-performance liquid chromatography (HPLC) is used to separate this compound and desglythis compound from other plasma components. A reverse-phase C18 column is commonly utilized for this separation.[12] An isocratic mobile phase, such as a mixture of methanol and 0.2% formic acid (70:30, v/v), can be used at a flow rate of 0.7 mL/min.[12]
Mass Spectrometric Detection
Tandem mass spectrometry is employed for sensitive and specific detection of the analytes. Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode is a frequently used technique. The mass transitions monitored would be specific for this compound and desglythis compound. For example, m/z 255.0 > 237.1 for this compound and m/z 198.1 > 180.2 for desglythis compound.[13]
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA guidelines for bioanalytical method validation).[12] This includes assessing linearity, accuracy, precision, selectivity, and stability of the analytes in the biological matrix.
Visualizations
Signaling Pathway of Desglythis compound
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Internal Medicine Pharmacotherapy: "How it works" series: this compound [hughesmedicine.com]
- 7. This compound. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. This compound HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS assay for the determination of the prodrug this compound and its active metabolite Desglythis compound in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
Midodrine as a Prodrug: A Technical Guide to its Conversion to Desglymidodrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midodrine is an orally administered prodrug that undergoes enzymatic conversion to its pharmacologically active metabolite, desglythis compound. This technical guide provides an in-depth overview of the biotransformation of this compound, the pharmacokinetic profiles of both the prodrug and its active metabolite, and the mechanism of action of desglythis compound as a potent α1-adrenergic receptor agonist. This document includes a summary of quantitative data, detailed experimental protocols for the analysis of this compound and desglythis compound, and visualizations of the key pathways involved.
Introduction
This compound is a peripherally acting α-adrenergic agonist indicated for the treatment of symptomatic orthostatic hypotension.[1][2] As a prodrug, this compound itself possesses minimal pharmacological activity and requires metabolic activation to exert its therapeutic effects.[3][4][5] This activation occurs through the enzymatic hydrolysis of the glycine moiety, leading to the formation of desglythis compound, the active therapeutic agent.[4][][7][8] Understanding the conversion process, the pharmacokinetics of both compounds, and the downstream signaling of desglythis compound is crucial for drug development, clinical pharmacology, and toxicology studies.
Biotransformation of this compound to Desglythis compound
The conversion of this compound to desglythis compound is a critical step in its mechanism of action. This biotransformation is characterized by the cleavage of the amide bond linking the glycine molecule to the core structure of desglythis compound.
Mechanism of Conversion
The transformation of this compound to desglythis compound is achieved through enzymatic hydrolysis, specifically referred to as deglycination.[4][][7] This process occurs extensively in various tissues, including the liver and in systemic circulation.[4][9] While the literature widely reports this conversion, the specific enzyme or class of enzymes (e.g., peptidases or amidases) responsible for this deglycination reaction has not been definitively identified, representing a knowledge gap for further research. The hydrolysis of the amide bond releases glycine and the active metabolite, desglythis compound.
Pharmacokinetics of this compound and Desglythis compound
The pharmacokinetic profiles of this compound and its active metabolite desglythis compound are distinct and crucial for understanding the onset and duration of the therapeutic effect. Following oral administration, this compound is rapidly absorbed.[4]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and desglythis compound in healthy adults.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | [4] |
| Elimination Half-Life (t½) | ~25 minutes | [4] |
| Plasma Protein Binding | Not significant | [4] |
| Renal Elimination | Insignificant | [4] |
Table 2: Pharmacokinetic Parameters of Desglythis compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [4] |
| Elimination Half-Life (t½) | ~3-4 hours | [4] |
| Absolute Bioavailability (from oral this compound) | 93% | [4] |
| Plasma Protein Binding | Not significant | [4] |
| Renal Clearance | ~385 mL/minute | [] |
| Primary Route of Elimination | Active renal secretion (~80%) | [] |
Mechanism of Action of Desglythis compound
Desglythis compound exerts its therapeutic effect by acting as a selective agonist at α1-adrenergic receptors located on the vasculature.[7][8]
Signaling Pathway
Activation of α1-adrenergic receptors by desglythis compound initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels lead to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in blood pressure.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. droracle.ai [droracle.ai]
- 5. Stereoselective determination of this compound and desglythis compound in culture medium: application to a biotransformation study employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thein vitro metabolism of desglythis compound, an active metabolite of prodrug this compound by human liver microsomes | springermedizin.de [springermedizin.de]
- 8. Development and validation of LC-MS/MS assay for the determination of the prodrug this compound and its active metabolite Desglythis compound in plasma of ascitic patients: Application to individualized therapy and comparative pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Alpha-1 Adrenergic Receptor Agonist Activity of Desglymidodrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desglymidodrine, the active metabolite of the prodrug this compound, is a selective agonist of alpha-1 adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological activity of desglythis compound, its mechanism of action, and detailed experimental protocols for its characterization. Desglythis compound exerts its therapeutic effects, primarily the elevation of blood pressure in hypotensive states, by stimulating alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[2][3][4] This document outlines the key signaling pathways involved, presents a framework for quantitative analysis of its receptor binding and functional potency, and provides detailed methodologies for in vitro and in vivo studies.
Introduction
This compound is an orally administered prodrug that undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglythis compound.[2][4][5] This conversion, which occurs in various tissues, is essential for the therapeutic activity of the drug.[5] Desglythis compound is a potent and selective agonist of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the regulation of vascular tone.[1][2][4] Its primary clinical application is in the treatment of symptomatic orthostatic hypotension.[2] Unlike some other sympathomimetic agents, desglythis compound has minimal effects on cardiac beta-adrenergic receptors and diffuses poorly across the blood-brain barrier, thereby reducing the likelihood of cardiac and central nervous system side effects.[2][4][5]
Mechanism of Action and Signaling Pathways
Desglythis compound selectively binds to and activates alpha-1 adrenergic receptors, which are predominantly of the Gq/11 protein-coupled subtype.[6][7] There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D.[4][6][7] The activation of these receptors by desglythis compound initiates a well-defined signaling cascade.
Upon agonist binding, the Gq alpha subunit dissociates and activates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.
Signaling Pathway of Desglythis compound at Alpha-1 Adrenergic Receptors
Quantitative Data
A thorough review of the publicly available scientific literature did not yield specific experimentally determined binding affinities (Ki) or functional potencies (EC50) for desglythis compound at the individual human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. The following tables are provided as a template for the presentation of such data once it becomes available through empirical investigation.
Table 1: Binding Affinity (Ki) of Desglythis compound at Human Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| α1A | [³H]-Prazosin | CHO-K1 | Data not available | |
| α1B | [³H]-Prazosin | HEK293 | Data not available | |
| α1D | [³H]-Prazosin | CHO-K1 | Data not available |
Table 2: Functional Potency (EC50) of Desglythis compound at Human Alpha-1 Adrenergic Receptor Subtypes
| Receptor Subtype | Functional Assay | Cell Line | EC50 (nM) | Reference |
| α1A | Calcium Mobilization | CHO-K1 | Data not available | |
| α1B | Calcium Mobilization | HEK293 | Data not available | |
| α1D | Calcium Mobilization | CHO-K1 | Data not available |
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the alpha-1 adrenergic receptor agonist activity of desglythis compound.
In Vitro Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of desglythis compound for a specific alpha-1 adrenergic receptor subtype.
Workflow for Radioligand Binding Assay
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human alpha-1A adrenergic receptor in Ham's F-12 medium supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension (containing a predetermined optimal amount of protein).
-
50 µL of [³H]-prazosin (a radiolabeled antagonist) at a fixed concentration (typically near its Kd value).
-
50 µL of varying concentrations of unlabeled desglythis compound or vehicle.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled alpha-1 antagonist (e.g., 10 µM phentolamine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of desglythis compound.
-
Plot the specific binding as a percentage of the binding in the absence of the competitor against the logarithm of the desglythis compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of desglythis compound that inhibits 50% of the specific binding of [³H]-prazosin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a method to determine the functional potency (EC50) of desglythis compound by measuring intracellular calcium mobilization in cells expressing a specific alpha-1 adrenergic receptor subtype.
Workflow for Calcium Mobilization Assay
Detailed Protocol:
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human alpha-1B adrenergic receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Seed the cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (acetoxymethyl ester). The buffer should also contain an anion-transport inhibitor like probenecid to prevent dye leakage from the cells.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
-
Calcium Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratiometric measurements are typically made by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm).
-
Establish a baseline fluorescence reading for a short period.
-
Inject varying concentrations of desglythis compound into the wells and continue to monitor the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
For each concentration of desglythis compound, determine the peak change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for ratiometric dyes) from the baseline.
-
Plot the peak response against the logarithm of the desglythis compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of desglythis compound that produces 50% of the maximal response.
-
In Vivo Hemodynamic Assessment
This protocol outlines a method for measuring the effect of orally administered this compound (which is metabolized to desglythis compound) on blood pressure in an animal model.
Detailed Protocol:
-
Animal Model and Housing:
-
Use adult male Sprague-Dawley or Wistar rats.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the housing conditions for at least one week before the experiment.
-
-
Surgical Preparation (for invasive blood pressure measurement):
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane).
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue.
-
Insert a catheter filled with heparinized saline into the carotid artery and advance it towards the aorta.
-
Secure the catheter in place and connect it to a pressure transducer.
-
The jugular vein can also be cannulated for intravenous drug administration if needed.
-
-
Drug Administration and Blood Pressure Monitoring:
-
Administer this compound orally via gavage at various doses. A control group should receive the vehicle (e.g., water or saline).
-
Allow a stabilization period after surgery and before drug administration.
-
Continuously record the arterial blood pressure (systolic, diastolic, and mean) and heart rate using a data acquisition system.
-
Monitor the blood pressure for a sufficient duration (e.g., 2-3 hours) to observe the full effect of the drug.
-
-
Data Analysis:
-
For each animal, calculate the change in mean arterial pressure from the baseline at various time points after drug administration.
-
Compare the changes in blood pressure between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Generate dose-response curves to illustrate the relationship between the dose of this compound and the peak change in blood pressure.
-
Selectivity Profile
Desglythis compound is characterized as a selective alpha-1 adrenergic receptor agonist.[1][2][4] Its selectivity is a key aspect of its pharmacological profile, contributing to its therapeutic efficacy and safety. While specific quantitative data on its binding affinity and potency at other adrenergic receptor subtypes (alpha-2, beta-1, beta-2, beta-3) are not extensively detailed in the public literature, it is established that desglythis compound does not stimulate cardiac beta-adrenergic receptors.[2][4][5] To fully characterize its selectivity, competition binding assays and functional assays should be performed using cell lines expressing each of the adrenergic receptor subtypes.
Conclusion
Desglythis compound is a potent and selective alpha-1 adrenergic receptor agonist that acts as the primary mediator of the therapeutic effects of its prodrug, this compound. Its mechanism of action through the Gq/11-PLC-IP3/DAG pathway leads to vasoconstriction and an increase in blood pressure. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of the binding affinity, functional potency, and in vivo hemodynamic effects of desglythis compound. Further research to determine the precise quantitative interaction of desglythis compound with the individual alpha-1 adrenergic receptor subtypes will be invaluable for a more complete understanding of its pharmacology and for the development of future therapeutic agents targeting the adrenergic system.
References
- 1. hellobio.com [hellobio.com]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Purification of Midodrine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Midodrine hydrochloride, a crucial alpha-1 adrenergic agonist. The following sections detail various synthetic methodologies, purification protocols, and the underlying mechanism of action, presented with clarity and precision for the scientific community.
Introduction to this compound Hydrochloride
This compound hydrochloride is the hydrochloride salt of this compound, a prodrug that is metabolically converted to its active form, desglythis compound.[1] Desglythis compound is a potent and selective alpha-1 adrenergic receptor agonist, which induces vasoconstriction of arterioles and venous capacitance vessels, leading to an increase in blood pressure.[1][2] This pharmacological action makes it a valuable therapeutic agent for the treatment of symptomatic orthostatic hypotension.[3] Chemically, this compound hydrochloride is (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride.
Chemical Synthesis of this compound Hydrochloride
Several synthetic routes for the preparation of this compound hydrochloride have been reported, each with distinct advantages and challenges. The selection of a particular synthetic strategy often depends on factors such as starting material availability, desired yield and purity, and scalability. Below are detailed descriptions of prominent synthetic pathways.
Synthesis Route 1: From 1,4-Dimethoxybenzene
A common and well-documented approach begins with the readily available starting material, 1,4-dimethoxybenzene. This multi-step synthesis involves the formation of key intermediates to construct the final this compound molecule.
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one. In a suitable reactor, 1,4-dimethoxybenzene is dissolved in a dry chlorinated organic solvent such as dichloromethane.[4] Anhydrous aluminum chloride is added as a Lewis acid catalyst.[2] Chloroacetyl chloride is then added dropwise to the stirred mixture, maintaining a controlled temperature, typically between 0 and 10°C.[2] The reaction is stirred for several hours at room temperature.[5] Upon completion, the reaction mixture is quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[6] The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.[6]
-
Step 2: Formation of the Azido Intermediate. The 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one is reacted with sodium azide in a suitable solvent to yield 2-azido-1-(2,5-dimethoxyphenyl)ethan-1-one. This step introduces the nitrogen functionality required for the subsequent amino group formation.
-
Step 3: Reduction of the Azido and Keto Groups. The azido and keto functionalities are then reduced. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure.[7] This step concurrently reduces the azide to a primary amine and the ketone to a hydroxyl group, forming the key intermediate, 1-(2,5-dimethoxyphenyl)-2-aminoethanol (desglythis compound).
-
Step 4: Glycine Moiety Introduction. The amino group of desglythis compound is then acylated with a protected glycine derivative, such as N-Boc-glycine, in the presence of a coupling agent.[8]
-
Step 5: Deprotection and Salt Formation. Finally, the protecting group (e.g., Boc) is removed under acidic conditions, typically using hydrochloric acid in a solvent like methanol or acetone, to yield this compound hydrochloride.[6][9]
Logical Relationship of Synthesis Route 1:
Caption: Synthetic pathway of this compound hydrochloride starting from 1,4-Dimethoxybenzene.
Synthesis Route 2: Alternative Approach Avoiding Azide Intermediates
Due to the potential hazards associated with the use of azides, alternative synthetic routes have been developed. One such method involves the use of a safer amine protecting group.[7]
Experimental Protocol:
-
Step 1: Preparation of 2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide. The key intermediate, 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, is reacted with chloroacetyl chloride in a biphasic system of methylene chloride and aqueous potassium hydroxide solution at a controlled temperature of 5-10°C.[3][7]
-
Step 2: Reaction with Dibenzylamine. The resulting chloroacetamide derivative is then reacted in situ with dibenzylamine in a solvent like toluene at reflux.[7][10] This step introduces a protected amino group.
-
Step 3: Hydrogenolysis to this compound Base. The dibenzyl group is removed via hydrogenolysis using a palladium on carbon catalyst under hydrogen pressure at elevated temperatures (45-50°C), yielding this compound free base.[7][11]
-
Step 4: Conversion to this compound Hydrochloride. The this compound base is dissolved in an alcohol, such as ethanol, and treated with a solution of hydrochloric acid in isopropanol to precipitate the final product, this compound hydrochloride.[7][10]
Quantitative Data Summary:
| Step | Reactants | Product | Yield | Melting Point (°C) | Reference(s) |
| Synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 1,4-Dimethoxybenzene, Chloroacetyl chloride, AlCl3 | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 64% | 89-91 | [6] |
| Synthesis of 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, Dibenzylamine | 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 75% | 110.0-111.1 | [7] |
| Hydrogenolysis to this compound Base | 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, H2, Pd/C | This compound Base | 71% | 105.8-106.8 | [7][11] |
| Conversion to this compound Hydrochloride | This compound Base, HCl in Isopropanol | This compound Hydrochloride | 96% | 200.8-201.8 | [3][7][12] |
| Deprotection of N-Boc-Midodrine (Aqueous HCl/Acetone) | 1-(2′,5′-dimethoxyphenyl)-2-glycineamido-N-BOC, Aqueous HCl, Acetone | This compound Hydrochloride | 80-85% | 190-191 | [6] |
| Deprotection of N-Boc-Midodrine (HCl gas/Methanol) | 1-(2′,5′-dimethoxyphenyl)-2-glycineamido-N-BOC, HCl gas, Methanol | This compound Hydrochloride | 58% | 191-192 | [6] |
Purification of this compound Hydrochloride
The purification of this compound hydrochloride is critical to ensure its quality and safety for pharmaceutical use. The primary method for purification is recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A common solvent system for the recrystallization of this compound hydrochloride is a mixture of a lower alcohol, such as methanol or isopropyl alcohol, and water.[6][13]
-
Procedure:
-
The crude this compound hydrochloride is dissolved in a minimal amount of the hot solvent mixture (e.g., isopropyl alcohol and water at 40-50°C).[13]
-
Activated charcoal may be added to the hot solution to remove colored impurities.[13] The solution is then filtered while hot to remove the charcoal and any insoluble materials.
-
The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath (e.g., 5-15°C) to induce crystallization.[13]
-
The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford high-purity this compound hydrochloride.[13]
-
Purification Workflow:
Caption: General workflow for the purification of this compound hydrochloride by recrystallization.
Mechanism of Action: Signaling Pathway
This compound is a prodrug that is rapidly converted to its pharmacologically active metabolite, desglythis compound.[1][6] Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) associated with a Gq heterotrimeric G-protein.[14]
Signaling Cascade:
-
Receptor Activation: Desglythis compound binds to and activates alpha-1 adrenergic receptors on vascular smooth muscle cells.[2]
-
G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gq protein exchanges GDP for GTP.[5]
-
Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C (PLC).[5]
-
Second Messenger Formation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][15]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[15][17]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the contraction of smooth muscle in the arterioles and veins, resulting in vasoconstriction and an increase in blood pressure.[2][15]
Signaling Pathway Diagram:
Caption: Signaling pathway of desglythis compound via the alpha-1 adrenergic receptor.
Conclusion
The chemical synthesis and purification of this compound hydrochloride can be achieved through various robust and scalable methods. The choice of a specific synthetic route will depend on a careful evaluation of safety, efficiency, and economic viability. Proper purification, primarily through recrystallization, is essential to obtain a product of high purity suitable for pharmaceutical applications. A thorough understanding of its mechanism of action at the molecular level provides the rationale for its clinical use in treating orthostatic hypotension. This guide serves as a comprehensive resource for professionals in the field of drug development and research, providing detailed protocols and a clear understanding of the chemistry and pharmacology of this compound hydrochloride.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. This compound for orthostatic hypotension [australianprescriber.tg.org.au]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. This compound: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 16. Video: IP3/DAG Signaling Pathway [jove.com]
- 17. PathWhiz [smpdb.ca]
The Pharmacodynamic Profile of Midodrine in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamic profile of midodrine in preclinical models. This compound is a peripherally acting alpha-1 adrenergic receptor agonist used clinically for the treatment of orthostatic hypotension.[1][2] It is administered as a prodrug, which is enzymatically hydrolyzed to its active metabolite, desglythis compound.[3][4][5][6] This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
This compound's therapeutic effect is mediated by its active metabolite, desglythis compound.[3][4] Desglythis compound is a selective agonist for alpha-1 adrenergic receptors, which are located on the smooth muscle of arteriolar and venous vasculature.[1][3][7] Activation of these G-protein coupled receptors initiates a signaling cascade involving the activation of phospholipase C, which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1] This cascade culminates in the release of intracellular calcium, causing vasoconstriction of both arteries and veins.[1][4] This increase in vascular tone elevates peripheral resistance and venous return, leading to a rise in blood pressure.[1][3] Importantly, desglythis compound diffuses poorly across the blood-brain barrier and does not stimulate cardiac beta-adrenergic receptors, thus its effects are primarily peripheral.[1][3]
Pharmacodynamic Effects in Preclinical Models
Preclinical studies in various animal models, including dogs, rats, cats, rabbits, guinea pigs, and mice, have established the pharmacodynamic profile of this compound.[8]
Hemodynamic Effects
The primary pharmacodynamic effect of this compound is an increase in arterial blood pressure, observed after both parenteral and enteral administration.[8][9]
-
Blood Pressure: this compound consistently raises arterial blood pressure in animal models.[8][9] In dogs with experimentally induced postural hypotension, this compound at doses of 0.1 mg/kg and 0.3 mg/kg significantly attenuated the drop in blood pressure caused by a 30-degree head-up tilt.[10][11] The pressor effect is greatly reduced by the alpha-blocker phentolamine, confirming its mechanism of action.[8][9]
-
Heart Rate: The effect on heart rate can be variable. In some studies on dogs, this compound did not significantly affect heart rate.[10] However, an increase in vascular tone can lead to a baroreceptor-mediated reflex increase in vagal tone, which can slow the heart rate.[1] This reflex bradycardia is a known effect of vasopressors.[12]
-
Cardiac Output: In dogs with postural hypotension, this compound significantly increased the basal cardiac output and attenuated the decrease in cardiac output induced by tilting.[10][11]
-
Peripheral and Regional Blood Flow: this compound increases peripheral vascular tone, even at doses that do not yet raise blood pressure.[8][9] It constricts the venous bed, which reduces venous pooling and increases venous return to the heart.[10] Studies in anesthetized dogs showed that intravenous this compound (0.3 and 0.6 mg/kg) caused a transient increase followed by a long-lasting decrease in femoral arterial blood flow, while renal arterial blood flow showed an initial decrease.[13] The decrease in coronary arterial blood flow was significantly smaller than that in the superior mesenteric and femoral arteries.[14] this compound also attenuated the decrease in cerebral and vertebral arterial blood flow during induced postural hypotension.[11][15]
Effects on Other Smooth Muscles
Alpha-adrenergic receptor stimulation by this compound has also been demonstrated in various other smooth muscle organs, including the nictitating membrane, intestine, pupil, urinary bladder, and bronchi.[8][9] Stimulation of alpha-adrenergic receptors in the bladder and ureter increases sphincter muscle tone.[16]
Quantitative Data Summary
The following tables summarize the quantitative pharmacodynamic data from key preclinical studies.
Table 1: Effect of this compound on Experimentally-Induced Postural Hypotension in Dogs
| Parameter | Animal Model | This compound Dose (i.v.) | Experimental Condition | Key Finding | Reference |
| Blood Pressure | Anesthetized Dogs | 0.1 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the decrease in blood pressure. | [10] |
| Blood Pressure | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the decrease in blood pressure at 10 and 30 min post-administration. | [11][15] |
| Cardiac Output | Anesthetized Dogs | 0.1 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly increased basal cardiac output and attenuated the tilt-induced decrease. | [10] |
| Cardiac Output | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the tilt-induced decrease at 10 min post-administration. | [11][15] |
| Venous Pooling | Anesthetized Dogs | 0.1 mg/kg | Occlusion of foot circulation | Significantly attenuated the increase in limb girth, indicating reduced venous pooling. | [10] |
| Cerebral Blood Flow | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly attenuated the decrease in cerebral tissue blood flow at 10 and 30 min. | [11][15] |
| Vertebral Blood Flow | Anesthetized Dogs | 0.3 mg/kg | Hexamethonium-induced hypotension + 30° tilt | Significantly reduced the decrease in vertebral arterial blood flow at 10 and 30 min. | [11][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate this compound's pharmacodynamics.
Induction of Postural Hypotension in Dogs
This model is designed to mimic orthostatic hypotension in humans.
-
Anesthesia: General anesthesia is induced to allow for surgical instrumentation and stable physiological measurements.
-
Induction of Hypotension: Autonomic blockade is achieved by subcutaneous administration of hexamethonium (20 mg/kg), a ganglionic blocker.[10][11][15] This prevents compensatory autonomic reflexes.
-
Postural Challenge: The anesthetized dog is placed on a tilt table. A baseline measurement is taken in the horizontal position. The table is then tilted to a 30-degree head-up position to induce a postural drop in blood pressure.[10][11][15]
-
Drug Administration: this compound (e.g., 0.1 mg/kg or 0.3 mg/kg) is administered intravenously.[10][11]
-
Measurements: Key hemodynamic parameters such as arterial blood pressure, heart rate, cardiac output, and regional blood flow (e.g., cerebral, vertebral, femoral) are continuously monitored before and after tilting and following drug administration.[10][11][15]
Assessment of Venous Pooling in Dogs
This protocol directly measures the effect of this compound on venous capacitance.
-
Animal Model: Anesthetized dogs treated with hexamethonium (20 mg/kg s.c.).[10]
-
Procedure: Venous pooling is induced by occluding the circulation of the dog's foot or hindlimb using an inflatable cuff.[10][13]
-
Measurement: The increase in the girth of the limb, measured by a strain gauge or similar device, serves as an indicator of the volume of pooled venous blood.[10][13]
-
Intervention: The effect of intravenous this compound (0.1 mg/kg) on the change in limb girth is measured to quantify its effect on reducing venous pooling.[10]
Conclusion
Preclinical models have been instrumental in defining the pharmacodynamic profile of this compound. These studies conclusively demonstrate that its active metabolite, desglythis compound, is a potent and selective peripheral alpha-1 adrenergic agonist. It effectively increases arterial blood pressure by causing both arteriolar and venous constriction, thereby increasing peripheral resistance and enhancing cardiac output in hypotensive states. The detailed experimental protocols and quantitative data from these animal models have provided a robust foundation for the clinical application of this compound in treating conditions characterized by systemic hypotension.
References
- 1. Internal Medicine Pharmacotherapy: "How it works" series: this compound [hughesmedicine.com]
- 2. This compound Mnemonic for USMLE [pixorize.com]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. medicine.com [medicine.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. An In-depth Analysis of this compound Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. | Semantic Scholar [semanticscholar.org]
- 10. Effects of this compound on experimentally induced postural hypotension and venous pooling in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on blood flow in dog vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on experimentally-induced postural hypotension in dogs. | Semantic Scholar [semanticscholar.org]
- 16. tga.gov.au [tga.gov.au]
Midodrine: A Comprehensive Technical Guide on its Chemical Structure and Solubility Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is a peripherally acting alpha-1 adrenergic agonist used clinically for the treatment of symptomatic orthostatic hypotension. It is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglythis compound. This guide provides an in-depth overview of the chemical structure and solubility properties of this compound, crucial information for its formulation, development, and research applications.
Chemical Structure and Identifiers
This compound, chemically known as (±)-2-amino-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide, is a synthetic phenyl-ethanolamine derivative. Its structure features a dimethoxy-substituted benzene ring, a hydroxyl group, and a glycinamide side chain. The presence of a chiral center at the β-carbon of the ethanolamine moiety results in two enantiomers, with the racemic mixture being used therapeutically. The hydrochloride salt is the common pharmaceutical form.
Below is a diagram illustrating the chemical structure of this compound.
The Discovery and Development of Midodrine for Hypotension: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and development of Midodrine, a peripherally acting α1-adrenergic agonist, for the treatment of hypotension. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's synthesis, preclinical evaluation, and pivotal clinical trials. This document details the experimental methodologies employed in key studies, presents quantitative data in structured tables for comparative analysis, and visualizes critical pathways and workflows using Graphviz diagrams. The journey of this compound from its discovery in the early 1970s to its approval by the U.S. Food and Drug Administration (FDA) in 1996 for symptomatic orthostatic hypotension serves as a notable case study in pharmaceutical development.[1]
Introduction: The Unmet Need and Discovery of this compound
Prior to the advent of this compound, the therapeutic options for managing symptomatic orthostatic hypotension were limited and often associated with significant side effects. The discovery of this compound, a prodrug, offered a novel therapeutic approach. It was first identified by 1971 and later developed as a pressor agent.[1] The core of its innovative design lies in its conversion to the active metabolite, desglythis compound, which selectively targets α1-adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and a subsequent rise in blood pressure.
Chemical Synthesis and Properties
This compound hydrochloride, chemically known as (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride, is a synthetic ethanolamine derivative.
Synthesis Pathway
The synthesis of this compound hydrochloride has been approached through various patented methods. A common pathway involves the reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride. This is followed by a series of reactions to introduce the amino group to the acetyl moiety.
Experimental Protocol for Synthesis
One patented process for the preparation of this compound hydrochloride is as follows:
-
Reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with Chloroacetyl Chloride: 15.5 g of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride is dissolved in a mixture of 115 ml of methylene chloride and 100 ml of water to form a two-phase mixture.[2][3] The mixture is cooled to 5°-10°C.[2][3] A solution of 18.7 g of 50% potassium hydroxide in 18.5 ml of water is added in portions while maintaining the temperature at 5°-10°C.[2][3] 8.0 ml of chloroacetyl chloride is then added portionwise, allowing for an exothermic reaction, with the pH adjusted to 3-6 upon completion.[2]
-
Formation of this compound Base: The intermediate from the previous step is further reacted to replace the chlorine atom with an amino group. One method involves reaction with a protected amine followed by deprotection.
-
Conversion to this compound Hydrochloride: 5.0 g of this compound base is dissolved in 60 ml of ethanol and heated to reflux to achieve a clear solution.[2] 6.3 ml of a 22% solution of hydrochloric acid in isopropanol is added in portions to the hot mixture, causing this compound hydrochloride to crystallize.[2] After cooling to 5°-10°C, the product is filtered.[2]
Yields of approximately 96% for the final conversion to the hydrochloride salt have been reported in patent literature.[2]
Preclinical Pharmacology
Early preclinical studies were crucial in elucidating the mechanism of action and therapeutic potential of this compound. These studies were primarily conducted in animal models to assess its effects on hemodynamics.
In Vivo Studies in a Canine Model of Postural Hypotension
Experimental Protocol
-
Animal Model: Anesthetized dogs were used to create a model of experimental postural hypotension.
-
Induction of Hypotension: Hexamethonium (20 mg/kg s.c.) was administered to induce autonomic blockade.[4][5] The dogs were then tilted to a 30-degree head-up position to provoke a significant decrease in blood pressure.[4][5]
-
Drug Administration: this compound was administered intravenously at doses of 0.1 mg/kg or 0.3 mg/kg.[4][5]
-
Hemodynamic Measurements: Parameters such as blood pressure, heart rate, cerebral tissue blood flow, vertebral arterial blood flow, and cardiac output were measured before and after tilting and drug administration.[4]
Summary of Preclinical Findings
The preclinical studies demonstrated that this compound effectively attenuated the decrease in blood pressure induced by head-up tilt.[4][5] It also significantly lessened the reduction in cerebral and vertebral arterial blood flow.[4] Furthermore, this compound was shown to increase the basal rate of cardiac output and attenuate the tilt-induced decrease in cardiac output.[5] These effects were attributed to the vasoconstriction of the venous bed, leading to an increase in venous return.[5]
| Parameter | Effect of this compound (0.3 mg/kg) | Reference |
| Tilt-Induced Decrease in Blood Pressure | Attenuated | [4] |
| Tilt-Induced Decrease in Cerebral Blood Flow | Attenuated | [4] |
| Tilt-Induced Decrease in Vertebral Arterial Blood Flow | Attenuated | [4] |
| Tilt-Induced Decrease in Cardiac Output | Attenuated | [4] |
Table 1: Summary of Preclinical Effects of this compound in a Canine Model of Postural Hypotension
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is rapidly absorbed and converted to its pharmacologically active metabolite, desglythis compound, through enzymatic hydrolysis.[6] Desglythis compound is a selective agonist of the α1-adrenergic receptors located on the arteriolar and venous vasculature.
Signaling Pathway
Activation of the α1-adrenergic receptor by desglythis compound initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8][9] The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in blood pressure.[7][8]
Clinical Development and Pivotal Trials
The clinical development of this compound for orthostatic hypotension involved several key studies that established its efficacy and safety profile.
Pivotal Clinical Trials
Two of the most influential early trials were conducted by Jankovic et al. (1993) and Low et al. (1997). A later dose-response study by Wright et al. (1998) further refined the understanding of its therapeutic window.
Experimental Protocols of Key Clinical Trials
-
Objective: To investigate the efficacy and safety of this compound for the treatment of orthostatic hypotension due to autonomic failure.[10]
-
Study Design: A 4-week, double-blind, placebo-controlled, multicenter study with a 1-week placebo run-in period.[10]
-
Patient Population: 97 patients with orthostatic hypotension.[10]
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 2.5 mg, 5 mg, or 10 mg three times a day.[10] The 5 mg and 10 mg groups underwent weekly dose increments.[10]
-
Primary Efficacy Endpoints: Improvement in standing systolic blood pressure 1-hour post-dose and improvement in symptoms of orthostatic hypotension.[10]
-
Objective: To evaluate the efficacy of a 10-mg dose of this compound three times a day in improving blood pressure and symptoms of neurogenic orthostatic hypotension.[11]
-
Study Design: A 6-week, multicenter, randomized, placebo-controlled study, including a single-blind run-in and washout period.[11]
-
Patient Population: 171 patients with orthostatic hypotension.[11]
-
Intervention: Patients were randomized to a 10-mg dose of this compound or placebo three times per day.[11]
-
Primary Outcome Measures: Improvement in standing systolic blood pressure, symptoms of lightheadedness, and a global symptom relief score.[11]
-
Objective: To determine the optimal therapeutic strategy for the use of this compound in patients with neurogenic orthostatic hypotension.[12]
-
Study Design: A double-blind, placebo-controlled, four-way crossover trial.[12]
-
Patient Population: 25 patients with neurogenic orthostatic hypotension.[12]
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 2.5 mg, 10 mg, or 20 mg on successive days.[12]
-
Outcome Measures: Dose-blood pressure response, pharmacokinetics, and duration of action were examined.[12]
Summary of Clinical Efficacy
These pivotal trials consistently demonstrated that this compound was effective in increasing standing systolic blood pressure and improving the symptoms of orthostatic hypotension compared to placebo.
| Study | This compound Dose | Change in Standing Systolic Blood Pressure | Symptom Improvement | Reference |
| Jankovic et al. (1993) | 10 mg TID | 22 mm Hg increase (28%) vs. placebo (p < 0.001) | Significant improvement in dizziness, fatigue, syncope, and energy levels (p < 0.05) | [10] |
| Low et al. (1997) | 10 mg TID | Significant improvement at all time points (p < 0.001) | Significant improvement in lightheadedness and global symptom score (p < 0.05) | [11] |
| Wright et al. (1998) | 10 mg and 20 mg | Significant, dose-related increase | Significantly higher global improvement score compared to placebo | [12] |
Table 2: Summary of Efficacy Data from Pivotal Clinical Trials of this compound
Safety and Tolerability
The most common adverse effects reported in clinical trials were related to the drug's α-agonist activity and included pilomotor reactions (goosebumps), scalp pruritus/tingling, urinary urgency, and supine hypertension.[10]
| Adverse Event | Reported Incidence (Jankovic et al., 1993) |
| Scalp Pruritus/Tingling | 13.5% |
| Supine Hypertension | 8% |
| Urinary Urgency | 4% |
Table 3: Common Adverse Events Associated with this compound
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to the active metabolite, desglythis compound.
| Parameter | This compound (Prodrug) | Desglythis compound (Active Metabolite) | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | 1 to 2 hours | [1] |
| Elimination Half-Life (t1/2) | ~25 minutes | ~3 to 4 hours | [1] |
| Bioavailability (as desglythis compound) | - | 93% | [1] |
| Protein Binding | Minimal | Minimal | |
| Excretion | Primarily renal (as metabolites) | Primarily renal |
Table 4: Pharmacokinetic Properties of this compound and Desglythis compound
Conclusion
The development of this compound represents a significant advancement in the management of symptomatic orthostatic hypotension. Its unique prodrug design and selective α1-adrenergic agonist activity provide a targeted mechanism for increasing vascular tone and blood pressure. The extensive preclinical and clinical research detailed in this guide has established a solid foundation for its therapeutic use. For researchers and drug development professionals, the story of this compound's journey from discovery to clinical application offers valuable insights into the rigorous process of pharmaceutical innovation.
References
- 1. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A process for the preparation of this compound - Patent 1234817 [data.epo.org]
- 4. Effects of this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on experimentally induced postural hypotension and venous pooling in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound to optimize heart failure therapy in patients with concurrent hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | DAG and IP3 signaling [reactome.org]
- 10. Neurogenic orthostatic hypotension: a double-blind, placebo-controlled study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind, dose-response study of this compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Potential: A Technical Guide to Novel Therapeutic Applications of Midodrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midodrine, a peripherally acting alpha-1 adrenergic agonist, has long been established as a treatment for symptomatic orthostatic hypotension.[1] Its mechanism of action, centered on increasing vascular tone, presents a compelling rationale for its application in a broader range of clinical conditions characterized by hemodynamic instability.[2][3] This technical guide explores the expanding therapeutic landscape of this compound beyond its primary indication. We delve into the preclinical and clinical evidence supporting its use in novel areas such as intradialytic hypotension, hepatorenal syndrome, postural orthostatic tachycardia syndrome (POTS), and as a vasopressor-sparing agent in septic shock. This document provides a comprehensive overview of the underlying pathophysiology, this compound's mechanism of action in these contexts, detailed experimental protocols from key studies, and a quantitative summary of its efficacy. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential applications.
Core Mechanism of Action
This compound is a prodrug that is rapidly absorbed orally and metabolized into its active form, desglythis compound.[2][3] Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[4]
Signaling Pathway
Activation of alpha-1 adrenergic receptors on arteriolar and venous smooth muscle cells initiates a well-defined signaling cascade, leading to vasoconstriction and an increase in peripheral vascular resistance, which in turn elevates blood pressure.[2][5]
Established Indication: Orthostatic Hypotension
This compound was first approved by the US Food and Drug Administration in 1996 for the treatment of symptomatic orthostatic hypotension.[1][6] It is indicated for patients in whom this condition significantly impairs daily life.[7][8]
Quantitative Data Summary
| Study/Analysis | Number of Patients | Dosage | Key Outcomes |
| Wright et al. (1998)[9] | 171 | 10 mg TID | Significant increase in standing systolic BP (p<0.001) and improvement in lightheadedness (p=0.001). |
| Phase 4 Tilt-Table Study[10] | 19 | Stable dose | Mean time to syncopal symptoms was 1626.6s for this compound vs. 1105.6s for placebo (p=0.0131). |
| Meta-analysis[11] | 325 (7 trials) | Varied | Change in standing systolic BP before and after this compound was 21.5 mmHg (p<0.001). |
Experimental Protocol: Phase 4 Tilt-Table Study
-
Study Design: Double-blind, placebo-controlled, randomized, crossover, multicenter study.[10]
-
Patient Population: Adults (≥18 years) with severe symptomatic orthostatic hypotension on a stable dose of this compound for at least 3 months.[10]
-
Methodology: Patients were randomized to receive their usual this compound dose or a placebo on day 1, followed by the alternate treatment on day 2. A 45-minute tilt-table test was performed 1 hour post-dose.[10]
-
Primary Endpoint: Time to syncopal symptoms or near-syncope during the tilt-table test.[10]
Novel Therapeutic Area: Intradialytic Hypotension (IDH)
IDH is a frequent complication of hemodialysis, leading to symptoms and potential long-term organ damage.[6] this compound is used off-label to prevent IDH by increasing peripheral vascular resistance.[6][12]
Quantitative Data Summary
| Study/Analysis | Number of Patients | Dosage | Key Outcomes |
| Meta-analysis[13] | 117 (10 studies) | Varied (typically 2.5-10 mg 15-30 min before dialysis)[14] | Post-dialysis systolic BP higher by 12.4 mmHg and diastolic BP higher by 7.3 mmHg with this compound. |
| Systematic Review[14] | Multiple studies | 2.5-10 mg 15-30 min before dialysis | This compound appears safe and effective for dialysis-induced hypotension. |
Experimental Workflow
Novel Therapeutic Area: Hepatorenal Syndrome (HRS)
In patients with advanced cirrhosis, splanchnic vasodilation leads to reduced systemic vascular resistance and renal hypoperfusion, contributing to HRS. This compound, often in combination with octreotide and albumin, aims to counteract this by inducing peripheral and splanchnic vasoconstriction.[4][15]
Quantitative Data Summary
| Study/Analysis | Number of Patients | Dosage | Key Outcomes |
| Angeli et al.[16] | 8 | This compound, Octreotide, Albumin | All 8 patients showed improvement in renal function. |
| Kalambokis et al.[17] | 75 (treatment group) | This compound, Octreotide, Albumin | Significantly improved short-term survival and renal function in both HRS type 1 and type 2. |
| Meta-analysis[18] | 7 studies | Varied | This compound with octreotide showed significant changes in systemic hemodynamics and improvements in renal perfusion. |
Experimental Protocol: Combination Therapy for HRS
-
Study Design: Prospective or retrospective cohort studies comparing combination therapy to standard care or historical controls.[17][19]
-
Patient Population: Patients with cirrhosis and diagnosed with type 1 or type 2 HRS.[17]
-
Methodology: The treatment group typically receives this compound (e.g., 7.5-12.5 mg orally three times daily), subcutaneous octreotide (e.g., 100-200 mcg three times daily), and intravenous albumin.[16]
-
Primary Endpoints: Improvement in renal function (e.g., decrease in serum creatinine), and short-term survival.[17]
Novel Therapeutic Area: Postural Orthostatic Tachycardia Syndrome (POTS)
POTS is a form of dysautonomia characterized by an excessive heart rate increase upon standing. In some POTS patients, particularly those with low blood pressure, this compound can be beneficial by increasing venous return and thereby mitigating the tachycardic response.[20][21]
Quantitative Data Summary
| Study/Analysis | Number of Patients | Dosage | Key Outcomes |
| General Recommendation[20] | N/A | Starting dose 2.5-10 mg TID[21] | Narrows blood vessels, increases blood pressure, and may indirectly reduce heart rate. |
| Unlicensed Use Guidance[22] | N/A | Initial 2.5 mg TID, max 30-40 mg/day | Suitable for POTS patients with low blood pressure and associated symptoms. |
Novel Therapeutic Area: Septic Shock (Vasopressor-Sparing Agent)
In septic shock, this compound is being investigated as an adjunctive therapy to facilitate weaning from intravenous vasopressors.[23][24] The rationale is to provide oral vasoconstrictor support as patients stabilize, potentially reducing the duration of IV vasopressor use and ICU length of stay.[24][25]
Quantitative Data Summary
| Study/Analysis | Number of Patients | Dosage | Key Outcomes |
| Meta-analysis[26] | 6 studies | Varied | Associated with a reduction in hospital mortality (RR 0.76) and ICU mortality (RR 0.59). |
| Randomized Controlled Trial[27] | 60 | 10 mg TID | Norepinephrine weaning time was significantly less in the this compound group (26 vs 78.5 hours, p<0.001); mortality was lower (43.3% vs 73.3%, p=0.018). |
Logical Relationship for Vasopressor Weaning
Other Investigational Areas
Emerging research suggests potential roles for this compound in other conditions, though evidence is more preliminary:
-
Heart Failure with Reduced Ejection Fraction (HFrEF): A pilot study is investigating if this compound can help manage hypotension in HFrEF patients, potentially allowing for better optimization of guideline-directed medical therapies.[28] However, a large retrospective study associated this compound use in HFrEF with increased risks of mortality and hospitalization, highlighting the need for cautious, prospective evaluation.[29]
-
Post-Cardiopulmonary Bypass Vasoplegic Syndrome: A clinical trial is exploring this compound as a novel treatment for this condition.[30]
Safety and Considerations
The primary adverse effect of this compound is supine hypertension.[8][31] Therefore, it should not be administered less than 4 hours before bedtime.[7][20] Other common side effects include piloerection (goosebumps), scalp pruritus, and urinary urgency or retention.[32][33] Caution is advised in patients with severe heart disease, acute renal disease, and urinary retention.[1][31]
Conclusion
This compound's well-characterized mechanism as an alpha-1 adrenergic agonist provides a strong foundation for its exploration in novel therapeutic areas beyond orthostatic hypotension. The evidence for its use in intradialytic hypotension, hepatorenal syndrome, and as a vasopressor-sparing agent in septic shock is growing, supported by multiple clinical studies and meta-analyses. While its role in POTS is more symptom-management-oriented, it represents a valuable tool for a specific subset of patients. Further large-scale, randomized controlled trials are warranted to solidify its place in the treatment algorithms for these conditions and to explore its potential in emerging areas like HFrEF. This guide serves as a foundational resource for researchers and clinicians seeking to understand and expand the therapeutic utility of this compound.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. This compound Is an Effective Therapy for Resistant Intradialytic Hypotension: CON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 9. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical benefit of this compound hydrochloride in symptomatic orthostatic hypotension: a phase 4, double-blind, placebo-controlled, randomized, tilt-table study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound for Intradialytic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Is an Effective Therapy for Resistant Intradialytic Hypotension: PRO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. droracle.ai [droracle.ai]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Combination treatment with octreotide, this compound, and albumin improves survival in patients with type 1 and type 2 hepatorenal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gut.bmj.com [gut.bmj.com]
- 20. This compound - PoTS UK [potsuk.org]
- 21. droracle.ai [droracle.ai]
- 22. swlimo.southwestlondon.icb.nhs.uk [swlimo.southwestlondon.icb.nhs.uk]
- 23. droracle.ai [droracle.ai]
- 24. This compound use in intensive care unit patients recovering from septic shock | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]
- 25. This compound for the Early Liberation of Vasopressor Support in the ICU (LIBERATE Multi-Site) | Clinical Research Trial Listing [centerwatch.com]
- 26. europeanreview.org [europeanreview.org]
- 27. This compound improves clinical and economic outcomes in patients with septic shock: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Frontiers | Safety of this compound in patients with heart failure with reduced ejection fraction: a retrospective cohort study [frontiersin.org]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. This compound (Proamatine): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 32. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 33. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
The Sympathomimetic Effect of Midodrine on Vascular Tone and Total Peripheral Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Midodrine, a peripherally acting alpha-1 adrenergic agonist, is a crucial therapeutic agent in the management of orthostatic hypotension. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its effects on vascular tone and total peripheral resistance. Through a comprehensive review of preclinical and clinical data, this document elucidates the signaling pathways activated by this compound's active metabolite, desglythis compound, and presents quantitative data from clinical trials in clearly structured tables. Detailed experimental protocols for assessing vascular function are also provided to facilitate further research and development in this area.
Introduction
This compound is an orally administered prodrug that undergoes enzymatic hydrolysis to its pharmacologically active metabolite, desglythis compound.[1][2] Desglythis compound is a selective agonist of alpha-1 adrenergic receptors located on the smooth muscle of both arterioles and venous capacitance vessels.[3][4] Its primary therapeutic effect stems from its ability to increase vascular tone, leading to a rise in total peripheral resistance (TPR) and consequently, an elevation in blood pressure.[5][6] This action makes it particularly effective in counteracting the gravitational effects on blood pooling that characterize orthostatic hypotension. Unlike some other sympathomimetic agents, desglythis compound has minimal to no effect on cardiac beta-adrenergic receptors, thus avoiding direct cardiac stimulation.[1]
Mechanism of Action: Signaling Pathway
The physiological effects of desglythis compound are initiated by its binding to alpha-1 adrenergic receptors on vascular smooth muscle cells. This binding activates a Gq-protein coupled signaling cascade, a fundamental mechanism for regulating vascular tone. The key steps in this pathway are outlined below and visualized in the accompanying diagram.
Signaling Cascade Steps:
-
Receptor Binding: Desglythis compound binds to the alpha-1 adrenergic receptor on the surface of vascular smooth muscle cells.[1]
-
Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.[7]
-
Phospholipase C Activation: The activated alpha subunit of the Gq protein stimulates the enzyme phospholipase C (PLC).[1][7]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7]
-
Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][7]
-
Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which contributes to the contractile response.[1][7]
-
Calmodulin Activation: The elevated intracellular Ca²⁺ binds to calmodulin, forming a Ca²⁺-calmodulin complex.
-
Myosin Light Chain Kinase Activation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chains of the contractile apparatus.
-
Smooth Muscle Contraction: The phosphorylation of myosin light chains initiates cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction. This contraction of vascular smooth muscle leads to vasoconstriction, thereby increasing vascular tone and total peripheral resistance.
Quantitative Effects on Hemodynamics
Clinical trials have consistently demonstrated this compound's ability to increase blood pressure in patients with orthostatic hypotension. The following tables summarize the quantitative effects of this compound on key hemodynamic parameters.
Table 1: Effect of this compound on Blood Pressure in Patients with Orthostatic Hypotension
| Study | N | This compound Dose | Change in Standing Systolic Blood Pressure (mmHg) | Change in Standing Diastolic Blood Pressure (mmHg) |
| Schrage et al. (2004)[5][6] | 14 | 10 mg single dose | Increased during exercise and recovery | - |
| Parsaik et al. (2013) (Meta-analysis)[8] | 325 | Various | +21.5 (p < 0.001) vs. baseline | - |
| Low et al. (1997) | 171 | 10 mg t.i.d. | Significant increase vs. placebo (p < 0.001) | - |
| Wright et al. (1998) | 97 | 2.5, 5, or 10 mg t.i.d. | Dose-dependent increase | - |
Table 2: Direct Effects of this compound on Vascular Resistance and Capacitance
| Study | N | This compound Dose | Effect on Total Peripheral Resistance (TPR) / Calf Vascular Resistance (CVR) | Effect on Venous Capacitance |
| Schrage et al. (2004)[5][6] | 14 | 10 mg single dose | Increased during exercise and recovery | - |
| Jacob et al. (2005) | 26 | 10 mg | Increased calf vascular resistance | Decreased venous capacitance |
Experimental Protocols
The assessment of this compound's effect on vascular tone and total peripheral resistance can be conducted using various in vivo and in vitro methods. This section provides an overview of two commonly employed experimental protocols.
In Vivo Assessment: Venous Occlusion Plethysmography
Venous occlusion plethysmography is a non-invasive technique used to measure blood flow in a limb, from which vascular resistance can be calculated.[9][10][11]
Protocol Steps:
-
Subject Preparation: The subject rests in a supine position with the arm extended and supported.
-
Cuff and Gauge Placement: A blood pressure cuff is placed on the upper arm, and a smaller cuff is placed on the wrist. A mercury-in-silastic strain gauge is positioned around the forearm.[10]
-
Baseline Measurement: Baseline forearm blood flow is measured. The wrist cuff is inflated to a suprasystolic pressure to exclude hand circulation. The upper arm cuff is then rapidly inflated to a pressure that occludes venous return but does not affect arterial inflow (typically 40-50 mmHg).[9]
-
Volume Recording: The increase in forearm volume (measured as a change in circumference by the strain gauge) is recorded for a short period (e.g., 7-10 seconds).[10]
-
Cuff Deflation: The upper arm cuff is deflated, allowing for venous drainage.
-
Repeated Cycles: This cycle of inflation and deflation is repeated several times to obtain an average blood flow measurement.
-
Drug Administration: this compound or a placebo is administered orally.
-
Post-Dose Measurement: After a specified time for drug absorption (e.g., 1 hour), the venous occlusion plethysmography measurements are repeated.
-
Data Analysis: Forearm blood flow (FBF) is calculated from the rate of volume change. Forearm vascular resistance (FVR) is then calculated as Mean Arterial Pressure (MAP) divided by FBF. Changes in FVR before and after this compound administration are analyzed.
In Vitro Assessment: Aortic Ring Assay
The aortic ring assay is an ex vivo method used to directly assess the contractile response of isolated blood vessels to pharmacological agents.[12][13]
Protocol Steps:
-
Tissue Preparation: A segment of the aorta is carefully dissected from a laboratory animal (e.g., rat or mouse) and placed in a cold, oxygenated physiological salt solution (PSS).
-
Ring Preparation: The aorta is cleaned of surrounding connective tissue and cut into small rings (typically 1-2 mm in width).[13]
-
Mounting: The aortic rings are mounted on small wires or hooks in an organ bath chamber filled with warmed (37°C) and aerated (95% O₂, 5% CO₂) PSS. One wire is fixed, and the other is connected to a force transducer to measure isometric tension.[12]
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes). During this time, the PSS is changed periodically.
-
Viability Check: The viability of the rings is assessed by inducing contraction with a known vasoconstrictor, such as potassium chloride (KCl) or phenylephrine. The integrity of the endothelium can be tested by assessing the relaxation response to acetylcholine after pre-constriction.
-
Drug Application: A cumulative concentration-response curve to desglythis compound is generated by adding increasing concentrations of the drug to the organ bath at set intervals.
-
Data Recording and Analysis: The isometric tension generated by the aortic rings at each drug concentration is recorded. The data are then used to plot a concentration-response curve and determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of desglythis compound as a vasoconstrictor.
Conclusion
This compound, through its active metabolite desglythis compound, exerts a potent and selective alpha-1 adrenergic agonistic effect on the vasculature. This action leads to a significant increase in both arteriolar and venous tone, resulting in a rise in total peripheral resistance and a subsequent elevation of blood pressure. The well-defined Gq-protein coupled signaling pathway provides a clear molecular basis for these hemodynamic effects. Quantitative data from clinical trials confirm the efficacy of this compound in increasing blood pressure in patients with orthostatic hypotension, with direct evidence supporting its role in increasing peripheral vascular resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other vasoactive compounds, contributing to a deeper understanding of their therapeutic potential. For researchers and drug development professionals, a thorough comprehension of this compound's mechanism of action is paramount for the development of novel and improved therapies for cardiovascular and autonomic disorders.
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 4. Approach to Hemodynamic Shock and Vasopressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. This compound for orthostatic hypotension: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Adjuvant Use of this compound to Intravenous Vasopressors: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Getting the most from venous occlusion plethysmography: proposed methods for the analysis of data with a rest/exercise protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dmt.dk [dmt.dk]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Midodrine Dosage Calculations in Rodent Models of Hypotension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is a peripherally acting α1-adrenergic agonist that has been clinically approved for the treatment of symptomatic orthostatic hypotension. It is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglythis compound. Desglythis compound selectively activates α1-adrenergic receptors on both arteriolar and venous smooth muscle, leading to vasoconstriction and a subsequent increase in blood pressure.[1][2] In preclinical research, rodent models of hypotension are crucial for evaluating the efficacy and safety of potential pressor agents like this compound. This document provides detailed application notes and protocols for calculating and administering this compound dosages in rodent models of hypotension, along with methods for inducing hypotension.
Mechanism of Action
This compound, after oral administration, is rapidly absorbed and converted to its active metabolite, desglythis compound.[3] Desglythis compound is a potent and selective α1-adrenergic receptor agonist.[3] Its pressor effect is achieved through the activation of these receptors in the peripheral vasculature, which initiates a signaling cascade resulting in vasoconstriction and an elevation of blood pressure.[3][4] This action increases peripheral resistance and reduces venous pooling, thereby counteracting hypotensive states.[4]
Data Presentation: this compound Dosage in Rodent Models
The following tables summarize reported this compound dosages used in rats and mice from various studies. It is important to note that many of these studies were not specifically designed to evaluate the efficacy of this compound in treating hypotension, but rather to assess toxicity or other pharmacological effects.
Table 1: Reported Oral Dosages of this compound in Rodents
| Species | Dosage Range (mg/kg/day) | Administration Route | Study Context | Reference |
| Rat | 0.1 - 20 | Oral Gavage | Reproductive Toxicity | [2] |
| Rat | 2.5 - 20 | Intraduodenal | Pharmacodynamics | [5] |
| Rat | 25 - 50 | Oral Gavage | Arteritis Induction | [6] |
| Mouse | 9 - 81 | Oral Gavage | Reproductive Toxicity | [2] |
Table 2: Reported Subcutaneous Dosages of this compound in Rats
| Dosage (mg/kg/day) | Administration Schedule | Study Context | Reference |
| 25 | Once daily for 2 days | Arteritis Induction | [6] |
| 40 | Once daily for 2 or 4 days | Arteritis Induction | [6] |
Table 3: Lethal Dose (LD50) Values of this compound in Rodents
| Species | LD50 (mg/kg) | Administration Route | Reference |
| Rat | 30 - 50 | Oral | [7] |
| Mouse | 675 | Oral | [7] |
This compound Dosage Calculations
Due to the limited availability of specific dose-response studies for this compound in rodent models of hypotension, researchers should consider the following approaches for dose selection.
Human to Rodent Dose Conversion (Based on Body Surface Area)
A common method for estimating a starting dose in animals is to convert the human dose based on body surface area (BSA). The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor.
-
Human Km: 37
-
Rat Km: 6
-
Mouse Km: 3
Example Calculation for a Rat: Assuming a human oral dose of 10 mg for a 60 kg person (0.167 mg/kg): Rat Dose (mg/kg) = 0.167 mg/kg * (37 / 6) ≈ 1.03 mg/kg
Example Calculation for a Mouse: Assuming a human oral dose of 10 mg for a 60 kg person (0.167 mg/kg): Mouse Dose (mg/kg) = 0.167 mg/kg * (37 / 3) ≈ 2.06 mg/kg
Important Considerations:
-
These calculated doses are estimations and should be used as a starting point for dose-ranging studies.
-
The oral bioavailability of this compound is high.[7]
-
It is crucial to conduct pilot studies to determine the optimal dose for the specific rodent model and experimental conditions.
Dose Selection Based on Preclinical Data
Based on the available literature, oral doses in the range of 1-10 mg/kg in rats and 2-20 mg/kg in mice could be a reasonable starting point for efficacy studies in hypotension models. For subcutaneous administration in rats, a starting dose of 1-5 mg/kg could be considered.
Experimental Protocols
Protocol 1: Induction of Hemorrhagic Shock in Rats (Fixed-Pressure Model)
This protocol is adapted from established methods to induce a controlled state of hypotension through hemorrhage.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Femoral artery and vein catheters
-
Pressure transducer and data acquisition system
-
Heparinized syringes
-
Warming pad
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure.
-
Surgically implant catheters into the femoral artery for continuous blood pressure monitoring and the femoral vein for blood withdrawal and drug administration.
-
Allow the animal to stabilize for at least 30 minutes, maintaining body temperature at 37°C with a warming pad.
-
Record baseline mean arterial pressure (MAP).
-
Induce hemorrhagic shock by withdrawing blood from the venous catheter until the MAP reaches a target of 30-40 mmHg. The blood withdrawal should be performed over a period of 15-30 minutes.
-
Maintain the hypotensive state (MAP of 30-40 mmHg) for a desired period (e.g., 60 minutes) by further small withdrawals or re-infusion of shed blood if necessary.
-
At the end of the hypotensive period, administer this compound or vehicle control through the venous catheter.
-
Monitor MAP, heart rate, and other physiological parameters for the duration of the experiment.
Protocol 2: Induction of Orthostatic Hypotension in Rats (Tilt-Table Method)
This protocol describes a method to induce a transient hypotensive state by postural change.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., urethane)
-
Carotid artery and jugular vein catheters
-
Pressure transducer and data acquisition system
-
Custom-built tilt-table
Procedure:
-
Anesthetize the rat and place it in a supine position on the tilt-table.
-
Surgically implant catheters into the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes and record baseline MAP and heart rate.
-
Administer this compound or vehicle control intravenously.
-
After a predetermined time for the drug to take effect (e.g., 15-30 minutes), perform a tilt test.
-
Rapidly tilt the table to a 60-80° head-up position and maintain for 1-2 minutes.
-
Record the nadir MAP and the time to recovery.
-
Return the rat to the supine position and allow it to stabilize before subsequent tilts.
Protocol 3: Pharmacologically-Induced Hypotension in Rodents
Hypotension can also be induced by administering a hypotensive agent.
Materials:
-
Rodents (rats or mice)
-
Anesthesia (as required)
-
Catheters for drug administration and blood pressure monitoring
-
Hypotensive agent (e.g., chlorisondamine, hexamethonium, prazosin)
-
This compound or vehicle control
Procedure:
-
Prepare the animal for blood pressure monitoring (e.g., cannulation or tail-cuff method).
-
Administer the hypotensive agent to induce a stable state of hypotension. For example, chlorisondamine can be administered subcutaneously at a dose of 2.5-5 mg/kg in rats.
-
Once a consistent level of hypotension is achieved, administer this compound or vehicle control.
-
Monitor blood pressure and heart rate to assess the pressor response to this compound.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a rodent model of hypotension.
Conclusion
These application notes and protocols provide a framework for researchers to design and conduct studies investigating the effects of this compound in rodent models of hypotension. Due to the variability in experimental models and rodent strains, it is imperative to perform pilot studies to determine the optimal dosage and methodology for each specific research question. Careful monitoring of physiological parameters and adherence to ethical guidelines for animal research are essential for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind, dose-response study of this compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. An In-depth Analysis of this compound Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
Application Notes and Protocols for Midodrine Administration in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the administration of midodrine in cardiovascular research studies. This compound, a prodrug, is converted into its active metabolite, desglythis compound, which acts as an alpha-1 adrenergic receptor agonist.[1][2] This document outlines its mechanism of action, pharmacokinetic properties, and detailed protocols for its use in studying orthostatic hypotension, vasovagal syncope, and septic shock.
Mechanism of Action and Pharmacokinetics
This compound is a prodrug that is rapidly absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglythis compound.[1][3] Desglythis compound selectively activates alpha-1 adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and an elevation in blood pressure.[1][4] It has minimal effect on cardiac beta-adrenergic receptors and does not readily cross the blood-brain barrier, thereby limiting central nervous system effects.[1][5]
The primary therapeutic effect of this compound is an increase in standing, sitting, and supine systolic and diastolic blood pressure.[5][6] A 10 mg dose of this compound typically elevates standing systolic blood pressure by 15 to 30 mmHg within one hour, with the effect lasting for 2 to 3 hours.[1][6]
Pharmacokinetic Profile of this compound and Desglythis compound:
| Parameter | This compound (Prodrug) | Desglythis compound (Active Metabolite) | Citation |
| Time to Peak Plasma Concentration | ~30 minutes | ~1 to 2 hours | [5][6] |
| Elimination Half-Life | ~25 minutes | ~3 to 4 hours | [2][6] |
| Absolute Bioavailability (as desglythis compound) | 93% | Not Applicable | [2][6] |
| Protein Binding | Not significant | Not significant | [6] |
Signaling Pathway of this compound
The following diagram illustrates the conversion of this compound to desglythis compound and its subsequent action on alpha-1 adrenergic receptors.
Experimental Protocols
Protocol 1: Evaluation of this compound in Orthostatic Hypotension
Objective: To assess the efficacy of this compound in increasing orthostatic blood pressure in subjects with symptomatic orthostatic hypotension.
Inclusion Criteria:
-
Diagnosis of orthostatic hypotension (a drop in systolic blood pressure of at least 20 mmHg or diastolic blood pressure of at least 10 mmHg upon standing).[7]
-
Symptoms of cerebral hypoperfusion such as dizziness or lightheadedness upon standing.[7]
Exclusion Criteria:
-
Severe organic heart disease or congestive heart failure.[8]
-
Acute kidney disease or severe renal insufficiency.[8]
-
Pheochromocytoma or thyrotoxicosis.[8]
-
Supine hypertension.[7]
Experimental Workflow:
Methodology:
-
Subject Recruitment and Baseline Assessment:
-
Recruit subjects based on the inclusion and exclusion criteria.
-
Obtain informed consent.
-
Measure baseline supine and standing blood pressure and heart rate.
-
-
Randomization and Dosing:
-
Randomize subjects in a double-blind manner to receive either this compound or a placebo.
-
The initial dose of this compound is typically 2.5 mg administered three times daily.[8][9]
-
Doses should be administered during daytime hours, with intervals of approximately 3-4 hours.[6][8] The last dose should be taken at least 4 hours before bedtime to minimize the risk of supine hypertension.[4][8]
-
The dosage can be titrated upwards weekly to a maximum of 10 mg three times daily, based on clinical response and tolerability.[8][9]
-
-
Monitoring and Data Collection:
-
Data Analysis:
-
Compare the changes in standing systolic blood pressure between the this compound and placebo groups.
-
Analyze the frequency and severity of orthostatic symptoms.
-
Evaluate the safety and tolerability of the assigned treatment.
-
Dosage and Administration Summary for Orthostatic Hypotension:
| Parameter | Recommended Protocol | Citation |
| Starting Dose | 2.5 mg, 2-3 times daily | [8][9] |
| Titration | Increase as needed at weekly intervals | [8] |
| Maximum Dose | 10 mg, 3 times daily (Total 30 mg/day) | [8][10] |
| Dosing Interval | Approximately 3-4 hours during waking hours | [6][8] |
| Special Considerations | Last dose should be at least 4 hours before bedtime | [4][8] |
Protocol 2: this compound for the Prevention of Vasovagal Syncope
Objective: To evaluate the efficacy of this compound in reducing the recurrence of vasovagal syncope.
Inclusion Criteria:
Experimental Workflow:
Methodology:
-
Patient Selection and Randomization:
-
Enroll patients with a history of recurrent vasovagal syncope.
-
Randomly assign patients to receive either this compound or a placebo in a 1:1 ratio.[11]
-
-
Treatment Protocol:
-
Outcome Measurement:
-
Data Analysis:
-
Compare the proportion of patients with syncope in the this compound and placebo groups using appropriate statistical tests (e.g., chi-square test).
-
Use survival analysis (e.g., Kaplan-Meier curves and log-rank test) to compare the time to first syncope.[15]
-
Clinical Trial Results for Vasovagal Syncope:
| Study Outcome | This compound Group | Placebo Group | Citation |
| Patients with at least 1 syncope episode | 42% (28 of 66) | 61% (41 of 67) | [11][12] |
| Relative Risk of Syncope | 0.69 (95% CI, 0.49 to 0.97) | - | [11][12] |
| Absolute Risk Reduction | 19 percentage points | - | [11][12] |
| Number Needed to Treat | 5.3 | - | [12] |
Protocol 3: this compound as a Vasopressor-Sparing Agent in Septic Shock
Objective: To determine if the early administration of this compound can reduce the duration and dose of intravenous vasopressors in patients with septic shock.
Inclusion Criteria:
-
Diagnosis of sepsis or septic shock requiring intravenous vasopressor support.[16]
-
Persistent hypotension despite adequate fluid resuscitation.[16]
Exclusion Criteria:
-
High-dose vasopressor requirement (e.g., norepinephrine equivalent > 0.3 µg/kg/min).[16]
-
Cardiogenic shock or bowel ischemia.[16]
-
Contraindications to enteral medication administration.[16]
Methodology:
-
Patient Enrollment and Baseline Data:
-
Identify and enroll eligible patients in the intensive care unit (ICU).
-
Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and current vasopressor infusion rates.
-
-
Intervention:
-
Weaning Protocol:
-
Attempt to wean intravenous vasopressors as tolerated after the initiation of this compound.
-
Monitor for hemodynamic stability during the weaning process.
-
-
Data Collection and Outcomes:
Summary of Findings in Septic Shock:
| Study Finding | Result | Citation |
| Effect on IV Vasopressor Weaning | May hasten weaning in patients recovering from septic shock | [20] |
| Impact on ICU Length of Stay | Some studies show a reduction, while others show no significant difference or even an increase. | [19][20][21] |
| Mortality | Conflicting results, with some meta-analyses suggesting a potential reduction in hospital and ICU mortality. | [21] |
| Optimal Dosing Frequency | Every 6 hours may be more effective than every 8 hours due to the half-life of desglythis compound. | [18][22] |
Safety Considerations
-
Supine Hypertension: This is a significant risk, especially with higher doses and evening administration.[6] Blood pressure should be monitored in both supine and standing positions.[8]
-
Bradycardia: A slowing of the heart rate may occur due to a vagal reflex.[8]
-
Other Adverse Effects: Piloerection (goosebumps), scalp pruritus, and urinary retention are common side effects.[2]
-
Renal Impairment: Dose adjustments may be necessary for patients with renal insufficiency.[23] It is recommended to start with a 2.5 mg dose in these patients.[9]
-
Drug Interactions: Caution should be exercised when co-administering this compound with other agents that affect heart rate or blood pressure, such as beta-blockers and digitalis.[8]
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. ijmrhs.com [ijmrhs.com]
- 8. potsuk.org [potsuk.org]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. This compound for the Prevention of Vasovagal Syncope : A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound Is Worth a Trial in People With Frequent Episodes of Vasovagal Syncope | AAFP [aafp.org]
- 15. This compound for Prevention of Vasovagal Syncope - American College of Cardiology [acc.org]
- 16. MID-STEP (this compound for Sepsis Treatment and Early vasoPressor Weaning) Trial | Clinical Research Trial Listing [centerwatch.com]
- 17. Hemodynamic Effects of an Increased this compound Dosing Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 20. This compound use in intensive care unit patients recovering from septic shock | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]
- 21. Exploring the Efficacy of this compound for Tapering Off Vasopressors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccjm.org [ccjm.org]
- 23. ProAmatine, Orvaten (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols: Investigating the Synergy of Midodrine and Beta-Blockers in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the management of heart failure with reduced ejection fraction (HFrEF), guideline-directed medical therapy (GDMT) is paramount. Beta-blockers are a cornerstone of GDMT, but their initiation and up-titration can be limited by hypotension, a common comorbidity in this patient population. Midodrine, an alpha-1 adrenergic agonist, presents a potential adjunctive therapy to overcome this challenge. By increasing peripheral vascular resistance, this compound can elevate blood pressure, thereby creating a hemodynamic window to introduce or optimize beta-blocker dosage.[1][2][3][4]
These application notes provide a framework for preclinical investigations into the combined use of this compound and beta-blockers in animal models of heart failure. The protocols and conceptual framework are designed to enable researchers to explore the efficacy, safety, and underlying mechanisms of this combination therapy.
Rationale for Combination Therapy
Beta-blockers improve cardiac function in heart failure primarily by blocking the deleterious effects of excessive sympathetic stimulation on the heart, leading to reduced heart rate, decreased myocardial oxygen demand, and prevention of adverse cardiac remodeling.[5][6][7] However, their vasodilatory and negative inotropic effects can exacerbate hypotension.
This compound, a prodrug, is converted to its active metabolite, desglythis compound, which is an alpha-1 agonist.[8] It selectively constricts arteriolar and venous vasculature, leading to an increase in blood pressure without direct stimulation of cardiac beta-adrenergic receptors.[8] This vasopressor effect can counteract the hypotensive effects of beta-blockers, facilitating their use in patients who would otherwise not tolerate them.[1][3][9] Emerging evidence also suggests that alpha-1a adrenergic receptor agonism may have direct cardioprotective effects, including preventing cardiac remodeling.[3][4]
Key Signaling Pathways
The interplay between this compound and beta-blockers can be understood by examining their distinct signaling pathways within the cardiomyocyte and the vasculature.
This compound Signaling
This compound's active metabolite, desglythis compound, activates alpha-1 adrenergic receptors (α1-ARs), which are Gq-protein coupled receptors. This initiates a signaling cascade that, in vascular smooth muscle cells, leads to vasoconstriction. In cardiomyocytes, α1-AR activation has been linked to the regulation of hypertrophy and cell survival, potentially through pathways involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[10][11][12]
Beta-Blocker Signaling in Heart Failure
In heart failure, chronic sympathetic activation leads to downregulation and desensitization of beta-1 adrenergic receptors (β1-ARs). Beta-blockers competitively inhibit these receptors, preventing further activation by catecholamines like norepinephrine. This blockade leads to a reduction in cyclic AMP (cAMP) production and protein kinase A (PKA) activity, resulting in decreased heart rate, reduced contractility, and lower blood pressure. Over time, this can lead to an upregulation of β1-ARs and restoration of more normal signaling.
Quantitative Data from Clinical and Preclinical Context
While preclinical data on the combination is scarce, clinical studies provide a basis for expected outcomes. The following table summarizes representative data from human studies, which can inform endpoint selection and hypothesis generation for animal model research.
| Parameter | Baseline (Pre-treatment) | Post-Midodrine & Beta-Blocker | Reference |
| Systolic Blood Pressure (mmHg) | 79.2 ± 4.6 | 99.0 ± 11 | [10] |
| 104 | 112 | [5] | |
| Left Ventricular Ejection Fraction (%) | 24 ± 9.4 | 32.2 ± 9.9 | [10] |
| NYHA Class | 3.5 | 2.4 | [10] |
| Brain Natriuretic Peptide (pg/mL) | 1402 ± 1559 | 706 ± 592 | [10] |
| Beta-Blocker Tolerance | Low / Intolerant | 73-94% Tolerated Initiation/Up-titration | [5][10] |
Experimental Protocols
The following protocols are suggested for a preclinical investigation in a rodent model of heart failure.
Heart Failure Induction Model
A common and reproducible model is the surgical induction of myocardial infarction by permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments
-
6-0 silk suture
Procedure:
-
Anesthetize the animal and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD coronary artery.
-
Pass a 6-0 silk suture under the LAD and ligate it.
-
Confirm myocardial blanching and ST-segment elevation on ECG.
-
Close the chest in layers and allow the animal to recover.
-
Administer appropriate post-operative analgesia.
-
Allow 3-4 weeks for the development of a stable heart failure phenotype before initiating treatment.
Experimental Groups and Drug Administration
Proposed Experimental Groups:
-
Sham: Sham-operated control animals receiving vehicle.
-
HF + Vehicle: Heart failure animals receiving vehicle for both drugs.
-
HF + Beta-Blocker: Heart failure animals receiving a beta-blocker (e.g., metoprolol succinate).
-
HF + this compound: Heart failure animals receiving this compound.
-
HF + this compound + Beta-Blocker: Heart failure animals receiving combination therapy.
Drug Dosing and Administration (Example for Rats):
-
Metoprolol Succinate: 10 mg/kg/day via oral gavage. This is a commonly used dose in rat studies of heart failure.
-
This compound Hydrochloride: 5-10 mg/kg/day, administered in two or three divided doses via oral gavage. This dose is extrapolated from human clinical doses.
Treatment Duration: 4-8 weeks.
Assessment of Cardiac Function and Hemodynamics
Echocardiography:
-
Perform at baseline (post-HF development) and at the end of the treatment period.
-
Measure Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), Left Ventricular Internal Dimensions (LVIDd, LVIDs), and wall thickness.
Invasive Hemodynamics:
-
At the end of the study, anesthetize the animals and insert a pressure-volume catheter into the left ventricle via the carotid artery.
-
Measure systolic and diastolic blood pressure, heart rate, dP/dt max and min, and end-systolic and end-diastolic pressure-volume relationships.
Histological and Molecular Analysis
-
Histology: Harvest hearts, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess fibrosis and with hematoxylin and eosin (H&E) to evaluate cardiomyocyte hypertrophy.
-
Gene Expression: Isolate RNA from ventricular tissue and perform qRT-PCR for markers of cardiac remodeling (e.g., ANP, BNP, β-MHC) and fibrosis (e.g., collagen I, collagen III, TGF-β).
-
Protein Analysis: Perform Western blotting for key signaling proteins in the adrenergic and remodeling pathways.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a preclinical study investigating the combination of this compound and beta-blockers.
Conclusion
The combination of this compound and beta-blockers holds promise for a subset of heart failure patients who are unable to tolerate optimal GDMT due to hypotension. The protocols and conceptual frameworks provided here offer a starting point for rigorous preclinical investigation into this therapeutic strategy. Such studies are essential to validate the clinical observations, elucidate the underlying mechanisms, and provide the necessary data to support further drug development and clinical translation.
References
- 1. Use of this compound in Heart Failure: Two Case Reports and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Use of this compound in heart failure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound to optimize heart failure therapy in patients with concurrent hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-adrenergic blockers in heart failure: review of mechanisms of action and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. The use of this compound in patients with advanced heart failure. | Semantic Scholar [semanticscholar.org]
- 10. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Compartmentalization of α1-Adrenergic Receptor Signaling in Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Preparing Midodrine Solutions for In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is a peripherally acting alpha-1 adrenergic receptor agonist used clinically to treat orthostatic hypotension.[1][2][3] In the laboratory, it serves as a valuable tool for investigating the signaling pathways and physiological effects mediated by alpha-1 adrenergic receptors. This compound is a prodrug that is converted to its active metabolite, desglythis compound, which exerts its pharmacological effects.[3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro cell-based assays. These application notes provide detailed protocols for the preparation and use of this compound solutions in a laboratory setting.
Data Presentation
This compound Hydrochloride Properties
| Property | Value | References |
| Molecular Weight | 290.7 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | Soluble (100 mg/mL) | [6][7][8] |
| Solubility in DMSO | Soluble (up to 58 mg/mL) | [5][7][9] |
| Solubility in Dimethyl Formamide | ~2 mg/mL | [5] |
| Storage of Solid | -20°C, protected from light (≥ 4 years stability) | [5] |
| Storage of Stock Solutions | Aliquoted at -20°C (up to 1 month) or -80°C (up to 1 year) | [9][10] |
| Aqueous Solution Stability | Not recommended for storage more than one day | [5] |
Typical In Vitro Working Concentrations
| Cell Line | Assay Type | Working Concentration | References |
| C2C12, HL1, HepG2 | p-AMPK and PPARδ expression, Calcium influx | 30 µM | [1] |
| 3T3-L1 | Cellular lipid content | 30-100 µM | [1] |
| Vascular Smooth Muscle Cells | Contraction assays | Not specified, but potent vasoconstrictor effect observed | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of water-insoluble or sparingly soluble compounds for use in cell culture.[9]
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound hydrochloride:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.01 mol/L x 0.001 L x 290.7 g/mol = 2.907 mg
-
-
-
Weighing the this compound Hydrochloride:
-
In a sterile conical tube, carefully weigh out 2.907 mg of this compound hydrochloride using a calibrated analytical balance.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound hydrochloride.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[9][10] Always protect the stock solutions from light.
-
Protocol 2: Preparation of Working Solutions and Application in a Cell-Based Assay
This protocol provides a general workflow for diluting the this compound stock solution and treating cultured cells. The optimal concentration and incubation time should be determined empirically for each cell type and experimental design.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate multi-well plates
-
Sterile, filtered pipette tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[10]
-
Example Dilution for a 30 µM working solution:
-
Prepare an intermediate dilution by adding 3 µL of the 10 mM stock solution to 997 µL of cell culture medium to get a 300 µM solution.
-
Then, add 100 µL of the 300 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 30 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
-
Cell Treatment:
-
Aspirate the old culture medium from the cells.
-
Gently add the medium containing the appropriate concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the experimentally determined time (e.g., minutes for signaling events, or hours to days for changes in gene expression or viability) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired cell-based assay, such as a calcium imaging assay, an ERK phosphorylation assay, or a cytotoxicity assay.
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action and signaling pathway.
Experimental Workflow for this compound in Cell-Based Assays
Caption: Workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (PD010170, PTKSEFOSCHHMPD-UHFFFAOYSA-N) [probes-drugs.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Vasoconstrictor effect of this compound, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Long-Term Midodrine Administration in Chronic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is a peripherally acting alpha-1 adrenergic receptor agonist used clinically to treat symptomatic orthostatic hypotension. It is a prodrug that is converted to its active metabolite, desglythis compound, which exerts its effects by increasing vascular tone and elevating blood pressure.[1][2] The investigation of this compound's long-term efficacy and safety in various chronic disease models is crucial for understanding its therapeutic potential and underlying mechanisms. These application notes and protocols provide a comprehensive guide for the long-term administration of this compound in preclinical research settings, with a focus on methodologies, data presentation, and the visualization of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound's therapeutic effect is mediated by its active metabolite, desglythis compound.[1][2] Desglythis compound is a selective alpha-1 adrenergic receptor agonist that binds to these receptors on vascular smooth muscle cells.[1][3] This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle in both arterioles and veins. This vasoconstriction increases peripheral vascular resistance and venous return, ultimately elevating blood pressure.[3]
This compound Signaling Pathway
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from preclinical and clinical studies. Due to a scarcity of published long-term studies in chronic animal models, data from acute animal studies and human clinical trials are included to provide a basis for experimental design.
Table 1: Hemodynamic Effects of this compound in Animal Models
| Animal Model | Disease/Condition | Administration Route & Dose | Duration of Treatment | Key Hemodynamic Changes | Reference(s) |
| Dog | Experimental Postural Hypotension | Intravenous, 0.1 mg/kg | Acute | Attenuated decrease in blood pressure and cardiac output. | [3] |
| Dog | Experimental Postural Hypotension | Intravenous, 0.3 mg/kg | Acute | Attenuated decrease in blood pressure and cerebral blood flow. | [5] |
| Dog | Anesthetized | Intravenous, 0.3 and 0.6 mg/kg | Acute | Gradual decrease in vertebral, carotid, mesenteric, and coronary arterial blood flow and cardiac output. | [6] |
| Rat | - | Intraduodenal, 2.5 to 20 mg/kg | Not Specified | Effective pressor response. | [7] |
| Rat | This compound-induced Arteritis | Subcutaneous, 40 mg/kg/day | 2 days | Higher signal intensity around arteries on MRI, indicative of perivascular lesions. | [8] |
Table 2: Oral LD50 Values for this compound
| Animal Model | Oral LD50 | Reference(s) |
| Rat | 30-50 mg/kg | [2][9] |
| Mouse | 675 mg/kg | [2][9] |
| Dog | 125-160 mg/kg | [2][9] |
Table 3: Hemodynamic Effects of this compound in Human Studies (for reference)
| Study Population | Disease/Condition | Administration Route & Dose | Duration of Treatment | Key Hemodynamic Changes | Reference(s) |
| Adults with Neurogenic Orthostatic Hypotension | Neurogenic Orthostatic Hypotension | Oral, 10 mg three times daily | 4 weeks | Increased standing systolic blood pressure by 22 mmHg (28%). | [10] |
| Adults with Chronic Hypotension on Hemodialysis | Chronic Hypotension | Oral, 5.0 mg twice a day | 4 weeks | Increased mean arterial pressure from 79.5 to 85.0 mmHg and increased total peripheral resistance. | [11] |
| Adults with Spinal Cord Injury | Persistent Hypotension | Oral, 10 mg daily | 30 days | Increased systolic blood pressure (116 vs 94 mmHg with placebo). | [12] |
| Patients with Advanced Heart Failure | Advanced Heart Failure | Oral, 5-10 mg every 6 hours | Not Specified | Allowed for up-titration of neurohormonal-blocking agents. | [13] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound via Gavage in Rodents
This protocol is designed for the daily administration of this compound over several weeks to months in rodent models of chronic diseases such as diabetic neuropathy or chronic heart failure.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for the animal)[14][15]
-
Syringes
-
Animal scale
Procedure:
-
Drug Preparation:
-
Calculate the required concentration of this compound hydrochloride based on the desired dosage (mg/kg) and the administration volume (typically 5-10 mL/kg for rats).[14]
-
Dissolve the this compound hydrochloride in the chosen vehicle. Ensure complete dissolution. Prepare fresh solutions regularly, considering the stability of the compound in the vehicle.
-
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise volume of the drug solution to be administered.
-
Gently but firmly restrain the animal to prevent movement and injury. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body.[14]
-
-
Gavage Administration:
-
Measure the appropriate length of the gavage needle by holding it alongside the animal from the mouth to the last rib to ensure it will reach the stomach.[14]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the tube passes. Do not force the needle.[15]
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently remove the needle.
-
-
Monitoring:
-
After administration, monitor the animal for any signs of distress, such as labored breathing.[14]
-
For long-term studies, regular monitoring of animal health, including body weight, food and water intake, and overall behavior, is essential.
-
Hemodynamic parameters (blood pressure, heart rate) should be measured at regular intervals using appropriate techniques (e.g., tail-cuff plethysmography or telemetry).
-
Experimental Workflow for Oral Gavage Administration
Protocol 2: Continuous Long-Term Administration of this compound via Osmotic Pumps in Rodents
This method is ideal for maintaining stable plasma concentrations of this compound over an extended period, which is particularly beneficial for chronic disease models where consistent drug exposure is required.
Materials:
-
This compound hydrochloride
-
Vehicle compatible with osmotic pumps (e.g., sterile saline, polyethylene glycol)
-
Osmotic pumps (e.g., ALZET®) of the appropriate size and for the desired duration[16][17]
-
Surgical instruments for implantation
-
Anesthetics and analgesics
-
Sutures or wound clips
Procedure:
-
Pump Preparation:
-
Calculate the required concentration of this compound hydrochloride to be filled in the pump reservoir based on the pump's flow rate and the desired daily dose for the animal.
-
Dissolve the this compound in the chosen vehicle. The solution must be sterile.
-
Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the surgical site (typically the back, between the scapulae for subcutaneous implantation).
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia as required.
-
-
Monitoring:
-
Monitor the animal for recovery from surgery and for any signs of infection or discomfort at the implantation site.
-
Regularly monitor animal health and the parameters relevant to the chronic disease model being studied.
-
Measure hemodynamic parameters at predetermined time points throughout the study.
-
Experimental Workflow for Osmotic Pump Administration
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. drugs.com [drugs.com]
- 3. Effects of this compound on experimentally induced postural hypotension and venous pooling in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on blood flow in dog vascular beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound in heart failure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of in vivo MRI for detecting this compound-induced arteritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves chronic hypotension in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 30-Day this compound Administration, Compared to Placebo, on Blood Pressure, Cerebral Blood Flow Velocity, and Cognitive Performance in Persons with SCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. saric.us [saric.us]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. noblelifesci.com [noblelifesci.com]
- 17. criver.com [criver.com]
Establishing a Dose-Response Relationship for Midodrine In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is a peripherally acting α1-adrenergic agonist used clinically for the treatment of symptomatic orthostatic hypotension. It is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglythis compound. Desglythis compound selectively binds to α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a subsequent increase in blood pressure.[1] Establishing a clear dose-response relationship is a critical step in both preclinical and clinical development to determine the optimal therapeutic dose range and to understand the drug's potency and efficacy.
These application notes provide a comprehensive overview and detailed protocols for establishing the in vivo dose-response relationship of this compound. The information is intended to guide researchers in designing and executing robust studies to evaluate the pharmacodynamic effects of this compound on arterial blood pressure.
Mechanism of Action
This compound's therapeutic effect is mediated by its active metabolite, desglythis compound. This metabolite is a potent and selective agonist of α1-adrenergic receptors located on the smooth muscle of arterioles and veins. Activation of these receptors initiates a signaling cascade that results in vasoconstriction, leading to an increase in peripheral vascular resistance and an elevation of blood pressure.[1] Desglythis compound has poor penetration across the blood-brain barrier, minimizing central nervous system effects.[1]
Signaling Pathway of this compound (Desglythis compound)
Caption: Signaling pathway of this compound's active metabolite, desglythis compound.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound and desglythis compound is essential for designing dose-response studies.
| Parameter | This compound (Prodrug) | Desglythis compound (Active Metabolite) | Reference |
| Oral Bioavailability | Rapidly absorbed | 93% (as desglythis compound) | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~1-2 hours | [1] |
| Elimination Half-life (t½) | ~0.5 hours | ~3-4 hours | [1] |
| Metabolism | Deglycination to desglythis compound | Primarily liver metabolism | [1] |
| Excretion | Minimal renal excretion | Renal | [1] |
Dose-Response Data
The following tables summarize dose-response data from both clinical and preclinical studies.
Clinical Dose-Response of Oral this compound in Patients with Orthostatic Hypotension
| Dose | Change in Standing Systolic Blood Pressure (mmHg) | Onset of Action | Duration of Action | Reference |
| 2.5 mg | ~9 mmHg (14%) increase | - | - | [2] |
| 10 mg | ~15-30 mmHg increase | 1 hour | Effects persist for 2-3 hours | [1][2] |
| 20 mg | ~30 mmHg increase | 1 hour | Effects persist for up to 4 hours | [2] |
Note: Higher doses (e.g., 20 mg) are associated with a significant risk of supine hypertension.[2]
Preclinical Dose-Response of this compound in Rats
| Administration Route | Effective Dose Range | Observed Effect | Reference |
| Intraduodenal | 2.5 - 20 mg/kg | Pressor response (increase in blood pressure) | [3] |
| Oral LD50 | 30 - 50 mg/kg | - | [1] |
Experimental Protocols
This section provides a detailed protocol for conducting an in vivo dose-response study of this compound in a rat model of orthostatic hypotension.
Experimental Workflow
Caption: Experimental workflow for an in vivo dose-response study.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats (250-350g).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Model: Anesthetized or conscious model. The conscious, freely moving model is preferred to avoid the confounding effects of anesthesia on cardiovascular parameters.
Materials
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Telemetry system for continuous blood pressure monitoring (implantable transmitter, receiver, data acquisition system)
-
Oral gavage needles (appropriate size for rats)
-
Surgical instruments for telemetry implantation
-
Anesthetics (for surgery, e.g., isoflurane)
-
Analgesics (for post-operative care, e.g., buprenorphine)
Experimental Procedure
Part 1: Surgical Implantation of Telemetry Device
-
Anesthesia: Anesthetize the rat using isoflurane (or other appropriate anesthetic).
-
Surgical Preparation: Shave and disinfect the surgical area (e.g., ventral abdomen and neck).
-
Catheter Implantation: Implant the pressure-sensing catheter of the telemetry device into the abdominal aorta or carotid artery.
-
Transmitter Placement: Place the body of the transmitter in the abdominal cavity.
-
Incision Closure: Close the incisions in layers.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before the experiment. Monitor for signs of pain or infection.
Part 2: Dose-Response Study
-
Acclimatization: Place the rat in the experimental cage and allow it to acclimatize for at least 30 minutes.
-
Baseline Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a stable period (e.g., 30-60 minutes).
-
Drug Preparation: Prepare a stock solution of this compound and serial dilutions to achieve the desired doses in a constant volume for oral gavage (e.g., 1-2 mL/kg).
-
Dose Administration:
-
Administer the vehicle control via oral gavage.
-
Monitor and record cardiovascular parameters continuously.
-
After a suitable washout period (dependent on the half-life of desglythis compound), administer the lowest dose of this compound.
-
Administer escalating doses of this compound, allowing for sufficient time between doses for the drug to reach peak effect and for blood pressure to return towards baseline. A crossover design where each animal receives each dose on different days can also be employed.
-
-
Data Recording: Continuously record blood pressure and heart rate for a defined period after each dose (e.g., 4-6 hours).
Data Analysis
Caption: Workflow for analyzing dose-response data.
-
Calculate the mean baseline blood pressure for each animal before drug administration.
-
For each dose of this compound, determine the peak change in blood pressure from baseline (ΔBP).
-
Plot the mean ΔBP (± SEM) against the logarithm of the this compound dose.
-
Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine key pharmacodynamic parameters such as the ED50 (the dose that produces 50% of the maximal effect) and the Emax (the maximal effect).
-
Perform appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
Conclusion
This document provides a framework for establishing the in vivo dose-response relationship of this compound. By following these detailed protocols and utilizing the provided data, researchers can effectively characterize the pharmacodynamic profile of this compound, contributing to a better understanding of its therapeutic potential and aiding in the development of novel pressor agents. Careful attention to experimental design, particularly the choice of animal model and methods for blood pressure monitoring, is crucial for obtaining reliable and reproducible results.
References
Standard Operating Procedure for Tilt-Table Testing with Midodrine Administration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tilt-table testing is a valuable diagnostic tool for assessing autonomic dysfunction, particularly in patients experiencing syncope (fainting) or presyncope. The test evaluates the cardiovascular response to orthostatic stress, simulating the change from a supine to an upright position. Pharmacological agents are often used to provoke a response in patients who do not exhibit symptoms during the passive phase of the test.
Midodrine hydrochloride is an alpha-1 adrenergic agonist that acts as a peripheral vasoconstrictor, thereby increasing blood pressure.[1] In the context of a tilt-table test, this compound can be administered to assess its efficacy in preventing orthostatic hypotension and related symptoms. This protocol outlines a standardized procedure for conducting a tilt-table test with the administration of this compound. This can be particularly useful in clinical research and drug development for therapies targeting orthostatic intolerance.
The primary endpoint in a tilt-table test with this compound is often the time to the onset of syncopal or near-syncopal symptoms.[1] The data gathered can provide crucial insights into a patient's hemodynamic response to orthostatic stress and the effectiveness of this compound in mitigating these symptoms.
Experimental Protocols
Patient Preparation
Prior to the commencement of the tilt-table test, meticulous patient preparation is essential to ensure patient safety and the accuracy of the results.
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, potential risks, and benefits.
-
Fasting: Patients should fast for a minimum of 4-6 hours before the test to prevent nausea and aspiration.[2][3] Sips of water may be permitted.
-
Medication Review: A complete review of the patient's current medications is necessary. Certain medications that can interfere with autonomic function, such as beta-blockers, calcium channel blockers, diuretics, and antidepressants, may need to be withheld for a specific period before the test, as determined by the supervising physician.[2][4]
-
Abstinence from Stimulants: Patients should avoid consuming alcohol, caffeine, and nicotine for at least 12 hours prior to the test.[4]
-
Comfort and Attire: The patient should wear comfortable, non-restrictive clothing.[4] A hospital gown will be provided.
-
Pre-Test Evaluation: A baseline medical history and physical examination should be conducted. For females of child-bearing potential, a negative pregnancy test is required.[5][6]
Equipment and Environment
-
Tilt-Table: A motorized tilt-table with a footboard and safety straps is required.[7] The table should be capable of tilting from a horizontal to a near-vertical position (60-80 degrees).[7][8]
-
Monitoring Equipment: Continuous monitoring of the following parameters is mandatory:
-
Intravenous Access: An intravenous (IV) catheter should be inserted for the administration of fluids or medications if necessary.[3][9]
-
Environment: The testing room should be quiet, dimly lit, and maintained at a comfortable temperature to minimize external stimuli.[7][9]
Tilt-Table Test Protocol with this compound
The protocol consists of three phases: a pre-tilt (supine) phase, a passive tilt phase, and a this compound challenge phase.
Phase 1: Pre-Tilt (Supine) Phase (30 minutes)
-
The patient is positioned comfortably in the supine position on the tilt-table.
-
Monitoring equipment is attached, and baseline measurements of blood pressure, heart rate, and ECG are recorded for at least 30 minutes to establish a stable baseline.[5][6]
Phase 2: Passive Tilt Phase (Up to 45 minutes)
-
The table is tilted to an angle of 60-80 degrees within 30 seconds.[5][6]
-
Blood pressure and heart rate are recorded continuously or at least every minute.[9]
-
The patient is instructed to remain still and report any symptoms of dizziness, lightheadedness, or fainting.
-
This phase continues for up to 45 minutes or until the patient experiences syncope or near-syncope, at which point the table is returned to the supine position.[5][6]
Phase 3: this compound Administration and Post-Dose Tilt (45 minutes)
-
If the passive tilt phase is negative (no syncope or presyncope), the patient is returned to the supine position.
-
A single oral dose of this compound hydrochloride (typically 2.5-10 mg, based on prior patient tolerance and physician's discretion) is administered.[10]
-
The patient remains in the supine position for 1 hour post-dose to allow for drug absorption and onset of action.[1]
-
After the 1-hour absorption period, the tilt-table is again raised to a 60-80 degree angle.
-
The patient is monitored for up to 45 minutes, with continuous or frequent recording of blood pressure and heart rate.[1][5][6]
-
The primary endpoint is the time from the start of the post-Midodrine tilt to the onset of syncopal or near-syncopal symptoms.[1]
Test Termination Criteria:
The test should be terminated immediately and the patient returned to the supine position if any of the following occur:
-
A significant drop in systolic blood pressure (e.g., below 70 mmHg).[9]
-
The patient requests to stop the test due to discomfort.
-
Completion of the protocol.
Data Presentation
The following tables provide a structured format for recording and comparing quantitative data obtained during the tilt-table test.
Table 1: Baseline Hemodynamic Data (Supine)
| Parameter | Measurement 1 | Measurement 2 | Measurement 3 | Average |
| Systolic Blood Pressure (mmHg) | ||||
| Diastolic Blood Pressure (mmHg) | ||||
| Heart Rate (bpm) |
Table 2: Hemodynamic Response to Passive Tilt
| Time (minutes) | Systolic BP (mmHg) | Diastolic BP (mmHg) | Heart Rate (bpm) | Symptoms Reported |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 20 | ||||
| ... | ||||
| 45 |
Table 3: Hemodynamic Response Post-Midodrine Administration and Tilt
| Time (minutes) | Systolic BP (mmHg) | Diastolic BP (mmHg) | Heart Rate (bpm) | Symptoms Reported |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 20 | ||||
| ... | ||||
| 45 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tilt-table test with this compound administration.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's effect on blood pressure.
References
- 1. Clinical benefit of this compound hydrochloride in symptomatic orthostatic hypotension: a phase 4, double-blind, placebo-controlled, randomized, tilt-table study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heart.org [heart.org]
- 3. heart24.com [heart24.com]
- 4. austinneuromuscle.com [austinneuromuscle.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. droracle.ai [droracle.ai]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. Tilt-Table Testing Technique: Approach Considerations, Tilt-Table Testing, Test Results [emedicine.medscape.com]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols for Continuous Blood Pressure Monitoring in Animal Models Receiving Midodrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is a peripherally acting alpha-1 adrenergic agonist used clinically to treat orthostatic hypotension. It is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglythis compound, which mediates its pressor effects through vasoconstriction.[1][2] In preclinical research, particularly in cardiovascular safety pharmacology, robust and continuous monitoring of blood pressure in conscious, unrestrained animal models is crucial for accurately assessing the hemodynamic effects of therapeutic candidates like this compound.[3]
Radiotelemetry is the gold standard for the continuous measurement of blood pressure, heart rate, and other physiological parameters in laboratory animals.[2][4] This technology allows for the collection of data from freely moving animals in their home cage environment, minimizing stress-induced artifacts and providing a more accurate representation of a compound's cardiovascular effects.[4]
These application notes provide detailed protocols for the continuous monitoring of blood pressure in rat models receiving this compound, utilizing implantable radiotelemetry devices. This document outlines the mechanism of action of this compound, surgical implantation of telemetry devices, experimental protocols for drug administration and data acquisition, and presents available quantitative data on the hemodynamic effects of this compound.
Mechanism of Action of this compound
This compound is administered as a racemic mixture and is rapidly absorbed orally. It undergoes enzymatic deglycination in various tissues to form its pharmacologically active metabolite, desglythis compound.[1] Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[2]
The binding of desglythis compound to alpha-1 adrenergic receptors on the smooth muscle of arterioles and veins initiates a signaling cascade that results in vasoconstriction. This leads to an increase in peripheral vascular resistance and a subsequent elevation in arterial blood pressure.[2] Desglythis compound has poor penetration across the blood-brain barrier, thus limiting its effects on the central nervous system.[2] The pressor effect of this compound can lead to a reflexive decrease in heart rate (reflex bradycardia) mediated by the baroreceptor reflex.[2]
Signaling Pathway of this compound (Desglythis compound)
References
- 1. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Midodrine and Alpha-1 Adrenergic Agonists in Experimental Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine is a peripherally acting alpha-1 adrenergic receptor agonist that is clinically approved for the treatment of orthostatic hypotension. Its mechanism of action, which involves increasing peripheral vascular resistance, has led to its investigation as a potential adjunctive therapy in heart failure, primarily to manage hypotension that can limit the use of guideline-directed medical therapies.[1][2] However, the direct effects of this compound on the heart in the context of heart failure are not well-elucidated through preclinical studies.
These application notes provide a summary of the available experimental data on the use of alpha-1 adrenergic agonists in a model of heart failure and detail protocols for relevant experimental models. The focus is on providing a resource for researchers interested in exploring the therapeutic potential of targeting the alpha-1 adrenergic system in heart failure.
Rationale for Use in Heart Failure Models
The primary rationale for investigating this compound and other alpha-1 adrenergic agonists in heart failure stems from the hypothesis that selective activation of the alpha-1A adrenergic receptor subtype on cardiomyocytes can be cardioprotective.[3] In heart failure, there is chronic activation of the sympathetic nervous system, leading to downregulation and desensitization of beta-adrenergic receptors. In contrast, alpha-1 adrenergic receptors, particularly the alpha-1A subtype, are thought to mediate adaptive responses, including promoting cardiomyocyte survival and preventing pathological remodeling.[3][4]
Application in Doxorubicin-Induced Cardiomyopathy
While direct experimental evidence for this compound in common heart failure models is scarce, a key study by Montgomery et al. (2017) provides valuable insights into the effects of a selective alpha-1A adrenergic receptor agonist, A61603, in a mouse model of doxorubicin-induced cardiomyopathy.[3] This model is highly relevant for studying drug-induced cardiac toxicity and subsequent heart failure.
Quantitative Data Summary
The following table summarizes the key findings from the study by Montgomery et al. (2017), demonstrating the effects of the alpha-1A agonist A61603 in a doxorubicin-induced cardiomyopathy model in male mice.
| Parameter | Control (Doxorubicin only) | A61603 Treated (Doxorubicin + A61603) | Outcome |
| Survival Rate | 50% | 80% | Improved |
| Fractional Shortening (%) | 20.1 ± 1.5 | 27.8 ± 1.1 | Improved |
| Ejection Fraction (%) | 42.0 ± 3.0 | 55.0 ± 2.0 | Improved |
| Heart Rate (bpm) | 400 ± 20 | 480 ± 10 | Normalized |
| Cardiac Output (mL/min) | 10.1 ± 1.0 | 14.2 ± 0.8 | Improved |
| Myocardial Necrosis (%) | 10.2 ± 1.5 | 3.5 ± 0.8 | Reduced |
| Myocardial Fibrosis (%) | 8.5 ± 1.2 | 4.1 ± 0.6 | Reduced |
Data are presented as mean ± SEM.
Signaling Pathway
The proposed cardioprotective signaling pathway activated by the alpha-1A adrenergic receptor agonist involves the activation of Extracellular signal-regulated kinase (ERK), which is known to promote cell survival.
References
- 1. Paeoniflorin improves cardiac function and decreases adverse postinfarction left ventricular remodeling in a rat model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Heart Failure With Reduced Ejection Fraction With Hypotension | Clinical Research Trial Listing [centerwatch.com]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of adrenomedullin on left ventricular remodeling after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Midodrine solubility and stability in aqueous research buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of midodrine hydrochloride in aqueous research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why are solubility and stability important for research?
This compound hydrochloride is a prodrug that is converted in the body to its active metabolite, desglythis compound. Desglythis compound is an α1-adrenergic receptor agonist that causes vasoconstriction, leading to an increase in blood pressure.[1] In a research setting, ensuring that this compound is fully dissolved and stable in the chosen buffer is critical for obtaining accurate, reproducible, and meaningful experimental results. Poor solubility can lead to inaccurate dosing, while degradation can result in a loss of potency and the introduction of confounding variables.
Q2: What are the key physicochemical properties of this compound hydrochloride to consider?
This compound hydrochloride is a white, crystalline powder.[2] It is the hydrochloride salt of the base, this compound. Key properties influencing its behavior in aqueous solutions include:
-
pKa: The pKa of this compound is approximately 7.8.[2] This means that the ionization of the molecule, and therefore its solubility, is highly dependent on the pH of the solution.
-
Aqueous Solubility: this compound hydrochloride is soluble in water.[2] However, its solubility can be affected by the pH and composition of the buffer.
-
Stability: this compound is susceptible to degradation, primarily through hydrolysis, especially under alkaline and acidic conditions.[3][4]
Troubleshooting Guide
Problem 1: this compound hydrochloride precipitates out of my aqueous buffer upon dissolution.
-
Possible Cause: The concentration of this compound hydrochloride exceeds its solubility limit at the specific pH and temperature of your buffer.
-
Solution:
-
pH Adjustment: this compound hydrochloride's solubility is pH-dependent. It is generally more soluble in acidic conditions. Try preparing your buffer at a slightly lower pH, if your experimental design allows.
-
Co-solvents: For preparing concentrated stock solutions, consider using an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] this compound hydrochloride is more soluble in these solvents. You can then dilute the stock solution into your aqueous buffer. Caution: Always determine the tolerance of your experimental system (e.g., cell line) to the final concentration of the organic solvent.
-
Temperature: Gently warming the buffer while dissolving the this compound hydrochloride may help. However, be aware that if the solution becomes cloudy upon cooling, it is supersaturated and may precipitate during your experiment.
-
Problem 2: My this compound solution is initially clear but becomes cloudy over time.
-
Possible Cause: This indicates that the this compound is degrading and precipitating out of solution, or that the solution was supersaturated.
-
Solution:
-
pH and Buffer Choice: As this compound is more stable in acidic to neutral pH, ensure your buffer pH is within the optimal range (ideally between 3.5 and 7.0).[6]
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment whenever possible. It is not recommended to store aqueous solutions for more than one day.[5]
-
Storage Conditions: If you must store a stock solution, store it at -20°C.[5] For aqueous solutions, storage at 2-8°C is preferable to room temperature to slow down degradation.
-
Light Protection: Protect the solution from light, as photolytic degradation can occur.[3][4]
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | pH | Solubility (mg/mL) | Reference |
| Water | 6.31 | >10 | [7] |
| 0.1N Hydrochloric Acid | 1.17 | >10 | [7] |
| Potassium Phosphate Buffer | 2.5 - 7.5 | >10 | [6] |
| DMSO | - | ~10 | [5] |
| Dimethylformamide | - | ~2 | [5] |
| 1:1 DMSO:PBS | 7.2 | ~0.5 | [5] |
Table 2: Stability of this compound Hydrochloride under Forced Degradation Conditions
| Condition | Observation | Primary Degradation Product | Reference |
| Acidic Hydrolysis | Significant degradation | Desglythis compound | [3][4] |
| Alkaline Hydrolysis | Significant degradation | Desglythis compound | [3][4] |
| Oxidative | Stable to moderate degradation | - | [4] |
| Photolytic | Stable to moderate degradation | - | [4] |
| Thermal | Relatively stable | - | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
-
Materials: this compound hydrochloride powder, Dimethyl sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound HCl = 290.74 g/mol ).
-
Procedure:
-
Weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM this compound Hydrochloride Working Solution in Phosphate Buffered Saline (PBS)
-
Materials: 10 mM this compound hydrochloride stock solution in DMSO, sterile Phosphate Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound hydrochloride stock solution.
-
Perform a 1:100 serial dilution by adding 10 µL of the stock solution to 990 µL of sterile PBS.
-
Mix thoroughly by gentle vortexing or inversion.
-
Prepare this working solution fresh before each experiment.
-
Visualizations
Caption: Workflow for preparing this compound hydrochloride solutions.
Caption: Primary degradation pathway of this compound.
References
- 1. This compound | C12H18N2O4 | CID 4195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ejpmr.com [ejpmr.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US11013702B2 - this compound hydrochloride oral solution and uses thereof - Google Patents [patents.google.com]
- 7. pdf.hres.ca [pdf.hres.ca]
Strategies to mitigate supine hypertension with Midodrine in animal studies
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Midodrine in animal studies, with a specific focus on strategies to mitigate the common side effect of supine hypertension.
Troubleshooting Guides
Issue: Excessive Supine Hypertension Observed Post-Midodrine Administration
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High this compound Dosage | 1. Dose-Response Study: Conduct a preliminary dose-response study to identify the minimum effective dose of this compound that alleviates orthostatic hypotension without causing excessive supine hypertension.[1] 2. Dose Reduction: If supine hypertension is observed, reduce the dosage in subsequent experiments.[1] |
| Timing of Administration | 1. Chronopharmacology Study: Investigate the effect of this compound administered at different times of the animal's light/dark cycle. As this compound has a half-life of approximately 3-4 hours, timing administration to coincide with the animal's active period may reduce supine hypertension during rest.[2] 2. Avoid "End-of-Day" Dosing: In alignment with clinical practice, avoid administering the final daily dose close to the animal's primary sleep/rest period.[2] |
| Animal Model Sensitivity | 1. Strain Variation: Different strains of rats or mice may exhibit varying sensitivities to alpha-1 adrenergic agonists. If feasible, compare the hypertensive response to this compound in different strains. 2. Model of Autonomic Failure: The method used to induce orthostatic hypotension can influence cardiovascular reflexes. Consider the potential interaction between the model and this compound's effects. |
| Lack of Continuous Monitoring | 1. Implantable Telemetry: Utilize implantable telemetry devices for continuous, 24-hour blood pressure monitoring in conscious, unrestrained animals.[3][4] This provides a complete picture of blood pressure changes, including nocturnal hypertension. 2. Direct Arterial Cannulation: For acute studies, direct arterial cannulation provides the "gold standard" for continuous and accurate blood pressure measurement.[3] |
Experimental Protocols
Key Experiment: Assessing Orthostatic Hypotension and Supine Hypertension in a Rat Model
Objective: To quantify the change in mean arterial pressure (MAP) in response to a postural challenge after this compound administration and to continuously monitor for supine hypertension.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Implantable telemetry device or arterial catheter
-
Tilt-table apparatus for rodents
-
Data acquisition system
Methodology:
-
Surgical Implantation:
-
Anesthetize the rat and surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure monitoring.[4]
-
Allow for a recovery period of at least 7-10 days, during which baseline blood pressure and heart rate are continuously recorded.
-
-
Induction of Orthostatic Hypotension (if required):
-
Experimental Procedure:
-
Baseline Recording: Record baseline supine blood pressure for at least 30 minutes in a conscious, unrestrained rat in its home cage.
-
Postural Challenge (Tilt): If a tilt-table is used, acclimatize the animal to the apparatus. Perform a baseline tilt (e.g., 60-degree head-up tilt) for a defined period (e.g., 60 seconds) and record the drop in blood pressure.
-
Drug Administration: Administer this compound or vehicle orally or via the appropriate route.
-
Post-Dosing Monitoring:
-
Continuously monitor blood pressure for several hours to observe the pressor effect and the development of supine hypertension. Peak effects of this compound are typically seen within one hour.[2]
-
Repeat the postural challenge at defined intervals post-dosing (e.g., 1, 2, and 4 hours) to assess the efficacy of this compound in mitigating orthostatic hypotension.[5]
-
-
24-Hour Monitoring: Continue to monitor blood pressure over a 24-hour period to assess for nocturnal or sleep-period hypertension.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to supine hypertension?
A1: this compound is a prodrug that is converted to its active metabolite, desglythis compound.[7] Desglythis compound is a potent and selective alpha-1 adrenergic receptor agonist.[7] By activating these receptors on both arterial and venous smooth muscle, it causes vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure.[7] This effect is not dependent on posture, so when the animal is in a supine or resting position, the vasoconstriction can lead to hypertension.
Q2: Are there any proposed pharmacological strategies to counteract this compound-induced supine hypertension in an experimental setting?
A2: While specific animal studies on this are limited, a logical strategy to investigate would be the co-administration of a short-acting antihypertensive agent, particularly one that could be given during the animal's rest period. For example, an alpha-2 adrenergic agonist could theoretically be explored for its central sympatholytic effects to counteract peripheral vasoconstriction, though this could also interfere with this compound's efficacy and may cause sedation.[8][9] Another avenue could be the investigation of low-dose phosphodiesterase inhibitors, although their vasodilatory effects would need to be carefully balanced against this compound's pressor activity. It is crucial to note that these are hypothetical approaches that require experimental validation.
Q3: How can I accurately measure both orthostatic hypotension and supine hypertension in the same animal?
A3: The most robust method is the use of implantable radio telemetry.[3][4] This allows for continuous, 24/7 blood pressure monitoring in a freely moving, conscious animal. This is ideal for capturing both the transient drop in pressure during a postural challenge (like a tilt-table test) and the sustained periods of hypertension when the animal is at rest or asleep. Direct arterial cannulation is also a highly accurate method for acute experiments.[3]
Q4: What are the key differences in this compound's effects observed in common animal models like rats and dogs?
A4: Studies in both dogs and rats have demonstrated this compound's efficacy in raising arterial blood pressure and counteracting experimentally induced orthostatic hypotension.[5][6][7] For example, in dogs treated with hexamethonium to induce hypotension, this compound was shown to significantly attenuate the drop in blood pressure upon a head-up tilt.[5][6] Similarly, in pithed rats, this compound effectively raises blood pressure, confirming its direct peripheral action.[7] While the fundamental mechanism is consistent, species-specific differences in metabolism and receptor sensitivity may lead to variations in the required dosage and the magnitude of the hypertensive response.
Q5: My experiment shows a high degree of variability in the hypertensive response to this compound. What could be the cause?
A5: High variability can stem from several factors. Ensure consistent drug administration and formulation. The hydration status of the animals can also impact blood pressure responses. Stress from handling can cause transient hypertension, so it is important to acclimatize animals to the experimental procedures. Finally, if not using a genetically homogenous strain, natural biological variation can contribute to differing responses.
Visualizations
Caption: Mechanism of this compound leading to therapeutic and adverse effects.
Caption: Workflow for assessing this compound's effects in an animal model.
Caption: Logical framework for mitigating this compound-induced supine hypertension.
References
- 1. Management Strategies for Comorbid Supine Hypertension in Patients with Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 5. Effects of this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on experimentally induced postural hypotension and venous pooling in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
Technical Support Center: Investigating Potential Tachyphylaxis with Chronic Midodrine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for tachyphylaxis with chronic administration of midodrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an orally administered prodrug that is converted to its pharmacologically active metabolite, desglythis compound.[1] Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the activation of alpha-1 adrenergic receptors on both arteriolar and venous vasculature. This activation leads to vasoconstriction, resulting in an increase in peripheral vascular resistance and an elevation of blood pressure.[2] It is primarily used for the treatment of symptomatic orthostatic hypotension.[3][4][5]
Q2: Is there direct clinical evidence for tachyphylaxis with chronic this compound administration?
Direct clinical evidence and dedicated studies on tachyphylaxis with chronic this compound use in humans are limited. While some long-term studies have shown sustained efficacy, they were not specifically designed to investigate the development of tolerance.[6] However, a preclinical study from 1976 noted that chronic pretreatment with this compound in animals reduced the pressor effect of a subsequent single injection, suggesting the potential for tachyphylaxis.[7] Given that other sympathomimetic agents can induce tachyphylaxis, it remains a theoretical concern for this compound.
Q3: What are the potential molecular mechanisms underlying tachyphylaxis to alpha-1 adrenergic agonists like this compound?
The development of tachyphylaxis to alpha-1 adrenergic agonists is generally attributed to receptor desensitization, which can occur through several mechanisms:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC) can phosphorylate the intracellular domains of the alpha-1 adrenergic receptor.[8][9]
-
Arrestin Binding: Phosphorylation of the receptor promotes the binding of arrestin proteins, which sterically hinder the coupling of the receptor to its G protein (Gq), thereby uncoupling it from downstream signaling pathways.[9]
-
Receptor Internalization (Endocytosis): The receptor-arrestin complex can be targeted for internalization into endosomes, removing the receptors from the cell surface and making them unavailable for agonist binding.[8]
-
Downregulation: With very prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.
These processes collectively lead to a diminished response to the agonist over time.
Troubleshooting Guides for Experimental Investigations
Issue 1: Diminishing Pressor Response to this compound in an Animal Model Over Time
-
Possible Cause 1: Tachyphylaxis due to Receptor Desensitization.
-
Troubleshooting Steps:
-
Washout Period: Introduce a drug-free period and then re-challenge with this compound to see if the pressor response is restored. A restored response would be indicative of tachyphylaxis rather than other forms of tolerance.
-
Assess Receptor Function: In ex vivo tissue preparations (e.g., aortic rings) from chronically treated and control animals, perform concentration-response curves to a selective alpha-1 agonist (e.g., phenylephrine). A rightward shift in the EC50 or a decrease in the maximal response in tissues from treated animals would suggest desensitization.
-
Molecular Analysis: Quantify alpha-1 adrenergic receptor density in relevant tissues (e.g., vascular smooth muscle) using radioligand binding assays or Western blotting. A decrease in receptor number would suggest downregulation. Assess the phosphorylation state of the receptor using phospho-specific antibodies.
-
-
-
Possible Cause 2: Pharmacokinetic Alterations.
-
Troubleshooting Steps:
-
Measure Plasma Concentrations: Determine the plasma concentrations of this compound and its active metabolite, desglythis compound, over the course of the chronic treatment protocol. An unexpected decrease in drug levels could indicate changes in absorption or metabolism.
-
-
Issue 2: Inconsistent Results in In Vitro Receptor Desensitization Assays
-
Possible Cause 1: Variability in Agonist Exposure Time.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the duration of agonist pre-incubation is consistent across all experiments. Short-term desensitization (minutes to hours) and long-term downregulation (hours to days) are temporally distinct processes.
-
-
-
Possible Cause 2: Cell Line or Tissue-Specific Differences.
-
Troubleshooting Steps:
-
Characterize Your System: The expression levels of alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D) and regulatory proteins like GRKs and arrestins can vary significantly between different cell lines and tissues.[8] Characterize the specific subtype(s) present in your model system.
-
Use Appropriate Controls: When studying desensitization, include control experiments with agonists for other G protein-coupled receptors to ensure the observed effect is specific to the alpha-1 adrenergic receptor pathway.[10]
-
-
Data Presentation
Table 1: Hypothetical Data on Blood Pressure Response to Chronic this compound Administration in an Animal Model
| Treatment Group | Duration of Treatment | Mean Arterial Pressure (MAP) Change from Baseline (mmHg) Post-Midodrine Administration |
| Control (Vehicle) | Day 1 | +25 ± 3 |
| This compound (X mg/kg) | Day 1 | +28 ± 4 |
| Control (Vehicle) | Day 14 | +24 ± 3 |
| This compound (X mg/kg) | Day 14 | +15 ± 5 |
| Control (Vehicle) | Day 28 | +26 ± 4 |
| This compound (X mg/kg) | Day 28 | +10 ± 4† |
*p < 0.05 compared to Day 1 this compound group. †p < 0.05 compared to Day 14 this compound group.
Table 2: Hypothetical Data from Aortic Ring Contraction Assay
| Treatment Group | Agonist | EC50 (nM) | Emax (% of KCl response) |
| Control (Vehicle) | Phenylephrine | 150 ± 20 | 95 ± 5 |
| Chronic this compound | Phenylephrine | 450 ± 50* | 92 ± 6 |
| Control (Vehicle) | Serotonin | 200 ± 30 | 98 ± 4 |
| Chronic this compound | Serotonin | 210 ± 25 | 96 ± 5 |
*p < 0.05 compared to Control group.
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis in a Rat Model
-
Animal Model: Use adult male Wistar rats.
-
Chronic Treatment: Administer this compound (e.g., 5-10 mg/kg, p.o.) or vehicle daily for 4 weeks.
-
Blood Pressure Monitoring: On days 1, 7, 14, 21, and 28, measure baseline mean arterial pressure (MAP) via a carotid artery catheter. Administer an acute dose of this compound and record the peak change in MAP.
-
Data Analysis: Compare the peak MAP change from baseline on each test day. A statistically significant decrease in the pressor response over the 4-week period in the this compound-treated group compared to the vehicle group would indicate tachyphylaxis.
Protocol 2: Ex Vivo Assessment of Vascular Reactivity
-
Tissue Preparation: Following the chronic in vivo treatment, euthanize the animals and isolate the thoracic aorta.
-
Organ Bath Setup: Mount aortic rings in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Concentration-Response Curves: After an equilibration period, perform cumulative concentration-response curves to an alpha-1 adrenergic agonist (e.g., phenylephrine).
-
Data Analysis: Compare the EC50 and maximal contraction (Emax) values between aortic rings from this compound-treated and vehicle-treated animals. A rightward shift in the EC50 indicates decreased sensitivity.
Protocol 3: Assessment of Alpha-1 Adrenergic Receptor Density
-
Membrane Preparation: Homogenize vascular tissue (e.g., mesenteric arteries) from chronically treated and control animals to isolate the crude membrane fraction.
-
Radioligand Binding Assay: Perform saturation binding assays using a radiolabeled alpha-1 adrenergic receptor antagonist (e.g., [3H]prazosin). Incubate membrane preparations with increasing concentrations of the radioligand.
-
Data Analysis: Determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd) by Scatchard analysis. A significant decrease in Bmax in the this compound-treated group would indicate receptor downregulation.
Visualizations
Caption: Signaling pathway of this compound's active metabolite, desglythis compound.
Caption: Logical workflow of potential this compound-induced tachyphylaxis.
Caption: Experimental workflow for investigating this compound tachyphylaxis.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for orthostatic hypotension and recurrent reflex syncope: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Identifying and controlling for off-target effects of Midodrine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Midodrine in their experiments. The information is designed to help identify and control for potential off-target effects, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in experimental settings?
A1: this compound is a prodrug that is rapidly converted to its pharmacologically active metabolite, desglythis compound.[1] Desglythis compound is a potent and selective agonist of α1-adrenergic receptors.[1][2] These receptors are predominantly found on the smooth muscle of arterioles and venous vasculature.[3] Activation of α1-adrenergic receptors by desglythis compound leads to vasoconstriction, resulting in an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[3][4] It is important to note that desglythis compound has minimal to no activity on cardiac β-adrenergic receptors and does not readily cross the blood-brain barrier, limiting its direct effects on the heart and central nervous system.[3]
Q2: What are the known off-target effects of this compound's active metabolite, desglythis compound?
A2: The primary "off-target" effects in a clinical sense are often extensions of its on-target α1-adrenergic activity in tissues other than the vasculature. These can include piloerection (goosebumps), scalp pruritus (itching), and urinary retention due to the stimulation of α1-adrenergic receptors in hair follicles and the bladder neck, respectively.[3] In experimental contexts, it is crucial to consider the selectivity of desglythis compound for α1-adrenergic receptor subtypes and its potential interaction with other receptors at high concentrations. While highly selective for α1-adrenoceptors, some binding to α2A-adrenergic receptors has been reported.[2]
Q3: How can I control for the on-target effects of this compound to ensure my observed phenomenon is not simply due to changes in blood pressure?
A3: This is a critical consideration for in vivo studies. To dissect the direct cellular effects of this compound from its systemic hemodynamic effects, several control strategies can be employed:
-
Use of a selective α1-adrenergic antagonist: Co-administration of a specific α1-antagonist, such as prazosin, can block the vasoconstrictive effects of desglythis compound.[5] If the experimental effect of this compound is abolished by the antagonist, it strongly suggests the effect is mediated by α1-adrenergic receptor activation.
-
In vitro experiments: Whenever possible, complement in vivo studies with in vitro experiments on isolated cells or tissues. This allows you to study the direct effects of desglythis compound on your target cells without the confounding variable of systemic blood pressure changes.
-
Blood pressure monitoring and correlation: Continuously monitor blood pressure in your animal models and correlate the timing and magnitude of the physiological changes you observe with the changes in blood pressure.
Q4: What are typical working concentrations of desglythis compound for in vitro experiments?
A4: The optimal concentration of desglythis compound for in vitro experiments is cell-type and assay-dependent. However, a common starting point is in the low micromolar range. For example, desglythis compound has been shown to affect venoconstriction in isolated canine and human veins in a concentration range of 1-1000 μM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Binding Affinity of Desglythis compound for Adrenergic Receptor Subtypes
This table summarizes the binding affinity (pKi and Ki) of desglythis compound for various adrenergic receptor subtypes. The Ki value represents the dissociation constant, with a lower value indicating a higher binding affinity.
| Receptor Subtype | Species | pKi | Ki (nM) |
| α1A-adrenergic | Rat | 5.89 | 1288 |
| α1B-adrenergic | Rat | 5.16 | 6918 |
| α1D-adrenergic | Rat | 5.78 | 1660 |
| α2A-adrenergic | Human | 5.83 | 1479 |
Data sourced from TargetMol, citing independent research.[2]
Table 2: Recommended Concentration and Dosage Ranges for this compound/Desglythis compound
This table provides starting points for concentrations in in vitro experiments and dosages for in vivo studies.
| Experimental Model | Compound | Recommended Starting Range | Reference |
| In Vitro (Isolated Veins) | Desglythis compound | 1 - 1000 µM | [2] |
| In Vivo (Rat) | This compound (gavage) | 0.1 - 20 mg/kg/day | [3] |
| In Vivo (Rat) | This compound (subcutaneous) | 40 mg/kg/day | [6] |
Experimental Protocols & Methodologies
Key Experiment 1: In Vitro α1-Adrenergic Receptor Antagonist Control
Objective: To confirm that the observed in vitro effect of desglythis compound is mediated by α1-adrenergic receptors.
Methodology:
-
Cell Culture: Culture your target cells to the desired confluency in a suitable multi-well plate format.
-
Pre-incubation with Antagonist: Pre-incubate a subset of the cells with a selective α1-adrenergic receptor antagonist, such as Prazosin (typically 1-10 µM), for 30-60 minutes prior to the addition of desglythis compound. Include a vehicle control group (e.g., DMSO or saline).
-
Stimulation: Add desglythis compound at its effective concentration to both the antagonist-pre-treated and non-pre-treated cells. Include a control group that receives only the vehicle for desglythis compound.
-
Assay: Perform your downstream assay to measure the cellular response (e.g., calcium influx, gene expression, protein phosphorylation).
-
Analysis: Compare the response to desglythis compound in the presence and absence of the antagonist. A significant reduction or complete blockage of the desglythis compound-induced effect by the antagonist indicates that the effect is mediated by α1-adrenergic receptors.
Key Experiment 2: In Vivo Blood Pressure Monitoring
Objective: To measure the hemodynamic effects of this compound in an animal model and correlate them with other physiological observations.
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., rat, mouse) and ensure proper ethical approval.
-
Blood Pressure Measurement: Utilize a reliable method for continuous or frequent blood pressure monitoring, such as radiotelemetry or a tail-cuff system.
-
Baseline Measurement: Record baseline blood pressure for a sufficient period before drug administration to establish a stable baseline.
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection) at the chosen dose.
-
Post-Dose Monitoring: Continuously monitor and record blood pressure for several hours post-administration to capture the peak effect and duration of action. The peak effect of orally administered this compound is typically observed around 1 hour after dosing.[4]
-
Data Analysis: Analyze the change in blood pressure from baseline and correlate this with the timing of other experimental measurements.
Troubleshooting Guides
Issue 1: High variability in in vitro experimental results with desglythis compound.
-
Possible Cause 1: Inconsistent cell health or density.
-
Solution: Ensure consistent cell seeding density and monitor cell health and morphology throughout the experiment. Only use cells within a specific passage number range.
-
-
Possible Cause 2: Degradation of desglythis compound.
-
Solution: Prepare fresh solutions of desglythis compound for each experiment. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Fluctuations in assay conditions.
-
Solution: Maintain consistent temperature, pH, and incubation times for all experimental groups.
-
Issue 2: No significant increase in blood pressure observed in an in vivo experiment after this compound administration.
-
Possible Cause 1: Insufficient dose.
-
Solution: Perform a dose-response study to determine the optimal dose for your animal model and experimental conditions.
-
-
Possible Cause 2: Poor absorption of orally administered this compound.
-
Solution: Consider an alternative route of administration, such as subcutaneous or intraperitoneal injection, to ensure more consistent bioavailability.
-
-
Possible Cause 3: Anesthesia effects.
-
Solution: If the animals are anesthetized, be aware that many anesthetic agents can affect the cardiovascular system and may blunt the pressor response to this compound. Choose an anesthetic with minimal cardiovascular effects or consider using conscious animal models with telemetry.
-
-
Possible Cause 4: Baroreceptor reflex.
-
Solution: In conscious animals, the initial rise in blood pressure may be partially counteracted by a baroreceptor-mediated reflex decrease in heart rate.[3] Analyze both blood pressure and heart rate data to get a complete picture of the cardiovascular response.
-
Issue 3: Unexpected cellular response that is not blocked by a selective α1-adrenergic antagonist.
-
Possible Cause 1: Off-target effect at high concentrations.
-
Solution: Re-evaluate your dose-response curve. The unexpected effect may only be occurring at the highest concentrations, suggesting an off-target interaction. Try to use the lowest effective concentration of desglythis compound.
-
-
Possible Cause 2: Interaction with a different receptor.
-
Solution: Although desglythis compound is highly selective, at very high concentrations, it may interact with other receptors. Consider screening against a panel of other G-protein coupled receptors to identify potential off-targets.
-
-
Possible Cause 3: Non-receptor-mediated effect.
-
Solution: Investigate potential non-specific effects of the compound on the cell membrane or intracellular processes. This is less likely with a well-characterized compound like desglythis compound but should be considered.
-
Visualizations
References
- 1. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TargetMol [targetmol.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. drugs.com [drugs.com]
- 5. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in vivo MRI for detecting this compound-induced arteritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Midodrine dosing frequency to maintain stable hemodynamics
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing midodrine dosing frequency to maintain stable hemodynamics in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a prodrug that is converted into its active metabolite, desglythis compound.[1] Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[1] It works by activating these receptors in the arteriolar and venous vasculature, which leads to vasoconstriction and an increase in vascular tone, ultimately elevating blood pressure.[2] This action makes it effective in treating orthostatic hypotension.[2] Desglythis compound does not stimulate cardiac beta-adrenergic receptors and has poor diffusion across the blood-brain barrier, meaning it does not typically have effects on the central nervous system.[2]
Q2: What are the key pharmacokinetic properties of this compound to consider when designing a dosing schedule?
The pharmacokinetic profile of this compound's active metabolite, desglythis compound, is crucial for determining optimal dosing frequency. After oral administration, this compound is rapidly absorbed, and its active metabolite, desglythis compound, reaches peak plasma concentrations in about 1 to 2 hours.[1] Desglythis compound has a relatively short half-life of approximately 3 to 4 hours.[1][3] This short half-life is a primary reason why multiple daily doses are necessary to maintain a therapeutic effect and stable hemodynamics.[3]
Q3: What is the standard dosing frequency for this compound in clinical practice?
The most common and FDA-approved dosing frequency for this compound is 10 mg three times a day (TID).[2][4][5] The doses are typically administered at 3- to 4-hour intervals during the daytime when the patient is upright.[2][5] A common schedule is shortly after waking in the morning, midday, and in the late afternoon, but no later than 6 p.m. or at least four hours before bedtime to minimize the risk of supine hypertension.[2][4][5][6]
Q4: Is there evidence to support more frequent dosing of this compound?
Yes, particularly in the context of weaning patients from intravenous (IV) vasopressors in a critical care setting. Some studies have suggested that the standard every 8-hour (TID) dosing may not be sufficient to maintain stable hemodynamics due to the short half-life of desglythis compound.[7][8][9] A retrospective study at the Mayo Clinic reported experience with an every 6-hour dosing frequency, which they concluded may optimize the pharmacokinetic profile of this compound without compromising safety.[7][8][9] This more frequent dosing aims to provide more consistent plasma levels of the active metabolite.
Troubleshooting Guide
Problem: Suboptimal hemodynamic response with a three-times-daily (TID) dosing schedule.
-
Possible Cause: The short half-life of desglythis compound (3-4 hours) may lead to troughs in plasma concentration and a drop in blood pressure between doses with a TID regimen.[3][7]
-
Troubleshooting Steps:
-
Assess Timing of Hypotension: Determine if the patient's hypotensive episodes are occurring predictably before the next scheduled dose.
-
Consider a More Frequent Dosing Interval: Based on pharmacokinetic data, switching to an every 6-hour dosing schedule could provide more stable plasma concentrations. A study has shown that this frequency may be effective in reducing the need for IV vasopressors.[7][8][9]
-
Dose Titration: Before changing frequency, ensure the individual dose is optimized. Clinical trials have used doses ranging from 2.5 mg to 10 mg per administration.[6][10] Titration should be based on standing blood pressure measurements and symptom improvement.[6]
-
Problem: Patient develops supine hypertension.
-
Possible Cause: this compound's pressor effect continues when the patient is lying down, which can lead to significant increases in blood pressure. This is a common and potentially serious side effect.[10][11]
-
Troubleshooting Steps:
-
Adjust the Timing of the Last Dose: The final dose of the day should be administered at least 4 hours before bedtime.[4][5][6] This helps to ensure that the peak effect of the drug has passed by the time the patient is recumbent for an extended period.
-
Elevate the Head of the Bed: Advise patients to sleep with the head of the bed elevated to mitigate the effects of supine hypertension.[6]
-
Dose Reduction: If supine hypertension persists, a reduction in the this compound dose may be necessary.[6] Careful monitoring of both orthostatic and supine blood pressure is essential.[6]
-
Discontinuation: If supine hypertension cannot be managed by dose adjustment or timing, discontinuation of this compound should be considered.[6][11]
-
Problem: Lack of clinical efficacy with an every 8-hour dosing regimen.
-
Possible Cause: Several recent publications have noted a lack of clinical success with an every 8-hour dosing schedule, particularly in the ICU setting for weaning off IV vasopressors.[7][8][9] This is likely due to the pharmacokinetic properties of this compound, where a therapeutic concentration may not be sustained throughout the 8-hour interval.[7]
-
Troubleshooting Steps:
-
Review Pharmacokinetic Data: The half-life of desglythis compound is 3-4 hours, suggesting that plasma levels will be significantly reduced 8 hours after dosing.[1][3]
-
Evaluate a 6-hour Dosing Regimen: Consider a prospective evaluation of an every 6-hour dosing regimen. This has been suggested to better align with the drug's pharmacokinetic profile.[7][8][9]
-
Ensure Adequate Individual Doses: In some studies that showed a lack of efficacy, a fixed-dose regimen was used.[3] this compound often requires titration to an effective dose for the individual patient.[6]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (Desglythis compound)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration | 1 - 2 hours | [1] |
| Half-life | ~3 - 4 hours | [1][3] |
| Bioavailability (as desglythis compound) | 93% | [1] |
Table 2: Comparison of this compound Dosing Regimens from Clinical Studies
| Dosing Regimen | Study Population | Key Hemodynamic Outcome | Reference |
| 10 mg TID | Neurogenic Orthostatic Hypotension | Increase in standing systolic BP by 22 mmHg (28%) vs. placebo. | [10] |
| 10 mg TID | Neurogenic Orthostatic Hypotension | Significant improvements in standing systolic BP at all time points. | [12] |
| 5-20 mg Q6H | ICU patients (some on IV vasopressors) | Vasopressor requirements decreased from an average of 0.10 to 0.05 norepinephrine equivalents 24 hours after starting the Q6H regimen. | [7][8][9] |
| 10 mg Q8H | ICU patients on low-dose IV vasopressors | No significant difference in time to cessation of IV vasopressor therapy compared to usual care. | [13] |
| 20 mg Q8H | ICU patients with persistent hypotension | Did not expedite the discontinuation of a single vasopressor compared with placebo. | [7] |
Experimental Protocols
1. Protocol for Dose-Response Evaluation in Neurogenic Orthostatic Hypotension (Adapted from Wright et al., 1998)
-
Study Design: A double-blind, placebo-controlled, four-way crossover trial.[14]
-
Patient Population: 25 patients with neurogenic orthostatic hypotension.[14]
-
Intervention: Patients were randomized to receive single doses of placebo, 2.5 mg, 10 mg, or 20 mg of this compound on four successive days.[14]
-
Methodology:
-
Baseline Measurements: After an overnight fast, baseline supine and standing blood pressures are recorded.
-
Drug Administration: The assigned study drug (placebo or this compound dose) is administered orally.
-
Hemodynamic Monitoring: Supine and standing blood pressure and heart rate are measured sequentially at regular intervals (e.g., every 30 minutes) for up to 4-6 hours post-dose. Standing measurements are taken after 1-3 minutes of being upright.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to assay for plasma concentrations of this compound and its active metabolite, desglythis compound.[14]
-
Symptom Assessment: A global assessment of the patient's overall symptom improvement is performed at the end of each study day.[14]
-
Washout Period: A sufficient washout period (in this case, daily crossover) is allowed between each different dose administration.
-
2. Protocol for Evaluating Efficacy of a Fixed Dosing Regimen (Adapted from Jankovic et al., 1993)
-
Study Design: A 4-week, double-blind, placebo-controlled, multicenter, randomized trial.[10]
-
Patient Population: 97 patients with orthostatic hypotension due to autonomic failure.[10]
-
Intervention: Patients were randomized to receive either placebo or this compound three times a day. The this compound group started at a low dose which was titrated up weekly in 2.5 mg increments to a final dose of 10 mg TID.[10]
-
Methodology:
-
Screening and Run-in: A 1-week placebo run-in period is used to establish baseline measurements and ensure patient compliance.
-
Randomization and Blinding: Eligible patients are randomized to either the this compound or placebo group in a double-blind fashion.
-
Dose Titration: The this compound group undergoes a dose titration schedule (e.g., 2.5 mg TID for week 1, 5 mg TID for week 2, etc.) up to the target dose of 10 mg TID.[10] The placebo group receives matching placebo tablets on the same schedule.
-
Efficacy Assessments: Standing and supine blood pressure are measured at clinic visits. Symptom assessment is performed using validated questionnaires focusing on symptoms of orthostatic hypotension like dizziness, lightheadedness, and syncope.[10]
-
Safety Monitoring: Adverse events, including supine hypertension, scalp pruritus, and urinary urgency, are recorded at each visit.[10]
-
Visualizations
Caption: Signaling pathway of this compound's therapeutic effect.
Caption: Experimental workflow for a parallel-group clinical trial.
References
- 1. "this compound initiation criteria, dose titration, and adverse effects whe" by Madeleine M. Puissant, Kaitlin J. Armstrong et al. [knowledgeconnection.mainehealth.org]
- 2. droracle.ai [droracle.ai]
- 3. This compound initiation criteria, dose titration, and adverse effects when administered to treat shock: A systematic review and semi-quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. potsuk.org [potsuk.org]
- 7. Hemodynamic Effects of an Increased this compound Dosing Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamic Effects of an Increased this compound Dosing Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurogenic orthostatic hypotension: a double-blind, placebo-controlled study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 12. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pilot, feasibility, randomised controlled trial of this compound as adjunctive vasopressor for low-dose vasopressor-dependent hypotension in intensive care patients: The MAVERIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A double-blind, dose-response study of this compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Midodrine Drug-Drug Interactions in a Research Context
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential drug-drug interactions with Midodrine in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active metabolite?
This compound is a prodrug that is enzymatically hydrolyzed to its pharmacologically active metabolite, desglythis compound. Desglythis compound is a potent, peripherally acting, selective alpha-1 adrenergic receptor agonist.[1][2] Activation of these receptors on arteriolar and venous smooth muscle leads to vasoconstriction, resulting in an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[1][2] Desglythis compound has minimal to no activity at beta-adrenergic receptors.
Q2: How is this compound metabolized, and which enzymes are involved?
This compound is rapidly converted to desglythis compound. The metabolism of desglythis compound is primarily carried out by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP1A2.[3] This is a critical consideration for potential drug-drug interactions, as inhibitors or inducers of these enzymes can alter the plasma concentration and duration of action of desglythis compound.
Q3: What are the major classes of drugs that are known to interact with this compound?
Based on its mechanism of action and metabolic pathway, the following classes of drugs have the potential for significant interactions with this compound:
-
Alpha-1 Adrenergic Agonists (e.g., phenylephrine, pseudoephedrine): Additive pharmacodynamic effects can lead to excessive vasoconstriction and hypertension.
-
Beta-Blockers: May cause a paradoxical hypertensive response or severe bradycardia due to unopposed alpha-1 adrenergic stimulation.[4]
-
Monoamine Oxidase Inhibitors (MAOIs): Can potentiate the effects of sympathomimetic drugs like this compound, leading to a hypertensive crisis.[5]
-
CYP2D6 Inhibitors (e.g., quinidine, fluoxetine, paroxetine): Can decrease the metabolism of desglythis compound, leading to increased plasma concentrations and a prolonged pressor effect.[3]
-
Drugs that cause bradycardia (e.g., digoxin, amiodarone): Additive effects on heart rate can lead to severe bradycardia.[4]
Troubleshooting Guides
Problem: Unexpectedly high or prolonged pressor response in an animal model after this compound administration.
-
Possible Cause 1: Co-administration of a CYP2D6 inhibitor.
-
Troubleshooting: Review all co-administered compounds for known CYP2D6 inhibitory activity. If a potential inhibitor is identified, consider repeating the experiment with a washout period or using a compound that is not a CYP2D6 inhibitor. An in vitro CYP2D6 inhibition assay can be performed to confirm the inhibitory potential of the co-administered drug.
-
-
Possible Cause 2: Genetic polymorphism in animal model (if applicable).
-
Troubleshooting: If using a specific strain of animal, investigate if it is known to have polymorphisms in the Cyp2d gene family that could lead to a poor metabolizer phenotype.
-
Problem: Blunted or absent pressor response to this compound in an in vitro vasoconstriction assay.
-
Possible Cause 1: Presence of an alpha-1 adrenergic antagonist.
-
Troubleshooting: Ensure that the experimental buffer and any co-administered compounds do not have alpha-1 adrenergic blocking properties. A receptor binding assay can be used to screen for off-target antagonist activity.
-
-
Possible Cause 2: Tachyphylaxis.
-
Troubleshooting: Repeated or prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. Ensure an adequate washout period between agonist applications.
-
Data Presentation
Table 1: In Vitro Metabolism of Desglythis compound and Inhibition
| Enzyme | Activity | Inhibitor | Inhibition (%) | Reference |
| CYP2D6 | Major metabolic pathway | Quinidine | 86% | [3] |
| CYP1A2 | Minor metabolic pathway | Furafylline | 57% (in PM microsomes) | [3] |
PM: Poor Metabolizer
Table 2: In Vivo Hemodynamic Effects of this compound in an Animal Model (Dog)
| Treatment | Change in Mean Arterial Pressure (mmHg) | Time Point | Reference |
| Hexamethonium + 30° Tilt | Decrease | - | [6] |
| Hexamethonium + 30° Tilt + this compound (0.1 mg/kg) | Attenuated Decrease | 10, 20, 30 min | [6] |
Note: Specific quantitative values for the decrease and attenuation were not provided in the abstract.
Table 3: In Vitro Vasoconstrictor Effect of Desglythis compound
| Tissue | Agonist | Relative Potency | Reference |
| Isolated Human Veins | Desglythis compound | Elicited 80% of noradrenaline-induced contraction | [2] |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay
Objective: To determine if a test compound inhibits the metabolism of desglythis compound by CYP2D6.
Methodology:
-
System: Human liver microsomes or recombinant human CYP2D6.
-
Substrate: Desglythis compound.
-
Inhibitors: Test compound at various concentrations. A known CYP2D6 inhibitor (e.g., quinidine) should be used as a positive control.
-
Procedure: a. Pre-incubate the microsomes/recombinant enzyme with the test compound or positive control. b. Initiate the metabolic reaction by adding an NADPH-regenerating system and desglythis compound. c. Incubate for a specified time at 37°C. d. Stop the reaction (e.g., by adding acetonitrile). e. Analyze the formation of the O-demethylated metabolite of desglythis compound using LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolite formation in the presence and absence of the inhibitor. Determine the IC50 value of the test compound.
In Vitro Vasoconstriction Assay
Objective: To assess the effect of a test compound on this compound-induced vasoconstriction.
Methodology:
-
Tissue: Isolated arterial rings (e.g., rat aorta, porcine coronary artery) mounted in an organ bath.
-
Procedure: a. Equilibrate the arterial rings in a physiological salt solution aerated with 95% O2/5% CO2 at 37°C. b. Record baseline tension. c. To study potentiation, pre-incubate the tissue with the test compound before adding cumulative concentrations of desglythis compound. d. To study antagonism, first establish a stable contraction with desglythis compound and then add cumulative concentrations of the test compound. e. Record changes in isometric tension.
-
Data Analysis: Construct concentration-response curves and compare EC50 and Emax values in the presence and absence of the test compound.
In Vivo Blood Pressure Monitoring in a Rodent Model
Objective: To evaluate the in vivo interaction of a test compound with this compound on blood pressure.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).
-
Instrumentation: Telemetry device for continuous blood pressure monitoring or tail-cuff method.
-
Procedure: a. After acclimatization and baseline blood pressure recording, administer the test compound. b. At the expected Tmax of the test compound, administer this compound. c. A control group should receive vehicle and this compound. d. Monitor mean arterial pressure (MAP), systolic, and diastolic blood pressure, and heart rate for several hours.
-
Data Analysis: Compare the time course and magnitude of the blood pressure and heart rate changes between the control and test groups.
Mandatory Visualization
Caption: Signaling pathway of this compound's active metabolite, desglythis compound.
Caption: Workflow for an in vitro CYP2D6 inhibition assay.
Caption: Logical relationship of potential drug-drug interactions with this compound.
References
- 1. Pharmacodynamic actions of this compound, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasoconstrictor effect of this compound, ST 1059, noradrenaline, etilefrine and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism of desglythis compound, an active metabolite of prodrug this compound by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ProAmatine, Orvaten (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Effects of this compound on experimentally induced postural hypotension and venous pooling in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Midodrine-Induced Reflex Bradycardia in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reflex bradycardia as a potential side effect of Midodrine in research subjects. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and data summaries to ensure the safety of participants and the integrity of study data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced reflex bradycardia?
A1: this compound is a prodrug, and its active metabolite, desglythis compound, is a potent alpha-1 adrenergic agonist.[1][2] It acts on the alpha-1 adrenergic receptors in arterioles and veins, causing vasoconstriction.[2][3] This vasoconstriction leads to an increase in peripheral vascular resistance and a subsequent rise in systemic blood pressure.[3] The elevated blood pressure is detected by baroreceptors in the carotid sinus and aortic arch. In response, these baroreceptors trigger a compensatory increase in parasympathetic (vagal) tone and a decrease in sympathetic outflow to the heart.[3] This vagal reflex results in a slowing of the heart rate, known as reflex bradycardia.[1][3]
Q2: What are the known risk factors for developing reflex bradycardia with this compound?
A2: Researchers should be aware of several factors that can increase a subject's risk of developing bradycardia. These include:
-
Concomitant Medications: The risk is higher in subjects also taking other medications that slow the heart rate (negative chronotropic agents), such as beta-blockers, non-dihydropyridine calcium channel blockers, and digoxin.[3][4]
-
Pre-existing Cardiac Conditions: Subjects with a history of congestive heart failure or other underlying cardiac diseases may be more susceptible.[3]
-
Preserved Autonomic Function: Individuals with robust and well-preserved autonomic reflexes may exhibit a more pronounced bradycardic response.[3]
-
Dose: Higher doses of this compound are associated with a greater incidence of bradycardia.[5]
Q3: What are the typical signs and symptoms of this compound-induced reflex bradycardia?
A3: While some subjects may be asymptomatic, others might experience symptoms that should be closely monitored. The FDA label warns that a slight slowing of the heart rate may occur.[3] Symptoms to watch for include:
-
Slowing of the pulse[3]
-
Syncope (fainting) or near-syncope[3]
-
Confusion[6]
-
Unusual weakness or fatigue[6]
Q4: How soon after administration can reflex bradycardia occur?
A4: this compound is rapidly absorbed after oral administration, and its active metabolite, desglythis compound, reaches peak plasma concentrations in about one hour.[1][5] Therefore, reflex bradycardia can be expected to coincide with the peak effect of the drug on blood pressure, typically within 1-2 hours of administration. The half-life of desglythis compound is approximately 3 hours.[5]
Q5: Is asymptomatic bradycardia a concern in a research setting?
A5: Yes, even asymptomatic bradycardia should be taken seriously and managed according to the study protocol. In a research context, any deviation from baseline physiological parameters is significant. While asymptomatic bradycardia may not require immediate medical intervention if the subject is hemodynamically stable, it necessitates increased monitoring and may require a dose reduction or discontinuation of the study drug to prevent progression to symptomatic bradycardia.[8]
Troubleshooting Guide for Reflex Bradycardia
This guide provides a step-by-step approach for managing reflex bradycardia in a research setting.
| Step | Action | Detailed Instructions |
| 1 | Confirm Bradycardia & Assess Symptoms | Immediately check the subject's heart rate (HR) and blood pressure (BP). Assess for symptoms such as dizziness, lightheadedness, syncope, or chest pain. Note the time of the last this compound dose. |
| 2 | Evaluate Hemodynamic Stability | Determine if the subject is hemodynamically stable. Key indicators of instability include hypotension despite bradycardia, altered mental status, or signs of poor peripheral perfusion. |
| 3 | Follow Protocol-Defined Actions | If Stable and Asymptomatic: Increase the frequency of monitoring (e.g., continuous ECG and BP monitoring). Inform the principal investigator. Consider a dose reduction for subsequent administrations as per the protocol. If Symptomatic or Unstable: Immediately place the subject in a supine position with legs elevated. Discontinue any further doses of this compound.[9] Administer supplemental oxygen if required. Alert the study physician and prepare for potential medical intervention. |
| 4 | Review Concomitant Medications | Review the subject's medication list for any other negative chronotropic agents (e.g., beta-blockers, digoxin) that could be contributing to the bradycardia.[3] |
| 5 | Consider Reversal/Supportive Care | In cases of severe or persistent symptomatic bradycardia, medical intervention may be necessary. Given this compound's short half-life, supportive care is often sufficient.[1] In overdose situations with severe hypertension and reflex bradycardia, vasodilator agents may be used.[1] Any such intervention must be directed by a qualified physician. |
| 6 | Document and Report | Thoroughly document the event, including the date, time, vital signs, symptoms, interventions, and outcome in the subject's case report form. Report the adverse event to the Institutional Review Board (IRB) and sponsor as per the study's safety monitoring plan. |
Data Summary
Pharmacokinetics of this compound and its Active Metabolite
| Parameter | This compound (Parent Drug) | Desglythis compound (Active Metabolite) | Reference |
| Time to Peak Plasma Concentration | ~30 minutes | ~1 hour | [1][5] |
| Elimination Half-Life | ~30 minutes | ~3 hours | [5] |
| Clearance from Plasma | ~2 hours | Not specified | [5] |
Dose-Dependent Incidence of Severe Bradycardia
| Study | This compound Dose | Incidence of Severe Bradycardia (HR < 40 bpm) | Reference |
| MAVERIC Study | 10 mg (8-hourly) | 0% | [5] |
| MIDAS Study | 20 mg (8-hourly) | 7.6% | [5] |
Experimental Protocols
Protocol: Monitoring and Management of Reflex Bradycardia
1. Subject Screening:
-
Obtain a thorough medical history, including any pre-existing cardiac conditions.
-
Record a complete list of concomitant medications, with specific attention to negative chronotropic agents.
-
Perform a baseline 12-lead electrocardiogram (ECG) to rule out underlying conduction abnormalities.
-
Establish baseline heart rate and blood pressure values in both supine and standing positions.
2. Dosing and Administration:
-
Initiate this compound at the lowest effective dose as specified in the research protocol.
-
Administer doses during daytime hours to avoid supine hypertension at night.[7] The last dose should be given at least 3-4 hours before bedtime.[3][7]
3. Vital Sign Monitoring:
-
Frequency: Measure heart rate and blood pressure prior to dosing and at 1-hour and 2-hour intervals post-dosing for the first 48 hours of administration or after any dose increase. After this initial period, monitoring frequency may be adjusted based on the subject's response and the study protocol.
-
Parameters: Record heart rate, systolic blood pressure, and diastolic blood pressure.
-
Symptom Assessment: At each time point, ask the subject about any symptoms of bradycardia or hypotension.
4. Action Plan for Bradycardia:
-
Definition of Bradycardia: The protocol must clearly define bradycardia (e.g., HR < 50 bpm) and severe bradycardia (e.g., HR < 40 bpm or symptomatic bradycardia).
-
Notification Thresholds:
-
HR < 50 bpm (asymptomatic): Increase monitoring frequency to every 30 minutes. Notify the principal investigator.
-
HR < 40 bpm OR Symptomatic Bradycardia: Immediately implement the steps in the Troubleshooting Guide. This is a protocol-defined adverse event requiring immediate reporting.
-
-
Dose Adjustment/Discontinuation: The protocol should specify the criteria for dose reduction or discontinuation of this compound. For example, a single episode of symptomatic bradycardia or two consecutive asymptomatic readings below 50 bpm may trigger a mandatory dose reduction.
Visualizations
Signaling Pathway of this compound-Induced Reflex Bradycardia
Caption: Mechanism of this compound-induced reflex bradycardia.
Experimental Workflow for Managing Bradycardia
Caption: Workflow for monitoring and managing bradycardia in research.
References
- 1. researchgate.net [researchgate.net]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. droracle.ai [droracle.ai]
- 8. Evaluation and Management of Asymptomatic Bradyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]
Technical Support Center: Understanding the Heterogeneous Blood-Pressure Response to Midodrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the variable blood pressure response to Midodrine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
This compound is a prodrug that is rapidly absorbed orally and converted to its pharmacologically active metabolite, desglythis compound.[1] Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[1][2] By activating these receptors on both arteriolar and venous vasculature, it causes vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent elevation in blood pressure.[3] Desglythis compound has minimal to no effect on cardiac beta-adrenergic receptors.[3]
Q2: Why is there significant inter-individual variability in the blood pressure response to this compound?
The heterogeneous response to this compound is multifactorial. Key contributing factors include:
-
Autonomic Function: The integrity of the autonomic nervous system, particularly baroreceptor reflexes, plays a crucial role. Patients with preserved autonomic reflexes may exhibit a more predictable pressor response, while those with severe autonomic failure might have a blunted or even paradoxical response.[1]
-
Pharmacokinetics: Individual differences in the absorption of this compound and its conversion to desglythis compound can affect the timing and magnitude of the peak pressor effect. The half-life of desglythis compound is approximately 3 to 4 hours.[3][4]
-
Genetic Polymorphisms: Variations in genes encoding the alpha-1 adrenergic receptors (ADRA1A, ADRA1B) and metabolizing enzymes like CYP2D6 may influence a patient's sensitivity and metabolism of the drug.[1][5][6][7][8][9][10][11][12]
-
Disease State: The underlying pathology causing hypotension (e.g., neurogenic orthostatic hypotension, spinal cord injury) can impact the response.[13][14][15][16]
-
Concomitant Medications: Drugs that also affect blood pressure or compete for metabolic pathways can alter this compound's efficacy.[3]
Q3: What is a typical dose-response relationship for this compound?
Clinical studies have demonstrated a linear relationship between this compound dosage and the mean increase in systolic blood pressure.[4][17] However, the magnitude of this response varies significantly among individuals.
Troubleshooting Guide for this compound Experiments
Problem: Observed pressor response to this compound is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Impaired Autonomic Function | Assess baseline autonomic function, including baroreflex sensitivity. A blunted response may be indicative of severe autonomic failure.[1] |
| Pharmacokinetic Variability | Measure plasma concentrations of this compound and its active metabolite, desglythis compound, to correlate with the hemodynamic response.[4] Consider potential issues with oral absorption. |
| Genetic Factors | Genotype subjects for polymorphisms in alpha-1 adrenergic receptor genes (e.g., ADRA1A, ADRA1B) and the CYP2D6 gene to identify potential non-responders.[5][6][7][8][9][10][11][12] |
| Drug Interactions | Review all concomitant medications for potential interactions that could antagonize the effects of this compound (e.g., alpha-blockers) or alter its metabolism. |
| Incorrect Dosing or Administration | Verify the dose and timing of administration. The peak effect of oral this compound is typically observed 1 hour post-administration.[3][4] |
Problem: Excessive or hypertensive response to this compound.
| Potential Cause | Troubleshooting Steps |
| Supine Hypertension | This is a known and potentially serious adverse effect.[18] Ensure blood pressure is monitored in both standing and supine positions. The last daily dose should be administered at least 4 hours before bedtime.[2] |
| High Individual Sensitivity | The patient may be a "hyper-responder." Consider dose reduction and careful titration. |
| Drug Interactions | Concomitant use of other vasopressor agents or substances that increase blood pressure can potentiate the effects of this compound. |
| Renal Impairment | Desglythis compound is primarily cleared by the kidneys.[19][20] Reduced renal function can lead to drug accumulation and an exaggerated response. A lower starting dose is recommended in patients with renal impairment.[19][20] |
Problem: High variability or instability in blood pressure readings after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Underlying Blood Pressure Instability | In some patient populations, such as those with spinal cord injury, this compound can increase blood pressure but also worsen its lability.[13][15][16] |
| Baroreflex Dysfunction | Impaired baroreflex buffering can contribute to wider fluctuations in blood pressure. |
| Measurement Protocol | Standardize the timing of blood pressure measurements relative to this compound administration to ensure consistency. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Desglythis compound
| Parameter | This compound (Prodrug) | Desglythis compound (Active Metabolite) | Reference |
| Time to Peak Plasma Concentration | ~30 minutes | ~1-2 hours | [3] |
| Elimination Half-Life | ~25 minutes | ~3-4 hours | [3][4] |
| Bioavailability (as desglythis compound) | - | 93% | [1] |
| Primary Route of Elimination | - | Renal (Active Secretion) | [19][20] |
Table 2: Summary of Blood Pressure Response to this compound from Clinical Trials
| Study Population | This compound Dose | Mean Increase in Standing Systolic BP | Key Findings & Variability | Reference |
| Neurogenic Orthostatic Hypotension | 10 mg | ~20 mmHg | Significant increase 1 hour after dosing. | [3] |
| Neurogenic Orthostatic Hypotension | 2.5, 10, 20 mg | Dose-dependent increase | Linear dose-response relationship. | [4][17] |
| Spinal Cord Injury | 10 mg | 18 ± 24 mmHg (vs. 4 ± 13 mmHg with placebo) | Wide variability in response (-15.7 to +68.6 mmHg). | [14] |
| Spinal Cord Injury (30-day home monitoring) | 10 mg (BID/TID) | Average increase of ~18 mmHg (114 ± 14 vs. 96 ± 11 mmHg with placebo) | Increased BP but also increased BP fluctuations. | [13][15][16] |
| Critically Ill Patients | 20 mg | Increase of ~43 mmHg 1 hour after administration | Retrospective observational data. | [21] |
Experimental Protocols
Protocol 1: Assessment of Pressor Response to a Single Oral Dose of this compound
-
Subject Preparation: Subjects should be in a controlled environment (e.g., clinical research unit) after an overnight fast. Concomitant medications with potential cardiovascular effects should be withheld for an appropriate duration.
-
Baseline Measurements: Obtain baseline supine and standing blood pressure and heart rate measurements. Blood pressure should be measured using an automated oscillometric device or intra-arterial line for continuous monitoring.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg) or placebo in a double-blind, randomized fashion.
-
Post-Dose Monitoring: Measure supine and standing blood pressure and heart rate at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration.
-
Data Analysis: Calculate the change from baseline in systolic and diastolic blood pressure at each time point for both supine and standing positions. The peak pressor response and duration of action can be determined.
Protocol 2: Evaluation of Baroreflex Sensitivity (Modified Oxford Method)
-
Subject Preparation: As described in Protocol 1. An intravenous line should be placed for drug administration. Continuous, beat-to-beat blood pressure and ECG monitoring are required.
-
Drug Administration:
-
To assess the bradycardic response to a rise in blood pressure, administer incremental bolus injections or a ramped infusion of an alpha-adrenergic agonist like phenylephrine.
-
To assess the tachycardic response to a fall in blood pressure, administer incremental bolus injections or a ramped infusion of a vasodilator like sodium nitroprusside.
-
-
Data Acquisition: Record the beat-to-beat systolic blood pressure and R-R interval (from the ECG) throughout the induced blood pressure changes.
-
Data Analysis: Plot the R-R interval as a function of the preceding systolic blood pressure for both the pressor and depressor tests. The slope of the linear portion of this relationship represents the baroreflex sensitivity (in ms/mmHg ).
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for assessing pressor response.
References
- 1. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A double-blind, dose-response study of this compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GENETIC VARIATION IN THE α1A-ADRENERGIC RECEPTOR AND PHENYLEPHRINE-MEDIATED VENOCONSTRICTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALPHA-ADRENERGIC RECEPTOR GENE POLYMORPHISMS AND CARDIOVASCULAR REACTIVITY TO STRESS IN BLACK ADOLESCENTS AND YOUNG ADULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha1A-adrenergic receptor polymorphism: association with ethnicity but not essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GENETIC VARIATION IN THE ALPHA1B - ADRENERGIC RECEPTOR AND VASCULAR RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical trial of home blood pressure monitoring following this compound administration in hypotensive individuals with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Double-Blinded, Placebo-Controlled Cross-Over Trial to Determine the Effects of this compound on Blood Pressure during Cognitive Testing in Persons with SCI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical trial of home blood pressure monitoring following this compound administration in hypotensive individuals with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. droracle.ai [droracle.ai]
- 20. droracle.ai [droracle.ai]
- 21. Hemodynamic Effects of an Increased this compound Dosing Frequency - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid common confounding variables in Midodrine clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common confounding variables in Midodrine clinical trials.
Troubleshooting Guides
Issue: High Placebo Response Obscuring Treatment Effect
A significant placebo response can mask the true efficacy of this compound, leading to inconclusive or failed trial outcomes.
Q1: How can we minimize the placebo effect in our this compound trial design?
A1: Several strategies can be employed to mitigate the placebo effect:
-
Placebo Run-in Period: Before randomization, all participants receive a placebo. Those who show a significant improvement are considered "placebo responders" and may be excluded from the trial. This helps to isolate the pharmacological effect of this compound.[1]
-
Blinding: A double-blind approach, where neither the participants nor the investigators know the treatment allocation, is crucial. To further reduce bias, a triple-blind design can be used where the staff analyzing the data are also unaware of the treatment assignments.
-
Standardized Interactions: Train research staff to use neutral language when discussing expected outcomes and to have consistent and limited interaction time with all participants. The emphasis should be on the trial's purpose to determine efficacy rather than to provide a cure.[2]
-
Patient and Staff Education: Educate both participants and staff about the placebo effect. Training participants to focus inwardly when reporting symptoms can help reduce their susceptibility to external cues that might influence their perception of improvement.[2]
-
Objective Endpoints: Whenever possible, use objective endpoints (e.g., blood pressure measurements) in addition to subjective patient-reported outcomes to assess efficacy.
Q2: What does the quantitative data show regarding the placebo effect on blood pressure in orthostatic hypotension trials?
A2: A meta-analysis of seven trials in patients with orthostatic hypotension provides the following insights:
| Outcome Metric | This compound vs. Placebo (Mean Change) | p-value |
| Change in Systolic Blood Pressure (supine to standing) | 4.9 mmHg | 0.65 |
| Change in Mean Arterial Pressure (supine to standing) | -1.7 mmHg | 0.45 |
| Change in Standing Systolic Blood Pressure (before and after intervention) | 21.5 mmHg (for this compound) | <0.001 |
Data from a systematic review and meta-analysis of this compound for orthostatic hypotension.[3][4]
This data highlights that while this compound significantly increases standing systolic blood pressure, the difference in the change from supine to standing between this compound and placebo was not statistically significant in this analysis, indicating a notable placebo effect.[3][4]
Issue: Confounding from Concomitant Medications
Patients in this compound trials are often on other medications for co-existing conditions, which can interact with this compound and confound the trial results.
Q1: A potential participant is on a beta-blocker. How should we manage this?
A1: Co-administration of beta-blockers with this compound requires careful consideration as they can have opposing effects on blood pressure and heart rate.[5]
-
Exclusion Criteria: Depending on the trial's objectives, you may choose to exclude patients on beta-blockers.
-
Washout Period: If the patient can safely discontinue the beta-blocker, a washout period is necessary before starting the trial medication. The duration of the washout should be sufficient to eliminate the drug from the body, typically ranging from two to six weeks, depending on the specific beta-blocker's half-life.[6]
-
Stratification: If excluding these patients is not feasible, you can stratify randomization based on beta-blocker use to ensure an even distribution between the treatment and placebo groups.
-
Statistical Adjustment: In the analysis phase, you can use statistical models to adjust for the potential confounding effect of beta-blocker use.
Q2: What are the key drug classes to be aware of when screening participants for a this compound trial?
A2: The following table summarizes medications that can interact with this compound and confound trial results. A thorough review of a participant's concomitant medications is crucial during screening.[7][8]
| Interacting Drug Class | Potential Confounding Effect | Management Strategy |
| Sympathomimetics (e.g., pseudoephedrine, phenylephrine) | Additive pressor effects, increasing the risk of hypertension.[9][10][11] | Avoid concomitant use. Prohibit over-the-counter cold and allergy medications containing these agents. |
| Vasoconstrictors (e.g., ergot derivatives, triptans) | Potentiated pressor effects.[12] | Avoid concomitant use. |
| Beta-blockers | Antagonistic effects on blood pressure and heart rate.[5] | Exclusion, washout period, or stratification. |
| Alpha-blockers (e.g., prazosin) | Block the effects of this compound.[10] | Avoid concomitant use. |
| Cardiac Glycosides (e.g., digoxin) | May enhance or precipitate bradycardia or arrhythmia when used with this compound.[12] | Monitor heart rate closely if concomitant use is unavoidable. |
| Corticosteroids (e.g., fludrocortisone) | Can cause fluid retention and hypertension, potentially altering this compound's effectiveness. | Dose adjustments and careful blood pressure monitoring may be necessary. |
| MAO Inhibitors | Can enhance the hypertensive effect of sympathomimetics.[12] | Avoid concomitant use. |
FAQs
Patient Screening and Enrollment
Q: How can we design a patient screening workflow to minimize confounding from baseline characteristics?
A: A multi-step screening process is recommended:
-
Initial Pre-Screening: This can be a brief questionnaire or phone call to assess basic inclusion/exclusion criteria.
-
In-depth Medical History Review: A thorough review of the patient's medical records to identify comorbidities (e.g., renal or hepatic impairment, severe heart disease) that could affect this compound's pharmacokinetics or safety.
-
Concomitant Medication Audit: A detailed review of all prescription, over-the-counter, and supplemental medications the patient is taking.
-
Baseline Laboratory Tests: Assess renal and hepatic function, as these can impact this compound metabolism and excretion.
-
Informed Consent and Final Eligibility Check: Ensure the patient fully understands the trial procedures and re-verify all inclusion/exclusion criteria before enrollment.
Comorbidities
Q: A patient with mild renal impairment is a potential candidate. Can they be included in a this compound trial?
A: this compound should be used with caution in patients with renal impairment as its active metabolite, desglythis compound, is primarily cleared by the kidneys. While severe renal impairment is a contraindication, patients with mild impairment may be included, but with specific protocols in place. This could involve a lower starting dose and more frequent monitoring of renal function and blood pressure. It is advisable to stratify randomization based on renal function to ensure balance between the study arms.
Statistical Analysis
Q: We have significant differences in baseline characteristics between our treatment and control groups. How can we statistically control for this confounding?
A: Propensity score matching (PSM) is a robust statistical method to address this issue. PSM estimates the probability (propensity score) of a participant receiving the treatment based on their baseline characteristics. Then, participants in the treatment group are matched with participants in the control group who have a similar propensity score, creating a balanced cohort for comparison.
Experimental Protocol: Propensity Score Matching
Here is a general protocol for implementing propensity score matching:
-
Identify Confounders: Select all baseline covariates that are potentially related to both the treatment assignment and the outcome.
-
Estimate Propensity Scores: Use a logistic regression model with the treatment group as the dependent variable and the selected confounders as independent variables. This will generate a propensity score for each participant.
-
Matching Algorithm: Choose a matching algorithm. The most common is "nearest neighbor" matching, where each treated participant is matched with a control participant who has the closest propensity score.
-
Assess Balance: After matching, it is crucial to check if the baseline covariates are balanced between the new matched groups. This can be done by comparing the means or proportions of the covariates and using standardized mean differences.
-
Outcome Analysis: Once balance is achieved, you can analyze the treatment effect in the matched sample.
For researchers using R, the MatchIt package is a powerful tool for performing propensity score matching. Here is a basic example of the code structure:
References
- 1. cognivia.com [cognivia.com]
- 2. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for orthostatic hypotension: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. What Is a Washout Period in Clinical Trials and Why It Matters for Safety | Celerion [helpresearch.com]
- 7. endtb.org [endtb.org]
- 8. Development of a standard operating procedure for investigational product rights of administration in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. tga.gov.au [tga.gov.au]
- 11. drugs.com [drugs.com]
- 12. UpToDate 2018 [sniv3r2.github.io]
Challenges in translating preclinical Midodrine efficacy to clinical benefit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with midodrine. The following information addresses common challenges encountered when translating preclinical efficacy data to clinical benefit for the treatment of orthostatic hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound and its active metabolite, desglythis compound?
A1: this compound is a prodrug that is rapidly absorbed orally and then metabolized into its active form, desglythis compound.[1] Desglythis compound is an alpha-1 adrenergic agonist.[2] It selectively stimulates alpha-1 adrenergic receptors in the arteriolar and venous vasculature.[2] This stimulation leads to vasoconstriction, which increases peripheral vascular resistance and venous tone, ultimately elevating blood pressure.[2] Desglythis compound does not stimulate cardiac beta-adrenergic receptors and has poor penetration across the blood-brain barrier, minimizing direct cardiac and central nervous system effects.[1]
Q2: Why does promising preclinical efficacy of this compound in animal models not always translate to consistent clinical benefit in humans?
A2: The translational gap between preclinical findings and clinical outcomes for this compound can be attributed to several factors:
-
Differences in Preclinical Models: Animal models of orthostatic hypotension, often induced pharmacologically (e.g., with hexamethonium) or mechanically (e.g., using lower body negative pressure), may not fully replicate the complex pathophysiology of neurogenic orthostatic hypotension in humans.[3][4]
-
Pharmacokinetic Variability: There are significant interspecies differences in the absorption, distribution, metabolism, and excretion of this compound and desglythis compound. For instance, the half-life of desglythis compound can vary between animal models and humans, affecting dosing schedules and sustained efficacy.
-
Surrogate Endpoints vs. Clinical Benefit: Preclinical studies and initial clinical trials often rely on the surrogate endpoint of an increase in standing systolic blood pressure.[5] However, this physiological measurement does not always correlate with a clinically meaningful improvement in symptoms or the ability to perform daily activities for patients.[5]
-
Adverse Effects in Humans: Side effects that are more prominent or dose-limiting in humans, such as supine hypertension, scalp pruritus, and urinary retention, may be less apparent or not as carefully monitored in preclinical models.[6] Supine hypertension is a particularly serious adverse reaction associated with this compound therapy.[7]
Q3: What are the most common adverse effects observed in clinical trials of this compound that may not be as prominent in preclinical studies?
A3: The most frequently reported adverse reactions in human clinical trials include supine and sitting hypertension, paresthesia (especially of the scalp), pruritus (itching), goosebumps, chills, and urinary issues such as urge, retention, and frequency.[6] Supine hypertension is a significant concern and can be a dose-limiting factor.[7] While some of these effects, like changes in blood pressure, are monitored in animal studies, the subjective nature of symptoms like itching and paresthesia makes them difficult to assess in preclinical models.
Q4: How do interspecies differences in metabolism affect the translation of this compound's pharmacokinetic data?
A4: this compound is a prodrug that requires conversion to the active metabolite, desglythis compound. The rate and extent of this conversion can differ across species due to variations in the activity of metabolizing enzymes. Furthermore, the clearance and half-life of both this compound and desglythis compound can vary significantly. For example, the half-life of desglythis compound is approximately 3 to 4 hours in humans, which dictates a three-times-a-day dosing schedule.[1] Different pharmacokinetic profiles in preclinical species necessitate careful dose and schedule adjustments when designing animal studies and caution when extrapolating these parameters to humans.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable blood pressure readings in preclinical models.
| Potential Cause | Troubleshooting Step |
| Improper Animal Restraint or Stress | Acclimatize animals to the experimental setup and restraint methods to minimize stress-induced physiological changes. |
| Inaccurate Blood Pressure Monitoring Technique | Ensure proper calibration and placement of blood pressure monitoring equipment (e.g., arterial catheters, tail-cuff systems). |
| Variable Drug Absorption (Oral Dosing) | For initial efficacy studies, consider intravenous administration of desglythis compound to bypass absorption variability. If oral this compound is necessary, ensure consistent formulation and administration technique. |
| Anesthesia Effects | Anesthetics can significantly alter cardiovascular reflexes. Whenever possible, use conscious animal models with telemetry for blood pressure monitoring.[4] |
Issue 2: Lack of significant pressor response to this compound in an animal model.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Conduct a dose-response study to determine the optimal dose of this compound or desglythis compound in your specific animal model and strain. |
| Rapid Drug Metabolism | Perform pharmacokinetic analysis to measure plasma concentrations of desglythis compound and ensure adequate exposure. The half-life may be shorter in the chosen species compared to humans. |
| Insensitive Animal Model | The chosen model of hypotension may not be responsive to alpha-1 adrenergic agonism. Consider alternative models, such as ganglionic blockade with hexamethonium, which has been shown to be effective.[8] |
Issue 3: High mortality rate in the treatment group following a postural challenge.
| Potential Cause | Troubleshooting Step |
| Excessive Dose | Review and lower the dose of this compound. An excessive pressor response can lead to severe cardiovascular complications. |
| Severe Hypotensive Challenge | The method used to induce orthostatic stress (e.g., tilt-table angle, degree of lower body negative pressure) may be too severe for the animal model. Reduce the intensity of the challenge. |
| Inadequate Hydration | Ensure animals are adequately hydrated before the experiment, as dehydration can exacerbate hypotensive responses. |
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound and Desglythis compound
| Parameter | Species | This compound | Desglythis compound | Reference(s) |
| Tmax (Time to Peak Concentration) | Human | ~0.5 hours | ~1-2 hours | [1] |
| Rat | - | - | - | |
| Dog | - | - | - | |
| Monkey | - | - | - | |
| Half-Life (t½) | Human | ~25 minutes | ~3-4 hours | [1] |
| Rat | - | - | - | |
| Dog | - | - | - | |
| Monkey | - | - | - | |
| Absolute Bioavailability (as desglythis compound) | Human | 93% | - | [1] |
| Rat | - | - | - | |
| Dog | - | - | - | |
| Monkey | - | - | - | |
| Note: Comprehensive, directly comparable pharmacokinetic data for this compound and desglythis compound across multiple preclinical species is limited in publicly available literature. This table will be updated as more data becomes available. |
Table 2: Preclinical vs. Clinical Efficacy of this compound
| Endpoint | Preclinical Finding (Animal Models) | Clinical Finding (Humans) | Reference(s) |
| Blood Pressure Response | Dose-dependent increase in arterial blood pressure. | Statistically significant increase in standing systolic blood pressure (average of ~22 mmHg with 10 mg dose). | [6] |
| Symptom Improvement | Not directly measurable. | Mixed results. Some studies show improvement in symptoms like lightheadedness, while systematic reviews suggest insufficient evidence for consistent clinical benefit. | [6][9] |
| Adverse Effects | Primarily cardiovascular effects are monitored. | Supine hypertension, paresthesia, pruritus, piloerection, urinary retention. | [6] |
Experimental Protocols
Key Experiment: Assessing this compound Efficacy in a Rat Model of Orthostatic Hypotension using a Tilt-Table
Objective: To quantify the effect of this compound on mean arterial pressure (MAP) and heart rate (HR) in response to a postural challenge in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system
-
Custom-built tilt-table capable of changing the rat's position from horizontal to a 60-degree head-up tilt.
-
This compound hydrochloride and vehicle control (e.g., saline)
Procedure:
-
Anesthetize the rat and surgically implant a catheter into the carotid artery for blood pressure monitoring and another into the jugular vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline MAP and HR.
-
Administer the vehicle control intravenously and record MAP and HR for 15 minutes.
-
Perform a baseline tilt test:
-
Record baseline MAP and HR in the horizontal position.
-
Tilt the rat to a 60-degree head-up position for 60 seconds.
-
Record the maximum drop in MAP and the compensatory changes in HR.
-
-
Return the rat to the horizontal position and allow it to stabilize.
-
Administer this compound hydrochloride intravenously at the desired dose.
-
Repeat the tilt test at predefined time points after drug administration (e.g., 5, 15, 30, and 60 minutes).
-
Analyze the data to determine the effect of this compound on resting hemodynamics and the orthostatic response compared to the vehicle control.
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: Workflow for preclinical tilt-table experiment.
Caption: Challenges in translating preclinical to clinical data.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Neurogenic orthostatic hypotension: a double-blind, placebo-controlled study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Midodrine and Droxidopa for Neurogenic Orthostatic Hypotension
An objective guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial designs of two frontline therapies for neurogenic orthostatic hypotension.
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, stemming from autonomic nervous system dysfunction. Midodrine and droxidopa are two prominent pharmacotherapies employed to manage nOH, each with a distinct mechanism of action and clinical profile. This guide provides a detailed comparison of their efficacy, safety, and the experimental frameworks used to evaluate them, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy and Safety
While direct head-to-head clinical trials are limited, a body of evidence from placebo-controlled trials and meta-analyses allows for an indirect comparison of this compound and droxidopa.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials and meta-analyses.
| Table 1: Efficacy in Increasing Standing Systolic Blood Pressure (SBP) | ||
| Drug | Mean Increase in Standing SBP (mmHg) vs. Placebo | Source |
| This compound | 22 | [1][2] |
| This compound | 28% increase | [1] |
| Droxidopa | 11.2 | [2][3][4] |
| Droxidopa | 7.3 (difference from placebo) | [5] |
| Table 2: Impact on nOH Symptoms | ||
| Drug | Key Symptom Improvement | Source |
| This compound | Significant improvement in dizziness/lightheadedness, syncope, weakness/fatigue, and ability to stand. | [1] |
| Droxidopa | Significant improvement in Orthostatic Hypotension Questionnaire (OHQ) composite score, particularly in "dizziness/lightheadedness" and impact on "standing a long time". | [3][4][6] |
| Table 3: Safety Profile - Supine Hypertension | ||
| Drug | Incidence/Risk of Supine Hypertension | Source |
| This compound | A notable side effect. | [7] |
| Droxidopa | Occurred in 4.9% of patients versus 2.5% in the placebo group in a key trial. | [3][4] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of this compound and droxidopa underpin their therapeutic effects and side-effect profiles.
This compound is a prodrug that is metabolized into its active form, desglythis compound . Desglythis compound is a selective alpha-1 adrenergic receptor agonist.[8][9] By activating these receptors on vascular smooth muscle, it induces vasoconstriction of both arterioles and veins, leading to an increase in blood pressure.[8][10][11]
Droxidopa is a synthetic amino acid precursor of norepinephrine.[12] After oral administration, it is converted to norepinephrine by the enzyme DOPA decarboxylase.[12] The resulting norepinephrine then acts on adrenergic receptors, primarily alpha-1 and to a lesser extent beta-adrenergic receptors, to cause vasoconstriction and increase blood pressure.[13]
Detailed Experimental Protocols
The methodologies of key randomized controlled trials (RCTs) provide a framework for understanding the evidence base for these drugs.
This compound Pivotal Trial (Low et al., 1997)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study with a 6-week duration.[7]
-
Patient Population: 171 patients with neurogenic orthostatic hypotension.[7]
-
Intervention:
-
Primary Outcome Measures:
Droxidopa Pivotal Trial (Kaufmann et al., 2014)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 7-day double-blind phase.[3][4]
-
Patient Population: Patients with symptomatic nOH due to conditions such as Parkinson's disease, multiple system atrophy, or pure autonomic failure.[3][4]
-
Intervention:
-
Primary Outcome Measure: Change in the Orthostatic Hypotension Questionnaire (OHQ) composite score. The OHQ is a patient-reported outcome tool that assesses the severity of nOH symptoms and their impact on daily activities.[3][4]
-
Secondary Outcome Measures:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial comparing a study drug to a placebo in the context of nOH.
Conclusion
Both this compound and droxidopa have demonstrated efficacy in increasing standing blood pressure and improving symptoms in patients with neurogenic orthostatic hypotension. This compound, acting as a direct alpha-1 adrenergic agonist, has shown a robust effect on blood pressure. Droxidopa, a norepinephrine precursor, offers a different therapeutic approach by replenishing a key neurotransmitter. The choice between these agents may be guided by individual patient characteristics, including the underlying cause of nOH and tolerability to side effects, particularly supine hypertension. The detailed experimental protocols from their respective pivotal trials provide a valuable blueprint for the design and execution of future clinical studies in this challenging therapeutic area. For drug development professionals, understanding these nuances is critical for innovating and refining treatments for neurogenic orthostatic hypotension.
References
- 1. Neurogenic orthostatic hypotension: a double-blind, placebo-controlled study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Droxidopa for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial. | Read by QxMD [read.qxmd.com]
- 6. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. This compound: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Medicine Pharmacotherapy: "How it works" series: this compound [hughesmedicine.com]
- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. CV Physiology | Adrenergic and Cholinergic Receptors in Blood Vessels [cvphysiology.com]
- 13. med.libretexts.org [med.libretexts.org]
A Head-to-Head Comparison of Midodrine and Other Alpha-1 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Midodrine and other alpha-1 adrenergic agonists, focusing on their performance, mechanisms of action, and supporting experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development.
Introduction to Alpha-1 Adrenergic Agonists
Alpha-1 adrenergic agonists are a class of sympathomimetic agents that selectively bind to and activate alpha-1 adrenergic receptors. These receptors are primarily located on vascular smooth muscle and mediate vasoconstriction, leading to an increase in blood pressure.[1] This mechanism of action makes them crucial in the treatment of hypotensive conditions, particularly orthostatic hypotension.[2] This guide will focus on a head-to-head comparison of this compound with other notable alpha-1 adrenergic agonists, including phenylephrine, and norepinephrine.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is rapidly absorbed after oral administration and subsequently metabolized into its pharmacologically active metabolite, desglythis compound.[3][4] Desglythis compound is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction of both arterioles and veins, leading to an increase in peripheral vascular resistance and a rise in blood pressure.[4][5] A key feature of desglythis compound is its poor ability to cross the blood-brain barrier, which limits central nervous system side effects.[3]
The activation of alpha-1 adrenergic receptors by an agonist like desglythis compound initiates a well-defined signaling cascade. This pathway, common to all alpha-1 adrenergic agonists, is depicted below.
In Vitro Pharmacological Comparison
A direct comparison of the in vitro pharmacology of desglythis compound with other alpha-1 adrenergic agonists is hampered by a lack of publicly available binding affinity (Ki) and functional potency (EC50) data for desglythis compound. The IUPHAR/BPS Guide to PHARMACOLOGY notes this absence of affinity data.[5] However, data for other common alpha-1 agonists are available and are presented below to provide a comparative context.
Table 1: In Vitro Binding Affinity (pKi) of Alpha-1 Adrenergic Agonists
| Compound | α1A-AR | α1B-AR | α1D-AR | Reference(s) |
|---|---|---|---|---|
| Desglythis compound | Data Not Available | Data Not Available | Data Not Available | [5] |
| Phenylephrine | 5.86 | 4.87 | 4.70 | [6] |
| Norepinephrine | 5.0 - 6.0 | 4.7 - 5.7 | 5.3 - 6.3 |[7][8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: In Vitro Functional Potency (pEC50) of Alpha-1 Adrenergic Agonists (Calcium Mobilization)
| Compound | α1A-AR | α1B-AR | α1D-AR | Reference(s) |
|---|---|---|---|---|
| Desglythis compound | Data Not Available | Data Not Available | Data Not Available | |
| Phenylephrine | 6.33 | 5.99 | 5.82 | [6] |
| Norepinephrine | ~6.0 | ~5.5 | ~5.8 |[8] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Clinical Efficacy and Safety Comparison
Direct head-to-head clinical trials comparing the efficacy and safety of this compound with other oral, selective alpha-1 adrenergic agonists for orthostatic hypotension are limited. The following tables summarize available data from individual clinical trials and systematic reviews.
Table 3: Clinical Efficacy of Alpha-1 Adrenergic Agonists in Orthostatic Hypotension
| Drug | Dosage | Key Efficacy Outcomes | Reference(s) |
|---|---|---|---|
| This compound | 2.5-10 mg, 3 times daily | - Increase in standing systolic blood pressure by 15-30 mmHg 1 hour post-dose.[4]- Significant improvement in global symptom relief scores.[9]- A systematic review and meta-analysis showed a significant increase in standing systolic blood pressure of 21.5 mmHg (p < 0.001) compared to baseline.[10] | [4][9][10] |
| Phenylephrine (oral) | Data on oral administration for orthostatic hypotension is limited in recent comparative trials. | - Intravenous phenylephrine has been shown to improve orthostatic tolerance and hemodynamics in patients with postural tachycardia syndrome (POTS). | [11] |
| Norepinephrine (as prodrug Droxidopa) | 100-600 mg, 3 times daily | - A systematic review comparing Droxidopa and this compound found both improved standing systolic blood pressure, but supine hypertension was significantly greater with this compound. |[7] |
Table 4: Common Adverse Events of Alpha-1 Adrenergic Agonists
| Drug | Common Adverse Events | Reference(s) |
|---|---|---|
| This compound | Supine hypertension, piloerection (goosebumps), scalp pruritus (itching), urinary urgency/retention, paresthesia. | [3][10] |
| Phenylephrine | Reflex bradycardia, headache, tingling sensation. | [11] |
| Norepinephrine (as prodrug Droxidopa) | Headache, dizziness, nausea, hypertension. |[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of alpha-1 adrenergic agonists are provided below.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D) are prepared.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a high-affinity radioligand (e.g., [³H]-prazosin) and a range of concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[12]
Calcium Mobilization Assay for Functional Potency (EC50)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the alpha-1 adrenergic receptors.
Protocol:
-
Cell Culture: Cells stably expressing a specific human alpha-1 adrenergic receptor subtype are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence upon binding to calcium.
-
Agonist Addition: The test agonist is added to the wells at various concentrations.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Head-Up Tilt Table Test for Clinical Efficacy
The head-up tilt table test is a standard clinical procedure to evaluate the response of the cardiovascular system to a change in posture, and it is a key endpoint in clinical trials for orthostatic hypotension.[13]
Protocol:
-
Patient Preparation: The patient fasts for a few hours before the test and lies supine on a motorized table. An intravenous line may be inserted, and blood pressure and heart rate are continuously monitored.
-
Baseline Measurement: Baseline blood pressure and heart rate are recorded in the supine position.
-
Tilting: The table is tilted to a head-up position, typically at an angle of 60 to 80 degrees.
-
Monitoring: Blood pressure, heart rate, and symptoms are continuously monitored for a specified period (e.g., 20-45 minutes).
-
Pharmacological Provocation (Optional): If syncope or presyncope does not occur during the initial tilt, a provocative agent like isoproterenol or nitroglycerin may be administered to increase the sensitivity of the test.[13]
-
Endpoint: The test is concluded if the patient experiences syncope or presyncope, if there is a significant drop in blood pressure, or at the end of the specified time. Key outcome measures include the time to symptom onset and the magnitude of blood pressure and heart rate changes.
Conclusion
This compound, through its active metabolite desglythis compound, is an effective alpha-1 adrenergic agonist for the treatment of orthostatic hypotension. While direct comparative in vitro and head-to-head clinical trial data with other selective alpha-1 agonists are sparse, the available evidence suggests that this compound significantly improves standing blood pressure and symptoms of orthostatic hypotension. The primary adverse effect of concern is supine hypertension. Further research, particularly generating in vitro pharmacological data for desglythis compound and conducting direct comparative clinical trials, is warranted to better delineate the relative efficacy, potency, and safety of this compound in comparison to other alpha-1 adrenergic agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Interventions for Orthostatic Hypotension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. franklincardiovascular.com [franklincardiovascular.com]
- 8. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Comparison of the Effects of Norepinephrine and Phenylephrine Infusion in Preventing Hypotension during Spinal Anesthesia for Cesarean Delivery: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ensuring reproducibility of experimental findings in Midodrine studies
Ensuring Reproducibility in Midodrine Research: A Comparative Guide
To ensure the reproducibility of experimental findings in studies involving this compound, a rigorous and standardized approach to methodology and data reporting is paramount. This guide provides a comparative overview of this compound's performance against alternatives, supported by experimental data, and outlines detailed experimental protocols to facilitate consistent and comparable research.
This compound is a prodrug that is metabolized into its active form, desglythis compound.[1][2][3][4] Desglythis compound is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction of both arterioles and veins, leading to an increase in blood pressure.[1][5][6][7] This mechanism of action makes it a therapeutic option for conditions such as orthostatic hypotension.[1][6][8]
Comparative Efficacy of this compound in Clinical Trials
The following tables summarize quantitative data from clinical trials, comparing the effects of this compound to placebo and other vasoactive agents.
Table 1: this compound vs. Placebo for Orthostatic Hypotension
| Outcome Measure | This compound | Placebo | p-value | Source |
| Change in Standing Systolic Blood Pressure (mmHg) | 21.5 - 22 | Minimal change | <0.001 | [8][9][10] |
| Improvement in Global Symptom Score (Patient) | Significant Improvement | No significant change | 0.03 | [11] |
| Improvement in Global Symptom Score (Investigator) | Significant Improvement | No significant change | <0.001 | [11] |
Table 2: this compound vs. Norepinephrine for Septic Shock
| Outcome Measure | This compound + Norepinephrine | Norepinephrine Alone | p-value | Source |
| Median Duration of Norepinephrine Administration (days) | 4 | 6 | 0.001 | [12] |
| Norepinephrine Weaning Time (hours) | 26 | 78.5 | <0.001 | [12] |
| Mortality Rate | 43.3% | 73.3% | 0.018 | [12] |
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Incidence with this compound | Source |
| Piloerection (Goosebumps) | Significant increase | [9][10][11][13] |
| Scalp Pruritus (Itching) | Significant increase | [9][10][13] |
| Urinary Hesitancy/Retention | Significant increase | [9][10][11][13] |
| Supine Hypertension | Significant increase | [9][10][11][13] |
| Scalp Paresthesia | Significant increase | [9][10][13] |
Experimental Protocols
To ensure reproducibility, detailed and standardized experimental protocols are essential. Below are examples of methodologies for key experiments cited in this compound research.
Protocol 1: Double-Blind, Placebo-Controlled Crossover Trial for Orthostatic Hypotension
1. Objective: To assess the efficacy and safety of this compound in treating symptomatic neurogenic orthostatic hypotension.
2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, crossover trial.[11][14]
3. Participant Population:
- Inclusion Criteria: Patients aged 18 years or older with a diagnosis of neurogenic orthostatic hypotension, defined as a sustained fall in systolic blood pressure of at least 20 mmHg or diastolic blood pressure of at least 10 mmHg within 3 minutes of standing.[15] Patients must be ambulatory and provide informed consent.[16]
- Exclusion Criteria: Severe heart disease, acute renal disease, urinary retention, pheochromocytoma, thyrotoxicosis, and persistent and excessive supine hypertension.[17]
4. Intervention:
- Treatment Arm: Oral this compound (e.g., 10 mg) administered three times a day.[8][11]
- Control Arm: Identical placebo administered on the same schedule.
- Washout Period: A sufficient period (e.g., 1-2 weeks) between crossover phases to minimize carryover effects.
5. Outcome Measures:
- Primary: Change in standing systolic blood pressure one-hour post-dose.[15] Improvement in symptoms of lightheadedness and a global symptom relief score.[11]
- Secondary: Heart rate, adverse events (e.g., supine hypertension, piloerection, urinary retention).[11][15]
6. Procedure:
- Screening and Baseline: Eligible participants undergo a physical examination, and baseline orthostatic blood pressure measurements are recorded.
- Randomization and Blinding: Participants are randomly assigned to a treatment sequence (this compound then Placebo, or Placebo then this compound). Both participants and investigators are blinded to the treatment allocation.
- Treatment Periods: Each treatment period lasts for a specified duration (e.g., 4-6 weeks).[8][11]
- Data Collection: Blood pressure and heart rate are measured in the supine and standing positions at regular intervals. Symptom scores and adverse events are recorded.
- Statistical Analysis: Appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test for crossover design) are used to compare the effects of this compound and placebo.
Visualizations
Signaling Pathway of this compound's Active Metabolite
Caption: Signaling pathway of Desglythis compound, the active metabolite of this compound.
Experimental Workflow for a this compound Clinical Trial
Caption: Workflow of a double-blind, placebo-controlled crossover clinical trial for this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Internal Medicine Pharmacotherapy: "How it works" series: this compound [hughesmedicine.com]
- 6. droracle.ai [droracle.ai]
- 7. An In-depth Analysis of this compound Hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. This compound for orthostatic hypotension [australianprescriber.tg.org.au]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves clinical and economic outcomes in patients with septic shock: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for orthostatic hypotension: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A double-blind, dose-response study of this compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical trials for neurogenic orthostatic hypotension: a comprehensive review of endpoints, pitfalls, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
A Systematic Review and Meta-Analysis of Midodrine Randomized Controlled Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Midodrine, drawing upon data from systematic reviews and meta-analyses of randomized controlled trials (RCTs). It objectively compares the efficacy and safety of this compound across its primary and off-label indications, offering insights for research and clinical development.
Mechanism of Action
This compound hydrochloride is an orally administered prodrug. Following absorption, it is enzymatically hydrolyzed into its pharmacologically active metabolite, desglythis compound.[1][2] Desglythis compound functions as a selective alpha-1 adrenergic receptor agonist.[1][2][3] By activating these receptors in the arteriolar and venous vasculature, it causes vasoconstriction, which in turn increases vascular tone and elevates blood pressure.[1][2][4] Desglythis compound has minimal effect on cardiac beta-adrenergic receptors and does not readily cross the blood-brain barrier, limiting its effects on the central nervous system.[2][4] The peak plasma concentration of desglythis compound occurs approximately 1 to 2 hours after oral administration, and its half-life is about 3 to 4 hours.[1][2][3]
Experimental Protocols and Methodologies
The evidence presented in this guide is derived from systematic reviews and meta-analyses, which synthesize data from multiple RCTs.
The included meta-analyses generally followed the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.[5]
-
Literature Search: Comprehensive searches were conducted in major databases such as PubMed, Cochrane Library, and Embase.
-
Study Selection: Two reviewers independently selected studies, with inclusion criteria typically restricted to RCTs comparing this compound to placebo or standard care in adult patients for a specific indication.[6][7][8]
-
Data Extraction & Analysis: Data on study design, patient characteristics, interventions, and outcomes were extracted.[8] Statistical analysis was performed using random-effects or fixed-effects models to calculate pooled relative risks (RRs), mean differences (MD), or standardized mean differences (SMD) with 95% confidence intervals (CIs).
Based on the methodologies of RCTs included in the cited reviews, a typical trial protocol for evaluating this compound in neurogenic orthostatic hypotension is as follows:[9]
-
Patient Population: Patients with a diagnosis of symptomatic neurogenic orthostatic hypotension, often defined by a specific drop in systolic blood pressure upon standing.[9]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study, sometimes with a crossover design or a washout period.[9][10]
-
Intervention: Patients are randomized to receive either oral this compound (e.g., 10 mg three times per day) or a matching placebo.[9] Doses are typically administered during daytime hours, with the last dose taken at least 4 hours before bedtime to minimize the risk of supine hypertension.[11]
-
Primary Outcome Measures:
-
Trial Duration: Double-blind treatment periods typically range from a few days to several weeks.[2][9]
Efficacy Analysis: A Comparative Summary
The clinical utility of this compound has been evaluated across several conditions. The following tables summarize the quantitative findings from meta-analyses of RCTs.
Table 1: Efficacy of this compound in Orthostatic Hypotension (vs. Placebo)
| Outcome Measure | Result | 95% Confidence Interval | p-value | Heterogeneity (I²) | Citation(s) |
|---|---|---|---|---|---|
| Change in Standing Systolic BP | ↑ 21.5 mmHg | 15.11 to 27.81 | < 0.001 | 87% | [7][12][13] |
| Change in SBP (Supine to Standing) | No significant difference | - | 0.65 | - | [6][7] |
| Global Symptom Score (Patient) | ↑ 0.70 points | 0.30 to 1.09 | < 0.001 | - | [6][7][12] |
| Global Symptom Score (Investigator) | ↑ 0.80 points | 0.76 to 0.85 | < 0.001 | - |[6][7][12] |
Note: A systematic review concluded that despite some statistically significant findings, there is insufficient and low-quality evidence to broadly support the use of this compound for OH due to imprecision, heterogeneity, and risk of bias in the underlying trials.[6][7]
This compound is used off-label as an adjunctive, catecholamine-sparing agent to facilitate weaning from intravenous (IV) vasopressors in patients recovering from septic shock.
Table 2: Efficacy of this compound in Septic Shock (vs. Control)
| Outcome Measure | Result (Risk Ratio or Mean Diff.) | 95% Confidence Interval | p-value | Citation(s) |
|---|---|---|---|---|
| Hospital Mortality | RR 0.76 (↓ 24%) | 0.57 to 1.00 | 0.05 | [14] |
| ICU Mortality | RR 0.59 (↓ 41%) | 0.41 to 0.87 | 0.008 | [14] |
| Duration of IV Vasopressors | No significant difference | -0.47 to 0.11 | 0.23 | |
| ICU Length of Stay | No significant difference (-0.53 days) | -2.24 to 1.17 | 0.54 |
| Hospital Length of Stay | No significant difference (-2.40 days) | -5.26 to 0.46 | 0.10 | |
Note: While some meta-analyses suggest this compound may reduce mortality, others found no significant difference in the duration of vasopressor support or length of stay.[15] The evidence is considered of low certainty, and further large-scale RCTs are needed.[16][8][17][18]
Safety and Tolerability Profile
The mechanism of action of this compound leads to a predictable set of adverse events related to alpha-1 receptor stimulation.
Table 3: Common Adverse Events Associated with this compound (vs. Control)
| Adverse Event | Risk Ratio (RR) | 95% Confidence Interval | Key Considerations | Citation(s) |
|---|---|---|---|---|
| Piloerection (Goosebumps) | 10.53 | - | Common pilomotor reaction. | [6][7][12] |
| Scalp Pruritus (Itching) | 6.45 | - | Often occurs on the scalp. | [6][7][12] |
| Scalp Paresthesia | 8.28 | - | Prickling or tingling sensation. | [6][7][12] |
| Urinary Hesitancy/Retention/Urgency | 5.85 | - | Due to alpha-receptor action on the bladder neck. Use with caution in prostate disorders. | [2][6][7][11][12] |
| Supine Hypertension | 6.38 | - | A significant risk; dose timing is critical. The last dose should be ≥4 hours before bedtime. | [6][7][11][12] |
| Bradycardia | 5.56 | 1.54 to 20.05 | Observed particularly in ICU patients with shock. |[8][15] |
Note: The incidence of these adverse events was significantly higher in patients receiving this compound compared to placebo.[12]
Conclusion for the Research Professional
The available evidence from systematic reviews and meta-analyses presents a nuanced picture of this compound's utility.
-
For Orthostatic Hypotension: this compound demonstrates a statistically significant ability to increase standing systolic blood pressure and improve patient-reported symptoms.[6][7][12] However, the clinical significance of these improvements is debated, and the overall quality of evidence is considered low due to methodological limitations in the primary trials.[6][7] Future research should focus on high-quality, long-term RCTs with patient-centered functional outcomes.
-
For Septic Shock: As an adjunctive therapy, this compound shows a potential to reduce ICU and hospital mortality.[14] This finding is promising but requires confirmation through larger, more robust RCTs, as the current evidence has not shown a consistent benefit in reducing vasopressor duration or ICU length of stay.[8][15]
-
Drug Development Implications: The well-defined mechanism of action and predictable side-effect profile of this compound make it a benchmark for the development of new vasopressor agents. There is an opportunity to develop novel alpha-1 agonists with improved pharmacokinetic profiles, greater receptor specificity, or a reduced risk of supine hypertension. The limitations of the existing evidence base highlight the need for standardized, rigorous trial designs in the fields of autonomic dysfunction and critical care medicine.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. atsjournals.org [atsjournals.org]
- 6. This compound for orthostatic hypotension: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Adjunctive this compound Therapy for Vasopressor-Dependent Shock in the ICU: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dtb.bmj.com [dtb.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. The Use of this compound as an Adjunctive Therapy to Liberate Patients from Intravenous Vasopressors: A Systematic Review and Meta-analysis of Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
Midodrine as a Vasopressor-Sparing Agent: A Comparative Guide for Researchers
An Objective Analysis of Midodrine Versus Standard Intravenous Vasopressors in Critical Care Settings
The use of this compound, an oral alpha-1 adrenergic agonist, as an adjunctive therapy to facilitate weaning from intravenous (IV) vasopressors in critically ill patients has been a subject of considerable research and debate.[1][2][3] Proponents suggest that this compound may expedite liberation from IV vasopressors, potentially reducing ICU length of stay and associated complications.[1][4] However, the evidence remains inconsistent, with several studies yielding conflicting results.[1][2][3] This guide provides a comprehensive comparison of this compound and standard vasopressors, presenting key experimental data, detailed protocols, and visual representations of relevant pathways to aid researchers, scientists, and drug development professionals in their understanding of this therapeutic strategy.
Mechanism of Action: this compound
This compound is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglythis compound.[5] Desglythis compound is a selective alpha-1 adrenergic receptor agonist that causes peripheral vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in blood pressure.[3][4][6] This mechanism is distinct from many standard IV vasopressors, such as norepinephrine, which also possess beta-adrenergic activity that can increase heart rate and contractility.[7]
Comparative Efficacy: Key Clinical Trial Data
The clinical evidence for this compound as a vasopressor-sparing agent is mixed. While some retrospective studies have suggested a benefit, several randomized controlled trials (RCTs) have not demonstrated a significant reduction in the duration of IV vasopressor use or ICU length of stay. The following tables summarize key quantitative data from notable studies.
Table 1: Randomized Controlled Trials on this compound for Vasopressor Weaning
| Study (Year) | Patient Population | This compound Dose | Primary Outcome | Results | Adverse Events |
| Pover et al. (2020)[6] | 132 ICU patients on low-dose vasopressors | 20 mg every 8 hours | Time to vasopressor discontinuation | No significant difference vs. placebo | Increased bradycardia in the this compound group |
| Costa-Pinto et al. (2022)[5] | 62 mostly post-operative and septic patients | 10 mg every 8 hours | Time to cessation of vasopressor infusions | No significant difference vs. usual care (16.5 vs. 19 hours; p=0.32) | Not specified in the provided text |
| Unnamed RCT[1] | 62 patients | Not Specified | Vasopressor duration, ICU length of stay | No difference | Not specified in the provided text |
| Unnamed RCT[1] | 132 patients | Not Specified | Vasopressor duration, ICU length of stay | No difference | Not specified in the provided text |
| Unnamed RCT[1] | Not Specified | Not Specified | Vasopressor use and costs | Reduced vasopressor use and costs | Not specified in the provided text |
| Adly et al.[8] | Septic shock patients on low-dose IVPs for ≥24 hours | 10 mg three times daily | Not specified | Decreased IVP duration, shorter weaning time, decreased mortality risk | Not specified in the provided text |
| Unnamed RCT (India)[9] | 100 patients with septic shock | 10 mg every 8 hours | 28-day in-hospital mortality | No significant difference in mortality. Lower average norepinephrine dose in the this compound group. No significant impact on duration of norepinephrine use, ICU LOS, or hospital LOS. | Not specified in the provided text |
Table 2: Observational and Retrospective Studies
| Study Type | Key Findings |
| Systematic Review & Meta-Analysis (Kilcommons et al., 2024)[10][11][12] | Adjunctive this compound may reduce ICU LOS, duration of IV vasopressor therapy, and mortality. However, the certainty of evidence is low to very low, and required sample sizes were not met in trial sequential analysis.[10][11][12] |
| Retrospective & Case-Control Studies (General)[1][2] | Suggested limited or adjunctive benefits. |
| Retrospective Study (Spinal Cord Injury)[13][14] | This compound helped in weaning IV vasopressors within 24 to 48 hours. |
| Retrospective Analysis (Sepsis)[15] | No decrease in time to vasopressor discontinuation. Longer ICU and hospital LOS in the this compound group. |
| Retrospective Study (Cardiothoracic Surgery)[16] | No difference in vasopressor duration. Associated with longer ICU LOS and higher mortality. |
Experimental Protocols: A Closer Look
The variability in study outcomes may be partially attributable to differences in experimental design. Below are detailed methodologies for two key randomized controlled trials.
Protocol: Pover et al. (2020) Randomized Controlled Trial
-
Study Design: Randomized, placebo-controlled trial.
-
Patient Population: 132 ICU patients on low-dose vasopressors.
-
Intervention: this compound 20 mg orally every 8 hours.
-
Control: Placebo.
-
Primary Outcome: Time to vasopressor discontinuation.
-
Key Inclusion Criteria: Adults in the ICU requiring low-dose IV vasopressors.
-
Key Exclusion Criteria: Not detailed in the provided search results.
-
Data Analysis: Comparison of time to vasopressor discontinuation between the this compound and placebo groups.
Protocol: Costa-Pinto et al. (2022) Randomized Controlled Trial
-
Study Design: Two-center, open-label, feasibility randomized controlled trial.
-
Patient Population: 62 mostly post-operative and septic patients.
-
Intervention: this compound 10 mg every 8 hours.
-
Control: Usual care.
-
Primary Outcome: Time to cessation of vasopressor infusions.
-
Key Inclusion Criteria: Adults in the ICU on low-dose vasopressor infusions.
-
Key Exclusion Criteria: Not detailed in the provided search results.
-
Data Analysis: Comparison of time to vasopressor cessation between the this compound and usual care groups.
Safety Profile
A consistent finding across multiple studies is the association of this compound with an increased risk of bradycardia.[1][2][6] In some studies, bradycardia was reported in up to 15% of patients receiving this compound.[1][2] Other reported adverse effects include hypertension, pruritus, paresthesia, and urinary retention.[17]
Discussion and Future Directions
The current body of evidence on the use of this compound as a vasopressor-sparing agent is inconclusive. While some observational data suggest potential benefits, robust, well-powered randomized controlled trials have largely failed to demonstrate a significant impact on key clinical outcomes such as the duration of IV vasopressor therapy and ICU length of stay.[1][2]
Several factors may contribute to these conflicting findings:
-
Dosing and Administration: The optimal dose and frequency of this compound administration have not been established. Many studies have used a fixed-dose regimen (e.g., 10 mg every 8 hours), which may not be sufficient for all patients.[5] Some researchers have suggested that a dose-titration strategy may be more effective.[5] The every-eight-hour interval may also be too long, given the 3-4 hour half-life of desglythis compound.[5]
-
Study Design: Many of the positive studies have been retrospective, which are prone to bias.[1] The negative studies, while often being more methodologically rigorous RCTs, may have been underpowered to detect a small but clinically meaningful effect.[11][12]
Conclusion for Drug Development Professionals
The off-label use of this compound as a vasopressor-sparing agent highlights a significant unmet need in critical care medicine for effective, orally administered therapies to facilitate weaning from IV vasopressors. The conflicting clinical trial data suggest that further research is warranted to clarify the role of this compound in this setting.
Future research should focus on:
-
Large, multicenter randomized controlled trials with standardized protocols and adequate statistical power.[1][2][11][12]
-
Dose-finding and optimization studies to determine the most effective and safe dosing regimen for this compound.
-
Identification of patient subgroups who are most likely to benefit from this compound therapy.
For drug development professionals, the challenges and unanswered questions surrounding this compound present an opportunity for the development of novel, orally active vasopressor agents with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the pathophysiology of prolonged vasopressor dependence in various critical illnesses will be crucial for the successful development of such therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of this compound to discontinue intravenous vasopressors in intensive care unit patients | The Southwest Journal of Medicine [pulmonarychronicles.com]
- 3. Exploring the Efficacy of this compound for Tapering Off Vasopressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound to liberate ICU patients from intravenous vasopressors: another negative fixed-dose trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. ccjm.org [ccjm.org]
- 9. Is this compound an effective adjuvant therapy in septic shock management? | epocrates [epocrates.com]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Adjunctive this compound Therapy for Vasopressor-Dependent Shock in the ICU: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjunctive this compound Therapy for Vasopressor-Dependent Shock in the ICU: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Oral this compound as an Adjunct in Rapid Weaning of Intravenous Vasopressor Support in Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanreview.org [europeanreview.org]
- 18. Oral this compound as an Adjunct to Accelerate Vasopressor Liberation in Septic Shock: A Prospective Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Midodrine Therapy: A Comparative Guide to Predictive Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Midodrine is a cornerstone therapy for orthostatic hypotension (OH), a condition characterized by a significant drop in blood pressure upon standing. As a peripherally acting alpha-1 adrenergic agonist, its efficacy hinges on increasing vascular tone. However, patient response can be heterogeneous.[1] This guide provides a comparative analysis of emerging predictive biomarkers for this compound's therapeutic efficacy, compares its performance with alternative treatments, and presents detailed experimental methodologies for research and clinical trial settings.
This compound's Mechanism of Action
This compound is an orally administered prodrug that is rapidly converted into its active metabolite, desglythis compound.[2][3] Desglythis compound is a selective alpha-1 adrenergic receptor agonist that acts on the arteriolar and venous vasculature.[4][5] This activation stimulates a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and a subsequent elevation of blood pressure, counteracting the effects of orthostatic hypotension.[6] It notably does not stimulate cardiac beta-adrenergic receptors.[4]
Caption: this compound's signaling pathway from prodrug to physiological response.
Predictive Biomarkers for this compound Response
The identification of reliable biomarkers is crucial for personalizing this compound therapy. While research in this specific area is emerging, several potential candidates have been identified.
Calcitonin Gene-Related Peptide (CGRP): A notable study has identified plasma CGRP as a promising predictive biomarker for this compound efficacy in children with vasovagal syncope (VVS).[7] CGRP is a potent vasodilator, and elevated levels may indicate a patient population more likely to benefit from this compound's vasoconstrictive effects.[7]
Autonomic Function Markers: Given that this compound targets the autonomic nervous system, biomarkers reflecting autonomic function could predict therapeutic response. These include heart rate variability (HRV), baroreflex sensitivity, and plasma catecholamine levels (e.g., norepinephrine).[8][9] Patients with evidence of residual sympathetic activity may show a more robust response to an alpha-1 agonist.[10] For instance, a study in healthy volunteers showed that this compound decreased plasma norepinephrine, suggesting a feedback mechanism that could be relevant in patient populations.[9]
Table 1: Performance of Potential Predictive Biomarkers
| Biomarker | Patient Population | Key Finding | Sensitivity | Specificity | Source(s) |
| Calcitonin Gene-Related Peptide (CGRP) | Children with Vasovagal Syncope | Plasma CGRP > 62.56 pg/ml predicted a positive therapeutic response to this compound. | 97.7% | 83.3% | [7] |
| Autonomic Function Markers (e.g., HRV, Plasma Catecholamines) | General Autonomic Failure / OH | Theoretically, patients with preserved post-ganglionic sympathetic neurons may respond better. Further validation is needed. | N/A | N/A | [8][11] |
Comparison with Alternative Therapies
This compound is one of several pharmacological options for managing orthostatic hypotension. Its main alternatives include droxidopa, fludrocortisone, and atomoxetine.
Table 2: Comparison of this compound and Alternative Therapies for Orthostatic Hypotension
| Feature | This compound (ProAmatine) | Droxidopa (Northera) | Fludrocortisone (Florinef) | Atomoxetine (Strattera) |
| Mechanism of Action | Prodrug of desglythis compound, a direct α1-adrenergic receptor agonist causing vasoconstriction.[4][6] | A synthetic amino acid analog that is converted to norepinephrine, increasing synaptic norepinephrine levels.[12][13] | A mineralocorticoid that increases sodium reabsorption and plasma volume.[12] | A norepinephrine reuptake inhibitor, increasing norepinephrine concentration in the synaptic gap.[13][14] |
| Typical Dosing | 2.5-10 mg, three times daily during waking hours.[6] | 100-600 mg, three times daily.[12] | 0.1-0.3 mg, once daily.[12] | 18 mg (low-dose), once daily.[10][14] |
| Key Efficacy Data | Increases standing systolic blood pressure by an average of 22 mmHg vs. placebo. Improves symptoms of lightheadedness.[15][16] | Increases standing blood pressure and alleviates symptoms. Evidence is considered robust.[13] | A common alternative, but carries risks and should be used after other agents.[12][13] | Improves orthostatic blood pressure changes as much as this compound and may be better at ameliorating nOH symptoms.[10][14] |
| Primary Side Effects | Supine hypertension, pilomotor reactions (goosebumps), scalp pruritus, urinary urgency/retention.[3][15] | Headache, dizziness, nausea, hypertension.[12] | Supine hypertension, hypokalemia, edema, headache.[12] | Nausea, dry mouth, insomnia. Generally well-tolerated at low doses.[14] |
| Source(s) | [3][4][6][15][16] | [12][13] | [12][13] | [10][13][14] |
Experimental Protocols
Detailed and reproducible protocols are essential for validating biomarkers and comparing therapeutic efficacy.
Protocol 1: Tilt-Table Test for Assessing this compound Efficacy
-
Patient Preparation: Patients should be well-hydrated and have abstained from caffeine and vasoactive medications for at least 24 hours. A light meal is permitted no less than 2 hours before the test.
-
Baseline Measurement: The patient rests in a supine position for 20-30 minutes. Baseline heart rate and blood pressure are recorded every 2 minutes for the last 10 minutes.
-
Drug Administration: A single 10 mg oral dose of this compound or placebo is administered.[16]
-
Post-Dose Supine Monitoring: The patient remains supine for 60 minutes post-administration. Heart rate and blood pressure are monitored every 10 minutes.
-
Tilting: The patient is tilted to a 60-70 degree head-up position on a motorized tilt table.
-
Upright Monitoring: Heart rate and blood pressure are measured every minute for the first 5 minutes, then every 3-5 minutes thereafter. The test continues for up to 30-45 minutes or until the patient develops syncopal symptoms (e.g., lightheadedness, blurred vision) or significant hypotension.[17]
-
Primary Endpoint: The primary efficacy endpoint is the time to onset of syncopal symptoms or near-syncope.[17] Secondary endpoints include changes in standing systolic and diastolic blood pressure from baseline.
Caption: Experimental workflow for a randomized, placebo-controlled tilt-table test.
Protocol 2: Measurement of Plasma CGRP via ELISA
-
Sample Collection: Collect 5-10 mL of whole blood from the patient into a lavender-top tube containing EDTA.
-
Plasma Separation: Centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Storage: Aliquot the resulting plasma into cryovials and store immediately at -80°C until analysis to prevent peptide degradation.
-
ELISA Procedure:
-
Use a commercially available, high-sensitivity competitive enzyme-linked immunosorbent assay (ELISA) kit for human CGRP.
-
Prepare standards, controls, and plasma samples according to the manufacturer's instructions. This typically involves thawing samples on ice and diluting them as required.
-
Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with anti-CGRP antibodies.
-
Add a fixed amount of biotinylated CGRP to each well, which will compete with the CGRP in the sample for binding sites.
-
Incubate the plate as per the protocol (e.g., 2 hours at room temperature).
-
Wash the plate multiple times to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB). The color development will be inversely proportional to the amount of CGRP in the sample.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the CGRP concentration in the samples by interpolating their absorbance values against the standard curve generated from the known concentrations of the CGRP standards.
Logical Framework for Biomarker-Guided Therapy
The integration of predictive biomarkers into clinical practice aims to move from a one-size-fits-all approach to a stratified, personalized treatment strategy. This framework illustrates the decision-making process.
Caption: Decision logic for using a predictive biomarker to guide OH therapy.
References
- 1. Effects of 30-Day this compound Administration, Compared to Placebo, on Blood Pressure, Cerebral Blood Flow Velocity, and Cognitive Performance in Persons with SCI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Calcitonin gene-related peptide predicts therapeutic response to this compound hydrochloride in children with vasovagal syncope [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and pharmacodynamic effects of this compound on blood pressure, the autonomic nervous system, and plasma natriuretic peptides: a prospective, randomized, single-blind, two-period, crossover, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Multimodal Autonomic Biomarkers Predict Phenoconversion in Pure Autonomic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. The Treatment of Primary Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of atomoxetine versus this compound for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical benefit of this compound hydrochloride in symptomatic orthostatic hypotension: a phase 4, double-blind, placebo-controlled, randomized, tilt-table study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Effectiveness of Midodrine Versus Non-Pharmacological Interventions for Orthostatic Hypotension: A Guide for Researchers and Clinicians
An objective analysis of pharmacological and non-pharmacological approaches to managing orthostatic hypotension, supported by experimental data and detailed methodologies.
Orthostatic hypotension (OH), a common clinical condition characterized by a significant drop in blood pressure upon standing, presents a considerable challenge in patient management. While Midodrine, an α1-adrenergic agonist, is a frequently prescribed pharmacological intervention, a range of non-pharmacological strategies are also recommended as first-line treatment. This guide provides a comparative analysis of the effectiveness of this compound versus various non-pharmacological interventions, drawing on data from systematic reviews, meta-analyses, and clinical trials to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effectiveness of this compound and non-pharmacological interventions in managing orthostatic hypotension.
Table 1: Efficacy of this compound in Orthostatic Hypotension (vs. Placebo)
| Outcome Measure | Mean Difference/Effect Size | 95% Confidence Interval | p-value | Key Studies |
| Change in Standing Systolic Blood Pressure (mmHg) | 21.5 | 15.11 to 27.81 | < 0.001 | Parsaik et al. (2013)[1][2][3][4] |
| Change in Supine to Standing Systolic Blood Pressure (mmHg) | 4.9 | -25.89 to 16.04 | 0.65 | Parsaik et al. (2013)[1][2][3] |
| Patient's Global Symptom Assessment | 0.70 | 0.30 to 1.09 | < 0.001 | Parsaik et al. (2013)[1][2][3][4] |
| Investigator's Global Symptom Assessment | 0.80 | 0.76 to 0.85 | < 0.001 | Parsaik et al. (2013)[1][2][3][4] |
| Time to Syncopal Symptoms (seconds) on Tilt-Table | 521.0 (difference from placebo) | 124.2 to 971.7 | 0.0131 | Martin et al. (2016)[5] |
Table 2: Efficacy of Non-Pharmacological Interventions for Orthostatic Hypotension
| Intervention | Key Efficacy Finding | Supporting Data | Key Studies | | :--- | :--- | :--- | :--- | :--- | | Abdominal Compression Binder | Improved orthostatic tolerance similar to this compound. | AUCSBP: 195±35 mmHgmin (Binder) vs. 197±41 mmHgmin (this compound)[6][7] | Okamoto et al. (2017)[6][7] | | | Decreased orthostatic symptom burden. | Symptom score reduction: 21.9±3.6 to 16.3±3.1 (p=0.032)[6][7] | Okamoto et al. (2017)[6][7] | | Bolus Water Drinking (480 mL) | Statistically significant increase in standing systolic BP. | 14 out of 25 participants showed a ≥10 mmHg reduction in orthostatic SBP drop.[8] | Frith et al. (2017)[8] | | | Acutely prevents exercise-induced OH. | Lower incidence of OH post-exercise (OR: 0.093, 95% CI: 0.015-0.591).[9] | Tajima et al. (2024)[9] | | Physical Counter-Maneuvers (e.g., leg crossing, muscle tensing) | Reduced drop in mean arterial pressure. | PREACT: -21±8 mmHg; TENSE: -18±10 mmHg vs. Control: -28±10 mmHg.[10] | Sheikh et al. (2022)[10] | | | Improved orthostatic symptoms. | Vanderbilt Orthostatic Symptom Score reduction.[10] | Sheikh et al. (2022)[10] | | Compression Stockings | Mixed and often limited evidence of efficacy. | Full-length compression appears superior to lower-leg only.[11] | Podoleanu et al. (2006)[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound vs. Placebo for Neurogenic Orthostatic Hypotension (Low et al., 1997)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2]
-
Participants: 171 patients with a clinical diagnosis of neurogenic orthostatic hypotension.[2]
-
Intervention: Patients were randomized to receive either a 10 mg dose of this compound or a placebo, administered three times a day. The study duration was six weeks, which included a single-blind run-in period (week 1), a double-blind treatment period (weeks 2-4), and a washout period (weeks 5-6).[2]
-
Outcome Measures: The primary endpoints were the improvement in standing systolic blood pressure, self-reported symptoms of lightheadedness, and a global symptom relief score as rated by both the patient and the investigator.[2]
Servo-Controlled Abdominal Compression vs. This compound (Okamoto et al., 2017)
-
Study Design: A randomized, single-blind, crossover study.[6][7]
-
Interventions: Participants received one of the following on separate days: placebo, their regular dose of this compound (2.5-10 mg), or placebo combined with an automated inflatable abdominal binder that provided sustained servo-controlled venous compression (40 mmHg) upon standing.[6][7][13]
-
Outcome Measures: Seated and standing systolic blood pressure (SBP) were measured before and one hour after the intervention. Orthostatic tolerance was quantified as the area under the curve of upright SBP (AUCSBP). Orthostatic symptom burden was also assessed.[6][7]
Bolus Water Drinking for Orthostatic Hypotension in Older People (Frith et al., 2017)
-
Study Design: A phase 2, single-arm efficacy study.[8]
-
Participants: 25 individuals over the age of 60 with orthostatic hypotension.[8]
-
Intervention: Participants consumed a 480 mL bolus of water within 5 minutes.[8]
-
Outcome Measures: The primary outcome was a predefined response of a reduction in the orthostatic systolic blood pressure drop by ≥10 mmHg. Beat-to-beat blood pressure was monitored during a 3-minute stand test before and 15 minutes after water ingestion.[8]
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a prodrug that is converted to its active metabolite, desglythis compound. Desglythis compound is an α1-adrenergic receptor agonist.[14][15] Its mechanism of action involves binding to α1-adrenergic receptors on vascular smooth muscle cells, which initiates a signaling cascade leading to vasoconstriction and an increase in blood pressure.[14][15]
Caption: Signaling pathway of this compound.
Experimental Workflow: CONFORM-OH Trial
The CONFORM-OH trial is a multi-arm, randomized controlled trial designed to compare the effectiveness of Fludrocortisone and this compound against non-pharmacological therapies for orthostatic hypotension.[16][17][18]
Caption: Experimental workflow of the CONFORM-OH trial.
Logical Relationship: Management of Orthostatic Hypotension
The management of orthostatic hypotension typically follows a stepwise approach, starting with non-pharmacological interventions before progressing to pharmacological options.
References
- 1. Nonpharmacologic management of orthostatic hypotension: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound vs placebo in neurogenic orthostatic hypotension. A randomized, double-blind multicenter study. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Orthostatic Hypotension: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Clinical benefit of this compound hydrochloride in symptomatic orthostatic hypotension: a phase 4, double-blind, placebo-controlled, randomized, tilt-table study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EFFICACY OF SERVO-CONTROLLED SPLANCHNIC VENOUS COMPRESSION IN THE TREATMENT OF ORTHOSTATIC HYPOTENSION. A RANDOMIZED COMPARISON WITH this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. simhcottumwa.org [simhcottumwa.org]
- 11. researchgate.net [researchgate.net]
- 12. njmonline.nl [njmonline.nl]
- 13. ahajournals.org [ahajournals.org]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. Search - NIHR Funding and Awards [fundingawards.nihr.ac.uk]
- 17. Control, Fludrocortisone or this compound for the treatment of Orthostatic Hypotension: CONFORM-OH pilot RCT and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. isrctn.com [isrctn.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Midodrine
For researchers, scientists, and drug development professionals, the proper disposal of unused or expired pharmaceuticals like midodrine is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines prevents accidental exposure, misuse, and environmental contamination. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.
The primary recommendation from the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) for disposing of unused medicines is through drug take-back programs.[1][2][3][4] These programs offer the safest and most environmentally responsible way to dispose of pharmaceuticals.
Disposal Procedures for this compound
This compound is not currently on the FDA's list of medicines recommended for flushing. Therefore, flushing this compound down the toilet or sink is not advised.[3][4] Improper disposal can lead to the contamination of water supplies.[5][6][7] The following table outlines the recommended disposal methods.
| Disposal Method | Recommendation Level | Procedure |
| Drug Take-Back Programs | Highly Recommended | The preferred and most environmentally sound method.[1][4] Locate an authorized collection site, which may include pharmacies, hospitals, or law enforcement agencies.[1][3][4] The DEA also sponsors National Prescription Drug Take Back Days.[1] |
| Mail-Back Programs | Recommended | Use pre-paid mail-back envelopes, which can be obtained from some pharmacies or online.[1][3] This provides a convenient and secure way to return unused medications. |
| Household Trash Disposal | If Take-Back is Unavailable | This method should only be used if take-back or mail-back options are not accessible.[1][3][8][9] |
Step-by-Step Household Trash Disposal Protocol
If a drug take-back program is not a viable option, follow these steps for proper disposal in the household trash:
-
Do Not Crush Pills: Do not crush the this compound tablets or capsules.[3][4]
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[1][2][3][7][8][9] This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.[1]
-
Seal in a Container: Place the mixture in a sealable container, such as a zippered plastic bag or an empty can with a lid, to prevent leakage.[1][2][8][9]
-
Dispose of in Trash: Throw the sealed container in your household trash.[1][8][9]
-
Remove Personal Information: Before discarding the original medication bottle, scratch out all personal information from the prescription label to protect your identity and privacy.[1][2][3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible handling of this compound waste, thereby protecting both public health and the environment.
References
- 1. fda.gov [fda.gov]
- 2. dea.gov [dea.gov]
- 3. fda.gov [fda.gov]
- 4. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. medprodisposal.com [medprodisposal.com]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. epa.gov [epa.gov]
- 8. Prescription Safety [cdc.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Midodrine
This document provides critical safety, handling, and disposal protocols for Midodrine, tailored for research and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
This compound hydrochloride is classified as toxic if swallowed and may be harmful if it comes into contact with the skin or is inhaled.[1][2] It can cause serious eye irritation, may lead to an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment is the most critical barrier to exposure. The required PPE varies based on the specific handling activity.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling (Solid Form) | Tightly fitting safety goggles or face shield.[3] | Two pairs of chemical impermeable gloves (e.g., nitrile, PVC, neoprene).[2][4] | Disposable solid-front or fluid-resistant gown with tight-fitting cuffs.[3][5] | A NIOSH-approved N95 respirator or higher is required where dusts are generated.[5][6] |
| Handling Solutions | Chemical safety goggles.[3][7] | Chemical impermeable gloves.[2][3] | Fluid-resistant lab coat or gown.[3][5] | Work should be conducted in a certified chemical fume hood or a well-ventilated area.[2][5] |
| Spill Cleanup | Safety goggles and/or face shield.[8] | Heavy-duty, chemical impermeable gloves.[2][3] | Impervious clothing or fluid-resistant gown.[3][7] | For large spills, a full-face respirator with an appropriate chemical cartridge may be necessary.[8] |
| Waste Disposal | Chemical safety goggles.[3] | Heavy-duty nitrile or butyl rubber gloves.[5] | Disposable fluid-resistant gown or lab coat.[3][5] | As required by the specific disposal procedure. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure risk during the handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2][3][6] For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, use a certified chemical fume hood, powder containment hood, or other ventilated enclosure.[2][5]
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7][9]
2. Procedural Guidance:
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][6]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][2][6]
-
Use disposable equipment (e.g., weigh boats, spatulas) whenever possible to prevent cross-contamination.[5]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][6][9] It should be stored locked up and kept out of reach of children.[1][2][4][6]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water but do not induce vomiting.[1][2][6] Immediately call a poison center or physician for medical help.[1][2][6] Never give anything by mouth to an unconscious person.[2][10] |
| Inhalation | Move the person to fresh air.[1][2][10] If breathing is difficult, provide oxygen. If the person is not breathing, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][11] |
| Skin Contact | Immediately remove all contaminated clothing.[2][6] Wash the affected area thoroughly with soap and plenty of water.[1][2] If skin irritation or a rash occurs, get medical advice.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][4] If eye irritation persists, consult a doctor.[1][4] |
Spill Response Workflow:
In the event of a spill, follow a structured response to ensure safety and prevent environmental contamination. The workflow below outlines the necessary steps.
Disposal Plan:
All materials contaminated with this compound must be handled as hazardous waste and disposed of according to local, regional, and national regulations.[1][4][6]
-
Solid Waste: Contaminated items such as gloves, gowns, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a designated, sealed, and properly labeled hazardous waste container.[5] Do not pour down the drain or mix with other waste streams unless compatibility is confirmed.[4][5][6]
Toxicological Data
The following table summarizes key toxicological data for this compound. This information underscores the need for careful handling.
| Metric | Value | Species | Route |
| LD50 | 246 mg/kg | Mouse | Oral |
| LD50 | 68,800 µg/kg | Rat | Oral |
| LD50 | 171 mg/kg | Mouse | Intraperitoneal |
| LD50 | 31,300 µg/kg | Rat | Intraperitoneal |
| LD50 | 170 mg/kg | Mouse | Subcutaneous |
| LD50 | 51 mg/kg | Rat | Subcutaneous |
| LD50 | 56,200 µg/kg | Mouse | Intravenous |
| LD50 | 18,200 µg/kg | Rat | Intravenous |
| Data sourced from Cayman Chemical Safety Data Sheet.[1] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. viatris.com [viatris.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. abmole.com [abmole.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
